2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Description
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Properties
IUPAC Name |
2-(1-tritylimidazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O/c32-21-23-12-10-11-19-27(23)28-20-31(22-30-28)29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCOTNOWDCVWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=CC=CC=C5C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and characterization of the heterocyclic compound, 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde. This molecule is of significant interest in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active agents and functional materials. The strategic inclusion of a bulky trityl protecting group on the imidazole ring offers a valuable tool for regioselective synthesis and subsequent derivatization.
Introduction: The Significance of Substituted Imidazole-Benzaldehydes
Imidazole-containing compounds are ubiquitous in nature and synthetic chemistry, forming the core of numerous pharmaceuticals and biologically active molecules. Their ability to participate in hydrogen bonding and coordinate with metal ions makes them versatile pharmacophores. The benzaldehyde moiety, on the other hand, is a key precursor for the synthesis of a wide array of more complex molecules through reactions such as condensation, oxidation, and reduction. The combination of these two functionalities in this compound creates a valuable building block for drug discovery and development. The trityl group serves as a sterically demanding protecting group for the imidazole nitrogen, which can be crucial for directing reactions to other parts of the molecule and can be removed under specific acidic conditions.[1]
Proposed Synthetic Pathway: A Suzuki-Miyaura Coupling Approach
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[2][3][4][5][6] This approach offers high yields and functional group tolerance, making it ideal for the synthesis of complex molecules.
The proposed synthesis involves two key stages:
-
N-Tritylation of 4-bromo-1H-imidazole: The commercially available 4-bromo-1H-imidazole is first protected with a trityl group to prevent side reactions at the imidazole nitrogen during the subsequent coupling step.
-
Suzuki-Miyaura Coupling: The resulting 1-Trityl-4-bromo-1H-imidazole is then coupled with 2-formylphenylboronic acid in the presence of a palladium catalyst and a base to yield the target compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 1-Trityl-4-bromo-1H-imidazole
-
Reagents and Materials:
-
4-bromo-1H-imidazole
-
Trityl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Trityl-4-bromo-1H-imidazole.
-
Part 2: Synthesis of this compound
-
Reagents and Materials:
-
1-Trityl-4-bromo-1H-imidazole
-
2-formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or another suitable palladium catalyst
-
Potassium carbonate (or another suitable base)
-
Toluene and Ethanol (or a mixture of suitable solvents)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask, combine 1-Trityl-4-bromo-1H-imidazole (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene and ethanol as the solvent.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Comprehensive Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Caption: Workflow for the characterization of this compound.
Expected Analytical Data
The following table summarizes the expected characterization data for this compound.[7]
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic Protons: Multiple signals between 7.0-8.0 ppm corresponding to the trityl, benzaldehyde, and imidazole protons. Aldehyde Proton: A characteristic singlet around 9.5-10.5 ppm. Imidazole Protons: Two distinct singlets for the C2-H and C5-H of the imidazole ring. |
| ¹³C NMR | Carbonyl Carbon: A signal in the range of 190-200 ppm. Aromatic Carbons: Multiple signals between 120-150 ppm. Trityl Quaternary Carbon: A signal around 70-80 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): An exact mass corresponding to the molecular formula C₂₉H₂₂N₂O (414.1732 g/mol ). |
| HPLC | A single major peak indicating high purity of the final compound. |
Self-Validating Protocols: Ensuring Accuracy and Reproducibility
The trustworthiness of these protocols lies in their reliance on well-established and widely practiced synthetic and analytical methods.
-
Synthetic Validation: The progress of each synthetic step should be meticulously monitored by TLC. The final product's identity is then confirmed through the comprehensive characterization techniques outlined above. A successful synthesis will yield a product with spectroscopic data that is fully consistent with the proposed structure.
-
Analytical Validation: Each analytical technique provides a piece of the structural puzzle. ¹H and ¹³C NMR confirm the connectivity of atoms, IR spectroscopy identifies key functional groups, and high-resolution mass spectrometry verifies the elemental composition. The convergence of data from these independent methods provides a high degree of confidence in the final structure and purity.
Conclusion and Future Directions
The proposed synthesis of this compound via a Suzuki-Miyaura coupling reaction offers a robust and efficient route to this valuable chemical intermediate. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. This compound serves as a versatile platform for the development of novel therapeutic agents and functional materials. Further derivatization of the aldehyde functionality can lead to a diverse library of compounds for screening in various biological assays. The strategic use of the trityl protecting group allows for selective modifications, further expanding the synthetic utility of this important building block.
References
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]
-
Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. Available at: [Link]
- N-trityl-imidazoles and their production. Google Patents.
-
The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... ResearchGate. Available at: [Link]
-
synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. Available at: [Link]
- Process for the production of n-trityl-imidazoles. Google Patents.
-
Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. Available at: [Link]
-
Tritylamines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. RSC Publishing. Available at: [Link]
-
Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. Available at: [Link]
-
Trityl Protection. Common Organic Chemistry. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. Available at: [Link]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Available at: [Link]
-
2-Ethyl-2-(1-trityl-1H-imidazol-4-yl)-1H-indene-1,3(2H)-dione. Pharmaffiliates. Available at: [Link]
Sources
- 1. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. chemscene.com [chemscene.com]
Physicochemical properties of 2-(1-trityl-1H-imidazol-4-yl)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-(1-trityl-1H-imidazol-4-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound (CAS No. 1402838-08-7). This molecule is a significant building block in medicinal and materials chemistry, combining the reactive aldehyde functionality with a sterically hindered, protected imidazole core. The strategic inclusion of the acid-labile trityl (triphenylmethyl) protecting group is pivotal, ensuring the stability of the imidazole moiety during synthetic manipulations while allowing for its selective removal under specific conditions. This document details the compound's known physical and spectroscopic data, outlines authoritative experimental protocols for its characterization, and discusses its chemical reactivity and stability. By synthesizing available data with established chemical principles, this guide serves as an essential resource for professionals leveraging this compound in complex synthetic pathways and drug discovery programs.
Introduction: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, particularly within drug discovery, the design of molecular building blocks is paramount. This compound is a prime example of such a strategic intermediate. It features three key components that define its utility:
-
The Benzaldehyde Moiety: An exceptionally versatile functional group, the aldehyde at the 2-position serves as a reactive handle for a multitude of chemical transformations. These include nucleophilic additions, reductive aminations, Wittig reactions, and various condensation reactions, enabling the construction of complex molecular scaffolds.[1]
-
The Imidazole Ring: A ubiquitous heterocycle in medicinal chemistry, the imidazole core is a key feature in many biologically active compounds, including the amino acid histidine. Its nitrogen atoms can act as hydrogen bond donors/acceptors and metal coordinators, making it a critical pharmacophore.
-
The Trityl (Trt) Protecting Group: The bulky triphenylmethyl group offers robust protection for one of the imidazole's nitrogen atoms. This protection is crucial for preventing undesired side reactions, such as N-alkylation or racemization in adjacent chiral centers, during multi-step syntheses.[2] The trityl group's defining feature is its acid lability, allowing for clean and selective deprotection under mild acidic conditions, often in the presence of other protecting groups like silyl ethers.[3]
This guide provides a deep dive into the essential properties of this compound, offering both established data and the procedural knowledge required to validate its use in a research and development setting.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of reproducible science. The core identity of this compound is established by the following identifiers and structural representations.
| Parameter | Value | Source |
| CAS Number | 1402838-08-7 | [4][5] |
| Molecular Formula | C₂₉H₂₂N₂O | [4][5] |
| Molecular Weight | 414.50 g/mol | [5] |
| IUPAC Name | 2-(1-tritylimidazol-4-yl)benzaldehyde | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=CC=CC=C5C=O | [1] |
| InChI Key | ARCOTNOWDCVWJS-UHFFFAOYSA-N | [1] |
Structure:
Caption: 2D Chemical Structure of the title compound.
Synthesis and Purification
Caption: Plausible synthetic workflow for the target compound.
Proposed Experimental Protocol: Suzuki Coupling Route
Expertise & Causality: This protocol is designed for efficiency and control. The trityl group is installed first to ensure the imidazole nitrogen does not interfere with the subsequent palladium-catalyzed reactions. The Miyaura borylation is a reliable method for converting aryl halides to boronic esters, which are generally more stable and easier to handle than the corresponding boronic acids. The final Suzuki coupling is a robust C-C bond-forming reaction with high functional group tolerance, making it ideal for this final step.
Step 1: Synthesis of 1-Trityl-4-bromo-1H-imidazole
-
To a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of trityl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Step 2: Synthesis of 1-Trityl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
-
In a Schlenk flask, combine 1-trityl-4-bromo-1H-imidazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous dioxane as the solvent.
-
Heat the mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Step 3: Synthesis of this compound
-
To a degassed mixture of toluene and aqueous sodium carbonate solution (2M), add the imidazole-boronic ester from Step 2 (1.0 eq), 2-bromobenzaldehyde (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere for 6-10 hours.
-
Monitor the reaction by HPLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its application, formulation, and integration into drug discovery pipelines.
Summary of Key Properties
| Property | Value | Significance & Comments |
| Appearance | White to off-white solid (predicted) | Basic quality control parameter. |
| Melting Point | 152–154 °C[1] | A sharp melting range indicates high purity. Useful for identification. |
| Molecular Weight | 414.50 g/mol [5] | Essential for all stoichiometric calculations and analytical interpretations. |
| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like DCM, Chloroform, Ethyl Acetate, THF (predicted). | Solubility dictates choice of solvents for reaction, purification, and analysis. The high LogP suggests poor aqueous solubility. |
| LogP (calculated) | 6.2028[5] | Indicates high lipophilicity. Important for predicting ADME properties in drug development. |
| Topological Polar Surface Area (TPSA) | 34.89 Ų[5] | A moderate TPSA value, suggesting potential for good cell membrane permeability. |
| Hydrogen Bond Donors | 0[5] | The trityl group protects the only potential N-H donor of the parent imidazole. |
| Hydrogen Bond Acceptors | 3 (2x Imidazole N, 1x Aldehyde O)[5] | These sites are key for intermolecular interactions, including with biological targets. |
| Rotatable Bonds | 6[5] | Indicates significant conformational flexibility, primarily around the trityl group and the biaryl bond. |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural fingerprint of the molecule.
| Technique | Key Data Points | Interpretation |
| ¹H NMR | δ ≈ 10.02 ppm (s, 1H)[1] | The characteristic downfield singlet for the aldehyde proton. Absence of an N-H proton signal confirms trityl protection. A complex multiplet pattern is expected in the aromatic region (δ ≈ 7.0-8.0 ppm) from the 19 aromatic protons. |
| ¹³C NMR | δ ≈ 191-192 ppm (predicted) | The resonance for the aldehyde carbonyl carbon. Other signals would include those for the trityl quaternary carbon and the numerous aromatic carbons. |
| Infrared (IR) | ν ≈ 1685 cm⁻¹ (C=O stretch)[1] | A strong absorption band confirming the presence of the conjugated aldehyde carbonyl group. |
| Mass Spectrometry (MS) | m/z = 415.18 [M+H]⁺ (predicted) | High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₂₉H₂₂N₂O). A prominent fragment at m/z = 243 corresponding to the trityl cation is expected. |
Experimental Characterization Protocols
To ensure the identity, purity, and stability of this compound, a series of standardized analytical tests must be performed.
Caption: Standard analytical workflow for compound characterization.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Trustworthiness: This protocol establishes a self-validating system for purity assessment, crucial for ensuring that observed biological activity or chemical reactivity is due to the target compound and not impurities.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Causality: The acidic modifier ensures sharp peak shapes by protonating any basic sites.
-
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute as necessary.
-
Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak. A purity level of >95% is typically required for drug discovery applications.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.
-
Expertise: 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment of all proton and carbon signals, confirming connectivity.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution (~0.1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
-
Trustworthiness: The measured mass should be within 5 ppm of the calculated exact mass for the protonated molecule ([M+H]⁺), confirming the elemental formula.
-
Reactivity, Stability, and Handling
Chemical Reactivity
-
Aldehyde Group: The primary site of reactivity. It will readily undergo reactions with nucleophiles. For instance, it can be converted to an alcohol via reduction (e.g., with NaBH₄), an acid via oxidation, or form imines/Schiff bases upon reaction with primary amines.[6]
-
Trityl Group: This group is stable to basic, reductive, and oxidative conditions but is highly sensitive to acid.[3] Deprotection can be achieved with mild acids like trifluoroacetic acid (TFA) in DCM, or aqueous acetic acid.[3][7] This orthogonality makes it extremely useful in multi-step synthesis.
-
Imidazole Core: The protected imidazole is relatively inert. The unprotected nitrogen (N-3) remains a weak base and can be protonated or act as a ligand for metals.
Storage and Handling
-
Storage: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation of the aldehyde.[5] Recommended storage temperature is 2-8°C.[5]
-
Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). GHS information suggests the compound may cause skin and eye irritation.[8] Avoid inhalation of dust.
Applications in Research and Development
The unique combination of a reactive aldehyde and a protected imidazole makes this compound a valuable intermediate.
-
Medicinal Chemistry: It serves as a scaffold for building libraries of potential drug candidates. The aldehyde can be elaborated into various functional groups to probe structure-activity relationships (SAR). Imidazole-containing compounds have a vast range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[6][9]
-
Ligand Synthesis: The imidazole and aldehyde functionalities can be used to synthesize complex ligands for coordination chemistry and catalysis. The nitrogen atoms of the deprotected imidazole can coordinate to transition metals.
-
Materials Science: The aromatic and heterocyclic nature of the molecule makes it a candidate for incorporation into organic electronic materials, such as OLEDs, after suitable derivatization.[10]
Conclusion
This compound is a well-defined, synthetically versatile building block with significant potential in advanced chemical synthesis. Its physicochemical properties are dominated by the high lipophilicity of the trityl group and the reactivity of the benzaldehyde moiety. The strategic use of the acid-labile trityl protection enables complex synthetic routes that would be challenging with an unprotected imidazole. This guide provides the foundational knowledge—from synthesis and handling to detailed characterization—required for scientists to confidently and effectively utilize this compound in their research endeavors.
References
- Benchchem. Mechanism of action of trityl protection on the histidine imidazole side chain.
- Benchchem. This compound | 1402838-08-7.
- ChemBK. This compound.
- ChemScene. 1402838-08-7 | this compound.
- Merck (Sigma-Aldrich). This compound | 1402838-08-7.
- Supporting Inform
- Science and Education Publishing.
- Electronic Supplementary Inform
- Let-photo. 2-fluoro-6-(1-trityl-1H-imidazol-4-yl)benz aldehyde.
- IJIRT.
- PubMed Central.
- ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups.
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Sigma-Aldrich. 2-(1H-imidazol-1-yl)benzaldehyde | 151055-86-6.
- Sigma-Aldrich. 2-(1H-Imidazol-1-yl)benzaldehyde 151055-86-6.
- Organic Chemistry Portal. Tritylamines.
- MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
- Google Patents. US3872095A - N-trityl-imidazoles and their production.
- MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.
- BLD Pharm. 1029684-41-0|2-(1H-imidazol-4-yl)benzaldehyde.
- PubChem. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. Tritylamines [organic-chemistry.org]
- 8. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijirt.org [ijirt.org]
- 10. 2-fluoro-6-(1-trityl-1H-imidazol-4-yl)benz aldehyde-陕西莱特光电材料股份有限公司 [ltom.com]
2-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde structural analysis
An In-Depth Technical Guide to the Structural Analysis of 2-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry, the precise understanding of a molecule's three-dimensional architecture is paramount to the rational design of novel therapeutics. The compound 2-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde stands as a significant scaffold, embodying a confluence of structural features that are highly pertinent to drug development. This guide provides a comprehensive, in-depth analysis of its structure, intended for researchers, scientists, and professionals in the field. We will move beyond a mere recitation of methods to a deeper exploration of the causality behind our analytical choices, ensuring a robust and validated understanding of this molecule's architecture.
Introduction to a Privileged Scaffold
2-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde (Molecular Formula: C₂₉H₂₂N₂O) is a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure is a composite of three key moieties: a bulky triphenylmethyl (trityl) group, a biologically significant imidazole ring, and a reactive benzaldehyde functional group.
The imidazole ring is a well-established "privileged structure" in drug discovery, forming the core of numerous marketed drugs due to its ability to engage in various biological interactions.[2][3][4] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the ring system is often found in molecules targeting a wide array of diseases, including fungal infections, cancer, and viral illnesses.[3][4][5]
The triphenylmethyl (trityl) group serves as a sterically demanding protecting group for one of the imidazole nitrogen atoms.[6][7] This protection is crucial during multi-step syntheses, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule.[6][8] Its subsequent removal under specific acidic conditions is a key step in many synthetic pathways.[6]
Finally, the benzaldehyde group provides a versatile chemical handle for further molecular elaboration. The aldehyde functionality can readily participate in a variety of chemical transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
This guide will delineate a multi-technique approach to unequivocally confirm the structure and elucidate the nuanced stereoelectronic properties of this important synthetic building block.
Physicochemical and Computational Data
A foundational step in structural analysis is the compilation of basic physicochemical properties. These data, often computationally derived, provide a preliminary fingerprint of the molecule and are essential for planning subsequent experimental analyses.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₂N₂O | [1] |
| Molecular Weight | 414.50 g/mol | [1] |
| CAS Number | 1402838-08-7 | [1] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [1] |
| LogP (calculated) | 6.2028 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 6 | [1] |
A Multi-Pronged Approach to Structural Verification
No single analytical technique can provide a complete picture of a molecule's structure. A rigorous and self-validating workflow relies on the synergistic integration of data from multiple orthogonal techniques. The core of our analytical strategy for 2-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde involves Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular mass with sufficient accuracy to confirm the elemental composition.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. It is a "soft" ionization technique that typically produces an intact protonated molecule, [M+H]⁺, minimizing fragmentation and providing a clear molecular ion peak.
-
High-Resolution Analysis: HRMS (e.g., using a Time-of-Flight, TOF, or Orbitrap analyzer) is critical. A low-resolution instrument can confirm the nominal mass (414 g/mol ), but only HRMS can provide the exact mass (e.g., 415.1805 for [C₂₉H₂₃N₂O]⁺), which serves as a powerful confirmation of the elemental formula C₂₉H₂₂N₂O. [9]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule.
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured exact mass to the theoretical exact mass calculated for the elemental formula C₂₉H₂₂N₂O. The difference should be within a few parts per million (ppm).
Expected Fragmentation:
A key diagnostic feature in the mass spectrum of this molecule would be the facile loss of the trityl group. The triphenylmethyl cation (C₁₉H₁₅⁺, m/z 243.12) is highly stable and its observation would provide strong evidence for the presence of the trityl protecting group. [10]
X-Ray Crystallography: The Definitive 3D Structure
While NMR and MS confirm the connectivity and elemental composition, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions.
Causality Behind Experimental Choices:
-
The Need for Unambiguity: For complex molecules, especially those with multiple aromatic rings where rotational isomers (rotamers) might exist, X-ray crystallography is the gold standard for resolving any structural ambiguity. It can definitively establish the relative orientation of the imidazole, benzaldehyde, and trityl groups.
-
Intermolecular Interaction Analysis: The resulting crystal structure provides invaluable insights into how the molecules pack in the solid state, revealing non-covalent interactions (e.g., π-π stacking, C-H···N interactions) that can influence the material's physical properties and are relevant to understanding ligand-receptor binding. [11]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100-125 K) to minimize thermal motion. [12]3. Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. [12]4. Structural Analysis: Analyze the refined structure to determine bond lengths, angles, and intermolecular contacts. The angle between the mean planes of the imidazole and benzaldehyde rings is a key parameter to determine. [13]
Expected Structural Features:
Based on crystal structures of similar imidazole derivatives, we can anticipate certain features: [12][11][13]* The imidazole and benzaldehyde rings will likely be non-coplanar, with a measurable dihedral angle between them.
-
The three phenyl rings of the trityl group will adopt a propeller-like conformation.
-
The crystal packing will likely be stabilized by weak intermolecular interactions such as C-H···N or C-H···O hydrogen bonds.
Data Synthesis: A Unified Structural Conclusion
The power of this multi-technique approach lies in the convergence of data. The covalent framework established by NMR must be consistent with the exact mass from HRMS. The definitive 3D structure from X-ray crystallography validates the interpretations of both spectroscopic techniques. This self-validating system provides the highest level of confidence in the assigned structure.
Conclusion and Forward Outlook
The structural analysis of 2-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde, when executed with the rigor outlined in this guide, provides an unambiguous and comprehensive understanding of its molecular architecture. This knowledge is not merely academic; it is the essential foundation upon which further drug development efforts are built. A confirmed structure ensures the integrity of SAR studies, enables computational modeling and docking simulations, and guarantees the identity of the material used in further synthetic transformations. The strategic combination of a privileged imidazole core, a versatile benzaldehyde handle, and a robust trityl protecting group makes this molecule a valuable asset in the ongoing quest for novel and effective therapeutic agents.
References
-
Kumar, S., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. [Link]
-
Wang, S., et al. (2022). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. [Link]
-
Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170–180. [Link]
-
Shchepinov, M. S., & Korshun, V. A. (2003). Recent Applications of Bifunctional Trityl Groups. ResearchGate. [Link]
-
Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Patel, H., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Publications. [Link]
-
Asif, M. (2022). Biological Significance of Imidazole-Based Analogues in New Drug Development. ResearchGate. [Link]
-
Stark, L. M., & Hsiao, J. (2005). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. ACS Publications. [Link]
-
(n.d.). Supplementary Information File. [Link]
-
Gümüş, M., & Özkay, Y. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
McClements, J., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [Link]
-
International Journal of Innovative Research in Technology. (2024). Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde. IJIRT. [Link]
-
McClements, J., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. National Institutes of Health. [Link]
-
Ubeid, M. T., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]
-
Thiruvalluvar, A. A., et al. (2021). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]
-
Divinyi, F., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]
-
Marzouk, A. A., et al. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. [Link]
-
El Aleem Ali Ali El-Remaily, M. A. (2025). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. [Link]
-
PubChem. (n.d.). 4-(1H-imidazol-1-yl)benzaldehyde. PubChem. [Link]
-
Mamedov, I., et al. (2023). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. ResearchGate. [Link]
-
Ivanov, A. V., et al. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. ResearchGate. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of GSK3368715: A Technical Guide for Researchers
An In-depth Exploration of the Type I Arginine Methyltransferase Inhibitor for Drug Discovery Professionals
Introduction: Deciphering the Identity and Significance of GSK3368715
In the landscape of epigenetic drug discovery, the precise identification of a chemical entity is paramount. While the CAS number 1402838-08-7 is associated with the chemical intermediate 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde, the compound of significant therapeutic interest for researchers in oncology and related fields is GSK3368715 , also known as EPZ019997.[1] This guide will focus on GSK3368715, a potent, orally active, and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), which has demonstrated compelling anti-cancer activity.[1][2]
GSK3368715 represents a first-in-class therapeutic agent that operates through a reversible and S-adenosyl-L-methionine (SAM) uncompetitive mechanism.[1][2] Its development has provided the scientific community with a powerful tool to investigate the biological roles of Type I PRMTs and to explore their potential as therapeutic targets in a variety of diseases, most notably cancer.[3] This guide will provide a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and practical experimental insights for researchers working with this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of GSK3368715 is essential for its effective use in experimental settings. The compound is most commonly available as a hydrochloride salt.[4][5]
| Property | Value | Source |
| Synonyms | EPZ019997, GSK715 hydrochloride | [1][4] |
| Chemical Name | N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine hydrochloride | [4] |
| Molecular Formula | C20H38N4O2 · HCl | [4][5] |
| Molecular Weight | 403.0 g/mol | [5] |
| CAS Numbers | 1629013-22-4 (Parent), 2227587-25-7 (HCl salt), 2227587-26-8 (3HCl salt) | [2][4] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in DMSO (40 mg/ml) and water | [4][5] |
| Storage | Store powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for 1 year or -20°C for 1 month. | [2] |
Chemical Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of GSK3368715.
Caption: 2D Chemical Structure of GSK3368715.
Mechanism of Action and Biological Activity
GSK3368715 is a potent inhibitor of Type I protein arginine methyltransferases, a family of enzymes responsible for the majority of cellular arginine methylation.[3] These enzymes play critical roles in a multitude of cellular processes, including gene regulation, signal transduction, mRNA splicing, and DNA repair.[3]
The inhibitory profile of GSK3368715 is characterized by its high affinity for several Type I PRMTs, with IC50 values in the low nanomolar range.[1]
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Data sourced from MedchemExpress.[1]
GSK3368715 exhibits high selectivity for Type I PRMTs over other methyltransferases, including Type II (PRMT5, PRMT9) and Type III (PRMT7) enzymes.[5] This selectivity is crucial for minimizing off-target effects and for dissecting the specific biological functions of Type I PRMTs.
The mechanism of GSK3368715 is notable for being uncompetitive with respect to the methyl donor, SAM.[1][2] This mode of inhibition suggests that the compound binds to the enzyme-substrate complex, providing a distinct advantage in cellular environments where SAM concentrations can be high.
The biological consequence of Type I PRMT inhibition by GSK3368715 is a global shift in arginine methylation states. Specifically, it leads to a decrease in asymmetrically dimethylated arginine (ADMA) and a corresponding increase in monomethylated arginine (MMA) and symmetrically dimethylated arginine (SDMA).[2] This alteration of the cellular methyl-arginine landscape disrupts downstream signaling pathways and can lead to cell growth inhibition and apoptosis in cancer cells.[1]
Signaling Pathway Disruption
The inhibition of Type I PRMTs by GSK3368715 has profound effects on cellular signaling and gene expression. The following diagram illustrates the central role of Type I PRMTs and the point of intervention by GSK3368715.
Caption: Mechanism of Action of GSK3368715 on Type I PRMTs.
Experimental Protocols and Considerations
In Vitro Cell-Based Assays
GSK3368715 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.[1][2] A typical cell viability assay can be performed as follows:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of GSK3368715 in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM).
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of GSK3368715. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of GSK3368715 and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Studies
The anti-tumor efficacy of GSK3368715 has been demonstrated in various mouse xenograft models.[5] A general protocol for a xenograft study is outlined below:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 BxPC3 pancreatic cancer cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Prepare GSK3368715 in an appropriate vehicle for oral gavage. Dosing regimens of 150 mg/kg and 300 mg/kg have been shown to be effective.[1]
-
Treatment Period: Administer GSK3368715 or vehicle daily for a predetermined period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for methylation marks, immunohistochemistry).
Formulation for In Vivo Studies
The formulation of GSK3368715 for in vivo use is critical for achieving adequate bioavailability. The following are examples of formulations that can be prepared:
-
PEG300/Tween80/ddH2O: For a 1 mL working solution, add 50 μL of an 81 mg/mL DMSO stock solution to 400 μL of PEG300. Mix until clear. Add 50 μL of Tween80 and mix. Finally, add 500 μL of ddH2O to bring the volume to 1 mL. This solution should be used immediately.[2]
-
Corn Oil: For a 1 mL working solution, add 50 μL of a 13.5 mg/mL DMSO stock solution to 950 μL of corn oil and mix thoroughly. This solution should also be used immediately.[2]
-
CMC-Na Suspension: A suspension can be prepared by mixing 5 mg of GSK3368715 in 1 mL of a carboxymethylcellulose sodium (CMC-Na) solution to achieve a final concentration of 5 mg/mL.[2]
Applications in Research and Drug Development
GSK3368715 serves as a valuable chemical probe for elucidating the roles of Type I PRMTs in health and disease. Its potent and selective inhibitory activity allows for the interrogation of PRMT1- and other Type I PRMT-dependent pathways.
In the context of drug development, GSK3368715 has shown significant anti-proliferative effects in a broad array of hematological and solid tumor cell lines.[2] Furthermore, it has demonstrated the ability to completely inhibit tumor growth or even cause tumor regression in in vivo models.[2] These preclinical findings underscore the therapeutic potential of targeting Type I PRMTs in oncology.
While the initial clinical development of GSK3368715 was terminated, the insights gained from its study continue to inform the development of next-generation PRMT inhibitors and other epigenetic therapies.[3] The compound remains an indispensable tool for academic and industrial researchers seeking to understand and therapeutically target arginine methylation.
References
-
ResearchGate. Crystal structure of GSK3368715 bound to PRMT1 (PDB: 6NT2). [Link]
-
BIOSYNCE. Dimethyl 2,5-dibromoterephthalate CAS 18014-00-1. [Link]
Sources
Spectroscopic data (NMR, IR, MS) for 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Introduction
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds, the unambiguous confirmation of a compound's structure is paramount. This compound stands as a significant building block, leveraging the bulky trityl protecting group to enable selective reactions on other parts of the molecule.[1] Its utility in constructing more complex heterocyclic systems makes a thorough understanding of its structural properties essential for researchers in medicinal chemistry and materials science.[2][3]
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a simple data repository, this document explains the causality behind the observed spectral features, offering field-proven insights into the interpretation and validation of the molecular structure.
Molecular and Spectroscopic Overview
The structural integrity of this compound is established through a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the compound's identity.
Table 1: Molecular Properties
| Property | Value | Source |
| Chemical Formula | C₂₉H₂₂N₂O | [4][5] |
| Molecular Weight | 414.50 g/mol | [4] |
| CAS Number | 1402838-08-7 | [4][5] |
The molecule's architecture, featuring a benzaldehyde moiety linked to a trityl-protected imidazole ring, gives rise to a distinct spectroscopic fingerprint.
Caption: General analytical workflow for spectroscopic characterization.
Spectroscopic Data Analysis and Interpretation
The following sections detail the expected spectroscopic data based on the known structure of this compound, supported by data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is one of the most informative for confirming the structure. The different electronic environments of the protons lead to a wide dispersion of signals.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | Singlet (s) | 1H | Aldehyde (-CHO) | Highly deshielded by the anisotropic effect of the C=O bond. [2][6] |
| ~7.9-8.1 | Multiplet (m) | 4H | Benzaldehyde aromatic protons | Complex pattern due to ortho- and meta-couplings; deshielded by the aldehyde group. |
| ~7.1-7.4 | Multiplet (m) | 15H | Trityl aromatic protons | Large, overlapping signal characteristic of the three phenyl rings. [1] |
| ~7.5 | Singlet (s) | 1H | Imidazole C2-H | Typically appears as a distinct singlet in the aromatic region. |
| ~7.0 | Singlet (s) | 1H | Imidazole C5-H | Shifted relative to C2-H due to different electronic environment. |
The most diagnostic signal is the aldehyde proton, which appears as a singlet far downfield around δ 10.0 ppm. [6]This signal is unambiguous and serves as a primary confirmation of the aldehyde functional group. The large integral of the multiplet between δ 7.1-7.4 ppm, corresponding to 15 protons, is a clear indicator of the trityl group. The remaining aromatic signals for the benzaldehyde and imidazole rings will be more complex but must integrate to the correct number of protons (4H and 2H, respectively).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192.0 | Aldehyde (C=O) | The carbonyl carbon is strongly deshielded and appears at a very high chemical shift. [2][7] |
| ~144.0 | Trityl aromatic C (ipso) | Quaternary carbons of the trityl phenyl rings attached to the central carbon. [7] |
| ~141.0 | Benzaldehyde aromatic C (ipso) | Quaternary carbon of the benzaldehyde ring attached to the aldehyde. |
| ~127-135 | Aromatic (CH) | A complex region containing signals for all protonated aromatic carbons from the benzaldehyde, imidazole, and trityl groups. [2][7] |
| ~75.0 | Trityl quaternary C | The central sp³-hybridized carbon of the trityl group attached to the imidazole nitrogen. |
The key signal for confirmation is the aldehyde carbonyl carbon at ~192 ppm. The numerous peaks in the aromatic region (δ 120-145 ppm) confirm the presence of multiple, non-equivalent aromatic rings, consistent with the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands (ATR)
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the aromatic rings. |
| ~2820, ~2720 | Weak | Aldehyde C-H Stretch | A characteristic Fermi doublet, a hallmark of the aldehyde functional group. [2] |
| ~1700 | Strong | Aldehyde C=O Stretch | A very strong and sharp absorption due to the carbonyl group. [8][9] |
| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch | Multiple bands indicating the presence of the aromatic rings. |
The most definitive absorptions are the strong C=O stretch around 1700 cm⁻¹ and the pair of weak C-H stretches (Fermi doublet) between 2700-2850 cm⁻¹. [2][8]The presence of both is a highly reliable indicator of an aldehyde.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its structural components through fragmentation analysis.
-
Molecular Ion: For the formula C₂₉H₂₂N₂O, the expected monoisotopic mass is 414.1736 g/mol . In a typical ESI-MS experiment run in positive mode, the primary observed ion would be the protonated molecule, [M+H]⁺, at an m/z of approximately 415.18.
-
Key Fragmentation: The trityl group is known to be a good leaving group that forms a very stable cation. Therefore, the most prominent fragmentation pathway is the cleavage of the N-C(trityl) bond. This would result in two key fragments:
-
Trityl cation [C(C₆H₅)₃]⁺: A highly stable fragment with an expected m/z of 243.12. This is often the base peak in the spectrum.
-
[M - Trityl]⁺ fragment: The remaining 2-(1H-imidazol-4-yl)benzaldehyde radical cation, or a related ion, with an m/z around 171.06.
-
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion
The structural elucidation of this compound is robustly achieved through the combined application of NMR, IR, and MS. Each technique provides self-validating evidence for key structural features:
-
NMR spectroscopy confirms the specific proton and carbon environments, most notably the downfield aldehyde signals and the large proton count of the trityl group.
-
IR spectroscopy provides definitive proof of the aldehyde functional group through its characteristic C=O and C-H stretching vibrations.
-
Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of the stable trityl cation.
This comprehensive spectroscopic profile serves as a reliable reference for researchers, ensuring the identity and purity of this important synthetic intermediate and enabling its confident use in complex drug development and materials science applications.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry.
-
Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]
-
Tanski, J. M. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 679–685. URL: [Link]
-
Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and Related Compounds. Molecules, 23(10), 2465. URL: [Link]
-
Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
(a) IR spectra of benzaldehyde at different concentrations. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2016(2), M888. URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 1402838-08-7 [sigmaaldrich.cn]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Solubility of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. The document is structured to deliver both theoretical predictions and actionable experimental protocols. By examining the molecule's structural attributes—specifically the large, non-polar trityl group and the polar imidazole and benzaldehyde moieties—we deduce its likely solubility behavior across a spectrum of common organic solvents. This guide serves as a foundational resource for chemists and pharmaceutical scientists, enabling informed solvent selection for synthesis, purification, and formulation development involving this and structurally related compounds.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a bulky trityl (triphenylmethyl) protecting group on one of the imidazole nitrogens. The trityl group is renowned for its steric hindrance and hydrophobicity, which significantly influences the overall physicochemical properties of the molecule.[1][2] Conversely, the imidazole ring and the benzaldehyde functional group introduce elements of polarity and potential for specific intermolecular interactions.
The interplay between the large, non-polar trityl group and the more polar benzaldehyde and imidazole components dictates the molecule's solubility. A high calculated LogP value of 6.2028 underscores the predominantly non-polar and hydrophobic nature of the compound.[3] This technical guide will dissect these structural contributions to predict and experimentally validate the solubility of this compound.
Theoretical Prediction of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5] The polarity of a molecule is a function of its structure and the presence of polar functional groups.
Molecular Structure Analysis
-
Non-Polar Dominance: The trityl group, consisting of three phenyl rings, constitutes a significant portion of the molecule's mass and surface area. This large hydrocarbon region is highly non-polar and will preferentially interact with non-polar solvent molecules through van der Waals forces.
-
Polar Contributions: The imidazole ring is a polar heterocycle, and the benzaldehyde group contains a polar carbonyl function. These parts of the molecule can engage in dipole-dipole interactions. However, the bulky trityl group may sterically hinder the accessibility of these polar sites to solvent molecules.
Predicted Solubility Profile
Based on the "like dissolves like" principle, we can anticipate the following solubility trends:
-
High Solubility in Non-Polar Aprotic Solvents: Solvents like hexane, toluene, and diethyl ether are expected to be effective at solvating the large non-polar trityl group, leading to good solubility.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which have a balance of polar and non-polar character, are likely to be good solvents. They can interact with both the polar and non-polar regions of the molecule.
-
Limited Solubility in Polar Protic Solvents: Polar protic solvents like methanol, ethanol, and especially water, are generally poor solvents for large, non-polar molecules. The energy required to disrupt the strong hydrogen bonding network of these solvents to accommodate the hydrophobic trityl group is substantial, leading to low solubility.
The following table summarizes the predicted solubility based on solvent polarity.
| Solvent Category | Examples | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | High | Favorable van der Waals interactions with the trityl group. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | A balance of polarity allows for interaction with both the trityl group and the polar moieties. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Low to Insoluble | The large non-polar trityl group disrupts the hydrogen-bonding network of the solvent. |
Experimental Determination of Solubility
To empirically validate the theoretical predictions, a systematic approach to solubility testing is necessary. Both qualitative and quantitative methods can be employed.
Qualitative Solubility Assessment
This method provides a rapid screening of suitable solvents.
Protocol:
-
Preparation: Dispense approximately 10 mg of this compound into a series of labeled small vials.
-
Solvent Addition: To each vial, add a common organic solvent dropwise, starting with 0.1 mL.
-
Observation: After each addition, cap the vial and vortex for 30 seconds. Observe for complete dissolution.
-
Incremental Addition: Continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL.
-
Classification:
-
Soluble: Complete dissolution is observed.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution occurs.
-
Caption: Workflow for Qualitative Solubility Assessment.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining equilibrium solubility.[6]
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the samples to facilitate separation.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is calculated from the concentration and expressed in units such as mg/mL or mol/L.
Caption: Quantitative Solubility Determination Workflow.
Summary of Expected Results and Discussion
The experimental data is expected to align with the theoretical predictions. A summary table should be compiled to present the quantitative solubility data for easy comparison.
| Solvent | Dielectric Constant | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| n-Hexane | 1.88 | 0.1 | High | To be determined |
| Toluene | 2.38 | 2.4 | High | To be determined |
| Dichloromethane | 8.93 | 3.1 | High | To be determined |
| Tetrahydrofuran | 7.58 | 4.0 | High | To be determined |
| Ethyl Acetate | 6.02 | 4.4 | Moderate | To be determined |
| Acetone | 20.7 | 5.1 | Moderate | To be determined |
| Acetonitrile | 37.5 | 5.8 | Low to Moderate | To be determined |
| Ethanol | 24.5 | 4.3 | Low | To be determined |
| Methanol | 32.7 | 5.1 | Low | To be determined |
| Water | 80.1 | 10.2 | Insoluble | To be determined |
The results will be invaluable for various applications:
-
Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase.
-
Purification: Choosing a suitable solvent system for recrystallization or chromatography. For recrystallization, a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature would be ideal.
-
Formulation: Identifying suitable solvents for preparing stock solutions or for formulation in drug delivery systems.
Conclusion
The solubility of this compound is predominantly dictated by its large, non-polar trityl group. This leads to a strong preference for non-polar and moderately polar aprotic organic solvents. A thorough understanding of these solubility characteristics, derived from both theoretical principles and empirical testing, is crucial for the effective handling and application of this compound in research and development. The protocols outlined in this guide provide a robust framework for determining the solubility of this and other similar molecules, facilitating more efficient and successful scientific endeavors.
References
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.
- Comparison of the polarity of organic solvents. (2022, October 13). [Source name not available].
- Polarity of Solvents. [Source name not available].
- Solubility of Organic Compounds. (2023, August 31). [Source name not available].
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- How to determine the solubility of a substance in an organic solvent? (2024, May 28).
- Experiment: Solubility of Organic & Inorganic Compounds. [Source name not available].
- A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. Benchchem.
- Recent applications of bifunctional trityl groups. (2003, May). PubMed.
- This compound. ChemScene.
Sources
A Technical Guide to the Drug Discovery Potential of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde: A Structurally-Informed Approach
Abstract
The confluence of validated pharmacophores within a single molecular framework presents a compelling starting point for novel drug discovery campaigns. This technical guide explores the untapped potential of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde, a unique synthetic organic compound featuring a benzaldehyde moiety substituted with a trityl-protected imidazole ring.[1] While specific biological data for this compound is not extensively documented, a detailed analysis of its constituent chemical motifs—the imidazole core, the reactive benzaldehyde group, and the sterically influential trityl group—provides a robust foundation for hypothesizing its utility in medicinal chemistry. This whitepaper will deconstruct the molecule's structural attributes, propose potential therapeutic targets, and provide detailed, actionable workflows for its synthesis, screening, and validation as a novel therapeutic agent.
Deconstructing the Molecular Architecture: A Tripartite Pharmacophore
The therapeutic potential of this compound stems from the unique interplay of its three primary structural components. Understanding the individual roles of these moieties is critical to predicting its biological activity and designing a successful drug discovery program.
-
The Imidazole Core: The imidazole ring is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[2][3] Its nitrogen-containing heterocyclic structure can engage in a variety of non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are crucial for binding to enzymes and receptors.[2][4] The imidazole scaffold is associated with a wide spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, antihypertensive, and kinase inhibition properties.[2][5][6]
-
The Benzaldehyde Moiety: Benzaldehyde and its derivatives are versatile intermediates in the synthesis of complex pharmaceutical agents.[7][8] The aldehyde functional group is highly reactive and can participate in a range of chemical transformations, making it a valuable handle for generating compound libraries for pharmacological screening.[7][8] Furthermore, benzaldehyde derivatives themselves have been shown to possess intrinsic biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties.[9][10]
-
The Trityl Protecting Group: The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group commonly employed in organic synthesis to mask reactive functional groups like amines and alcohols.[11] In the context of this compound, its primary role is likely as a protecting group for the imidazole nitrogen during synthesis.[1] However, its significant steric bulk could also influence the molecule's binding affinity and selectivity for specific biological targets. While often removed in the final active pharmaceutical ingredient (API), its presence in a screening compound could offer unique pharmacological properties.
Proposed Synthesis and Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1402838-08-7 | [12][13] |
| Molecular Formula | C₂₉H₂₂N₂O | [12] |
| Molecular Weight | 414.50 g/mol | [12] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [12] |
| Predicted LogP | 6.20 | [12] |
Hypothesized Biological Targets and Therapeutic Applications
Based on the known pharmacology of its core structures, we can postulate several promising avenues for investigation.
Anticancer Applications
The imidazole moiety is a key component of several anticancer drugs.[4][6] Its ability to interact with various enzymes and receptors makes it a versatile scaffold for developing targeted cancer therapies. The benzaldehyde group can also contribute to anticancer activity, with some derivatives showing promise as inhibitors of key signaling pathways.
-
Potential Targets:
-
Kinase Inhibition: Many imidazole-based drugs function as kinase inhibitors.[2] The planar structure of the imidazole ring can mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of various kinases involved in cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Certain benzaldehyde derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.
-
Antimicrobial and Antifungal Applications
Imidazole is the cornerstone of many antifungal medications (e.g., ketoconazole, clotrimazole) that inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[5][14] Benzaldehyde and its derivatives have also demonstrated broad-spectrum antimicrobial activity.[10][15]
-
Potential Mechanism: Inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, is a likely mechanism of action for antifungal activity.[14] The nitrogen atoms in the imidazole ring can coordinate with the heme iron in the enzyme's active site.
Proposed Drug Discovery and Development Workflow
A structured and logical workflow is essential to efficiently evaluate the therapeutic potential of this compound.
Initial Screening and Hit Identification
The first step is to perform broad-based in vitro screening against a panel of relevant biological targets.
Experimental Protocol: High-Throughput Kinase Inhibition Assay
-
Plate Preparation: Dispense a library of kinases into a 384-well plate.
-
Compound Addition: Add this compound at various concentrations.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time.
-
Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity).
-
Data Analysis: Calculate the IC₅₀ value for each kinase to determine the compound's potency and selectivity.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, a lead optimization campaign should be initiated to improve potency, selectivity, and drug-like properties. The reactive aldehyde group provides a convenient handle for generating a library of derivatives.
Workflow for Lead Optimization
Caption: Iterative lead optimization workflow.
In Vivo Efficacy and Safety Assessment
Promising lead candidates will need to be evaluated in relevant animal models to assess their in vivo efficacy and safety profile.
Conclusion
While this compound is a relatively uncharacterized molecule, a systematic analysis of its chemical architecture reveals significant potential for drug discovery. The convergence of a privileged imidazole scaffold and a reactive benzaldehyde moiety suggests a high probability of biological activity. The proposed workflows in this guide offer a clear and logical path forward for researchers and drug development professionals to explore the therapeutic utility of this and related compounds. The key to unlocking its potential lies in a well-designed screening cascade, followed by a robust medicinal chemistry effort to optimize its pharmacological properties.
References
- Vertex AI Search. (2025). What are the uses of benzaldehyde in the pharmaceutical industry? - Blog.
- Vertex AI Search. (n.d.).
- Taylor & Francis Online. (2026).
- Thieme Gruppe. (2015).
- Benchchem. (n.d.). A Technical Guide to Trityl Group Protection in Chemical Synthesis.
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
- PubMed. (2003).
- PMC. (2021).
- ChemScene. (n.d.). This compound.
- MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.
- Vertex AI Search. (2022).
- Wikipedia. (n.d.). Imidazole.
- PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Benchchem. (n.d.). This compound | 1402838-08-7.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Benzaldehyde.
- ACS Publications. (2011). Development of Trityl-Based Photolabile Hydroxyl Protecting Groups.
- Merck. (n.d.). This compound | 1402838-08-7.
- MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
- OICC Press. (2024).
- Science and Education Publishing. (n.d.).
- ResearchGate. (n.d.). Synthesis of the pharmacophore 4‐[(1‐benzyl‐1H‐1,2,3‐triazol‐4‐yl)methoxy]benzaldehyde (a). Reagents and conditions: (i) Propargyl bromide, acetone, K2CO3, 2 h. (ii)
- YMER. (n.d.).
- PMC. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
- PubMed. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)
- MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.
- PubMed. (1999). Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands.
- NIH. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemscene.com [chemscene.com]
- 13. This compound | 1402838-08-7 [sigmaaldrich.cn]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of a Sterically Encumbered Aldehyde: A Technical Guide to 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity of the aldehyde functional group in 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde. This unique molecule presents a fascinating case study in aldehyde chemistry, where the inherent reactivity of the formyl group is modulated by the significant steric hindrance imposed by the bulky trityl group and the distinct electronic properties of the N-tritylated imidazole ring. This document will dissect these influencing factors and provide a practical guide to key transformations of the aldehyde moiety, including reductive amination, Wittig olefination, oxidation, and reduction. The insights and protocols detailed herein are intended to empower researchers in medicinal chemistry and organic synthesis to effectively utilize this versatile building block in the design and synthesis of novel molecular entities.
Introduction
This compound is a heterocyclic aromatic aldehyde of significant interest in contemporary drug discovery. Its structural complexity, characterized by a sterically demanding trityl (triphenylmethyl) protecting group on the imidazole nitrogen and an ortho-substituted benzaldehyde, presents both challenges and opportunities for synthetic chemists. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures. However, its reactivity is not straightforward and is profoundly influenced by the neighboring bulky trityl and imidazole moieties. Understanding the interplay of these steric and electronic factors is paramount for predicting and controlling the outcomes of its reactions. This guide will provide a comprehensive analysis of these factors and offer practical, field-proven insights into the reactivity of this intriguing molecule.
Unraveling the Factors Governing Aldehyde Reactivity
The reactivity of the aldehyde group in this compound is a delicate balance of steric and electronic effects.
Steric Hindrance: The Dominant Shielding Effect
The most prominent feature influencing the aldehyde's reactivity is the immense steric bulk of the trityl group. Although not directly attached to the benzaldehyde ring, its presence on the adjacent imidazole ring creates a "molecular shield" that hinders the approach of nucleophiles to the carbonyl carbon. This steric congestion raises the activation energy for nucleophilic attack, generally leading to slower reaction rates compared to unhindered benzaldehydes.
Electronic Landscape: The Dual Role of the Imidazole Ring
The imidazole ring, a five-membered aromatic heterocycle, exerts a significant electronic influence on the benzaldehyde moiety. The N-tritylated imidazole ring can act as a tunable electronic modulator:
-
Electron-Withdrawing Character: The imidazole ring, being a heteroaromatic system, can exhibit an electron-withdrawing inductive effect, which would typically enhance the electrophilicity of the aldehyde's carbonyl carbon.
-
Resonance Effects: The imidazole ring can also participate in resonance with the benzaldehyde system, potentially delocalizing the electron density and subtly modulating the reactivity of the aldehyde.
The overall electronic effect is a nuanced interplay of these factors and can be influenced by the reaction conditions, particularly the pH.
Figure 1: Key factors influencing the reactivity of the aldehyde group.
Key Chemical Transformations and Experimental Protocols
This section details common and synthetically useful transformations of the aldehyde group in this compound. The provided protocols are representative and may require optimization based on specific substrates and desired outcomes.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds.[1] For a sterically hindered aldehyde like our title compound, the reaction typically proceeds in two steps: initial formation of an imine or iminium ion, followed by its reduction.
Causality Behind Experimental Choices:
-
Two-Step Procedure: A stepwise approach involving the pre-formation of the imine before the addition of the reducing agent is often preferred for sterically hindered aldehydes to maximize the yield of the desired amine and minimize side reactions like the reduction of the starting aldehyde.[2]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reduction of imines and iminium ions in the presence of aldehydes.[3] Sodium cyanoborohydride (NaBH₃CN) is another suitable option.[4] More powerful reducing agents like sodium borohydride (NaBH₄) can also be used, but may require careful control of reaction conditions to avoid premature reduction of the aldehyde.
Representative Protocol for Reductive Amination:
-
Imine Formation:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1-1.5 eq).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-4 hours to allow for imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction:
-
To the mixture from the previous step, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Figure 2: Workflow for the two-step reductive amination.
Wittig Reaction: Constructing Carbon-Carbon Double Bonds
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5][6] When dealing with a sterically hindered aldehyde, the choice of the Wittig reagent and reaction conditions is crucial for achieving a successful outcome.
Causality Behind Experimental Choices:
-
Ylide Reactivity: For sterically hindered aldehydes, more reactive, unstabilized ylides (e.g., those derived from alkyltriphenylphosphonium salts) are generally preferred to overcome the steric barrier.[7]
-
Base Selection: The choice of base for generating the ylide depends on the acidity of the phosphonium salt. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used for unstabilized ylides.
-
Temperature Control: The reaction is often carried out at low temperatures to control the reactivity and improve the selectivity.
Representative Protocol for Wittig Reaction:
-
Ylide Generation:
-
To a suspension of the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.0 eq of a solution in hexanes) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic color of the ylide should develop.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0 °C or -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkene.
-
Oxidation to a Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.[8] The steric hindrance in the target molecule is less of a concern for many oxidation reactions.
Causality Behind Experimental Choices:
-
Mild Oxidizing Agents: For substrates with other sensitive functional groups, mild oxidizing agents are preferred. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt.
-
Stronger Oxidizing Agents: If the molecule is robust, stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be employed, though these are less common in modern synthesis due to their harshness and the generation of heavy metal waste.
Representative Protocol for Pinnick Oxidation:
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (a chlorine scavenger, 4-5 eq).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Add the aqueous solution of the oxidizing agent to the aldehyde solution dropwise at room temperature.
-
Stir the mixture vigorously for 4-12 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Acidify the mixture with 1M HCl to a pH of approximately 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Reduction to an Alcohol
The reduction of the aldehyde to the corresponding primary alcohol is a fundamental transformation.[9][10]
Causality Behind Experimental Choices:
-
Mild Reducing Agents: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[11] It is generally the reagent of choice due to its ease of handling and compatibility with many functional groups.
-
Solvent: The reduction is typically carried out in a protic solvent like methanol or ethanol, which facilitates the reaction.
Representative Protocol for Reduction to an Alcohol:
-
Dissolve this compound (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise, controlling the rate of addition to manage any effervescence.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude alcohol.
-
Purify by column chromatography if necessary.
Data Presentation
The following table summarizes the expected transformations of this compound. Please note that yields are illustrative and will depend on the specific reaction conditions and substrates used.
| Reaction Type | Reagents and Conditions | Expected Product |
| Reductive Amination | 1. R¹R²NH, DCM, rt2. NaBH(OAc)₃, rt | 2-(1-Trityl-1H-imidazol-4-yl)benzylamine derivative |
| Wittig Reaction | Ph₃P=CHR, THF, 0 °C to rt | 1-(2-(alkenyl)phenyl)-4-(1-trityl-1H-imidazol-4-yl)benzene |
| Oxidation | NaClO₂, NaH₂PO₄, t-BuOH/H₂O, rt | 2-(1-Trityl-1H-imidazol-4-yl)benzoic acid |
| Reduction | NaBH₄, MeOH, 0 °C to rt | (2-(1-Trityl-1H-imidazol-4-yl)phenyl)methanol |
Conclusion
This compound is a valuable synthetic intermediate whose aldehyde reactivity is significantly governed by the steric and electronic environment created by its substituents. The bulky trityl group generally necessitates more forcing conditions or more reactive reagents to overcome steric hindrance in nucleophilic additions. The imidazole ring, in turn, provides a unique electronic modulation that can be exploited in various transformations. By understanding these principles and employing the appropriate reaction conditions, chemists can effectively utilize this building block to access a wide range of complex molecules. The protocols and insights provided in this guide serve as a foundation for further exploration and application of this versatile compound in the pursuit of novel chemical entities with potential applications in drug discovery and materials science.
References
- Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. (n.d.). In ResearchGate.
- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A).. (n.d.).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). A relevant scientific journal.
- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (n.d.). MDPI.
- Selective oxidation of benzyl alcohol to benzaldehyde, 1‐phenylethanol to acetophenone and fluorene to fluorenol catalysed by iron (II) complexes supported by pincer‐type ligands: Studies on rapid degradation of organic dyes. (2019). In ResearchGate.
- Wittig reaction with benzaldehyde. (2014). Chemistry Stack Exchange.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). Semantic Scholar.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central.
- reduction of aldehydes and ketones. (n.d.). Chemguide.
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021).
- Oxidation of benzyl alcohol to benzaldehyde. (n.d.).
- Ylides and the Wittig Reaction. (2023). YouTube.
- Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. (2025). A relevant scientific journal.
- Wittig reaction. (n.d.). Wikipedia.
- The Wittig Reaction. (2022). YouTube.
- Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. (n.d.). TÜBİTAK Academic Journals.
- This compound | 1402838-08-7. (n.d.). Benchchem.
- 1402838-08-7 | this compound. (n.d.). ChemScene.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. oiccpress.com [oiccpress.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Role of the trityl protecting group on the imidazole in 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
An In-depth Technical Guide to the Role of the Trityl Protecting Group in 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Introduction: Navigating Reactivity with Precision
In the intricate field of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Protecting groups are not merely passive shields but active participants that dictate reaction pathways, enhance solubility, and enable the construction of complex molecular architectures. Among these, the triphenylmethyl (trityl, Trt) group is a distinguished tool, prized for its unique combination of steric bulk and precisely controlled, acid-labile removal.[1]
This technical guide delves into the multifaceted role of the trityl protecting group as applied to the imidazole nitrogen in the specific building block, this compound. We will move beyond a simple description of its function to explore the causal chemistry—the steric, electronic, and solubility effects—that make it an enabling moiety in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize complex heterocyclic building blocks and seek a deeper understanding of the strategic chemical choices that underpin their successful application.
The Challenge of the Imidazole Ring
The imidazole ring is a ubiquitous heterocycle in medicinal chemistry, most notably as the side chain of the amino acid histidine. Its utility is matched by its synthetic complexity. The ring contains two distinct nitrogen atoms: a nucleophilic, pyridine-type nitrogen (-N=) and a non-basic, pyrrole-type nitrogen (-NH-). These two nitrogens are in equilibrium through tautomerization, posing a significant challenge for regioselective functionalization. Uncontrolled reactions can lead to a mixture of N-substituted products, complicating purification and reducing yields.
Diagram 1: Tautomeric equilibrium in the imidazole ring.
Core Principles of the Trityl Protecting Group
The trityl group is employed to overcome such challenges. Its efficacy is rooted in several key characteristics:
-
Exceptional Steric Bulk: Composed of three phenyl rings attached to a single carbon, the trityl group is exceptionally large. This steric hindrance is a powerful tool for directing reactivity, often enabling the selective protection of less hindered primary alcohols over secondary ones.[2] In the context of imidazole, this bulk is crucial for controlling regioselectivity and shielding the protected site.
-
Acid Lability: The bond between the trityl carbon and the protected heteroatom is sensitive to acid. This is because the cleavage mechanism proceeds via the formation of the trityl cation (Ph₃C⁺), which is remarkably stable due to the extensive resonance delocalization of the positive charge across the three phenyl rings.[3] This stability allows for deprotection under very mild acidic conditions (e.g., dilute trifluoroacetic acid or formic acid), preserving other acid-sensitive functionalities in the molecule.[1][4]
-
Base and Nucleophile Stability: The trityl group is robust under a wide range of basic, nucleophilic, and reductive conditions, making it orthogonal to many other common protecting groups like Fmoc or various esters.[1]
-
Enhanced Solubility: The lipophilic nature of the three phenyl rings significantly increases the solubility of polar, heteroatom-rich molecules in common organic solvents, simplifying reaction workups and chromatographic purification.[5]
The Role of the Trityl Group in this compound
In this specific molecule, the trityl group is not just a placeholder; it performs several critical functions that define the utility of the compound as a synthetic intermediate.
Regiochemical Control: Directing the Point of Attachment
The IUPAC name, 2-(1-Trityl -1H-imidazol-4-yl)benzaldehyde, explicitly indicates that the trityl group is attached to the N-1 position (the N-π position). This is a critical outcome. In simple histidine derivatives, tritylation often favors the less sterically hindered N-τ (N-3) position.[6] However, in this substrate, the pre-existing bulky 2-benzaldehyde substituent at the C-4 position dramatically alters the steric landscape. Attachment of the even bulkier trityl group at the adjacent N-3 position would result in a severe steric clash. Therefore, the reaction is directed to the more accessible N-1 position, locking the tautomeric form and ensuring a single, well-defined isomer is produced.
Diagram 2: Regioselectivity of N-tritylation is sterically directed to the N-1 position.
Steric Shielding and Reactivity Modulation
Once installed, the propeller-like trityl group creates a significant steric shield over one face of the imidazole ring and, importantly, over the ortho-positioned aldehyde group.[7] This has two major consequences:
-
Prevention of N-alkylation: The N-3 nitrogen is effectively blocked, preventing undesired side reactions such as further alkylation or acylation at that site.
-
Modulation of Aldehyde Reactivity: The steric bulk can hinder the approach of bulky nucleophiles to the aldehyde carbonyl. This can be exploited for selective reactions, allowing smaller reagents to react preferentially while blocking larger ones. This effect transforms the molecule into a sterically differentiated building block.
Electronic Deactivation (Subtle but Significant)
While the trityl group is not strongly electron-withdrawing or -donating, its presence on the nitrogen atom does influence the electronic character of the imidazole ring. By engaging the lone pair of the N-1 nitrogen, it reduces the overall electron density of the heterocyclic ring compared to the deprotonated imidazolide anion. This deactivation can temper the ring's reactivity towards certain electrophiles. The primary electronic role, however, is the prevention of tautomerism, which provides a stable, predictable electronic environment for subsequent transformations.[8]
Enhanced Handling and Purification
As a practical consideration, the introduction of the large, nonpolar trityl group dramatically alters the physical properties of the parent molecule.
| Property | Parent Imidazole-Benzaldehyde | N-Trityl Protected Derivative | Rationale |
| Molecular Weight | 172.18 g/mol (approx.) | 414.50 g/mol [9] | Addition of C₁₉H₁₅ |
| Solubility | High in polar solvents (e.g., MeOH, DMSO) | High in nonpolar organic solvents (e.g., DCM, THF, Toluene) | Introduction of three lipophilic phenyl rings[5] |
| Crystallinity | Often difficult to crystallize | Often a well-defined, crystalline solid[5][7] | Increased rigidity and favorable packing interactions |
Table 1: Comparison of Physical Properties.
This enhancement in nonpolar solubility and crystallinity is a significant advantage, often simplifying extractions, chromatographic separations, and long-term storage.[5][10]
Experimental Protocols
The following protocols are representative methodologies for the protection of an imidazole nitrogen with a trityl group and its subsequent deprotection. These are intended as a guide and may require optimization for specific substrates.
Protocol 1: N-Tritylation of an Imidazole Derivative
This procedure details the introduction of the trityl group via an Sₙ1 mechanism, which proceeds through a stabilized trityl cation intermediate.[3]
Objective: To selectively protect the N-1 nitrogen of 4-(2-formylphenyl)-1H-imidazole.
Materials:
-
4-(2-formylphenyl)-1H-imidazole (1.0 equiv)
-
Trityl chloride (Trt-Cl, 1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 4-(2-formylphenyl)-1H-imidazole in anhydrous DCM.
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature. The base acts as an HCl scavenger.[3]
-
Add trityl chloride portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram 3: Experimental workflow for N-tritylation.
Protocol 2: Deprotection of the N-Trityl Group
This procedure utilizes mild acidic conditions to cleave the C-N bond, liberating the free imidazole and the stable trityl cation.[1]
Objective: To remove the trityl group to regenerate the free N-H imidazole.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (e.g., 5-10% v/v in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-trityl protected compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TFA/DCM solution dropwise to the stirred solution. The trityl cation often imparts a yellow or orange color to the solution.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases.
-
Separate the aqueous and organic layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by chromatography or crystallization. The byproduct, triphenylmethanol (formed from the trityl cation during workup), is typically less polar and can be easily separated.
Diagram 4: Acid-catalyzed deprotection mechanism.
Conclusion
The role of the trityl group in this compound is a prime example of strategic chemical protection. It extends far beyond simply masking a reactive site. It serves as a powerful regiocontrolling element , leveraging steric hindrance to ensure the selective formation of the desired N-1 isomer. As a reactivity modulator , its bulk provides a steric shield that prevents unwanted side reactions and can be used to differentiate the reactivity of the nearby aldehyde. Finally, as a physical property enhancer , it imparts lipophilicity and crystallinity, simplifying purification and handling. Understanding these multifaceted roles allows the synthetic chemist to fully exploit this building block, enabling the precise and efficient construction of more complex target molecules.
References
- Benchchem. (n.d.). Mechanism of action of trityl protection on the histidine imidazole side chain.
- National Center for Biotechnology Information. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Common Organic Chemistry. (n.d.). Trityl Protection.
- Benchchem. (n.d.). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.
- Benchchem. (n.d.). This compound.
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
- Benchchem. (n.d.). Assessing the impact of steric hindrance of the trityl group on reaction outcomes.
- Benchchem. (n.d.). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.
- ChemScene. (n.d.). This compound.
- Krygowski, T. M., et al. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry.
- Gawronski, J., et al. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Molecules, 25(3), 749.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profiling of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Foreword: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical sciences, the intrinsic stability of a chemical entity is a cornerstone of its potential as a therapeutic agent or a critical intermediate. The molecule 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde, with its unique confluence of a bulky, acid-labile trityl group, a stable imidazole core, and a reactive benzaldehyde moiety, presents a multifaceted stability profile. Understanding its behavior under thermal and other environmental stressors is not merely an academic exercise; it is a regulatory necessity and a scientific prerequisite for the development of safe, effective, and reliable pharmaceutical products. This guide provides a comprehensive framework for elucidating the thermal stability and degradation pathways of this compound, grounded in established analytical principles and regulatory expectations.
Molecular Architecture and Predicted Physicochemical Liabilities
The structure of this compound dictates its potential degradation pathways. A proactive analysis of its functional groups allows us to anticipate its vulnerabilities.
-
The Trityl (Triphenylmethyl) Group: This bulky protecting group, attached to the imidazole nitrogen, is notoriously sensitive to acidic conditions, which facilitate its cleavage to form the highly stable trityl cation.[1] While thermally robust in a neutral environment, its lability can be significantly influenced by trace acidic impurities or degradation products, potentially leading to deprotection upon heating.
-
The Benzaldehyde Moiety: Aldehydes are susceptible to oxidation, readily converting to the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen (autoxidation) and accelerated by heat, light, and certain metal ions.[2]
-
The Imidazole Ring: The imidazole ring itself is an aromatic heterocycle known for its high thermal stability.[3] However, the overall stability of the molecule is dictated by its weakest points. While the ring is unlikely to be the primary site of thermal degradation, its basic nitrogen atom can influence the local chemical environment.
Based on this analysis, the primary anticipated degradation pathways involve deprotection (detritylation) and oxidation of the aldehyde group .
A Systematic Workflow for Stability Assessment
A robust evaluation of thermal stability and degradation requires a multi-pronged analytical approach. The following workflow ensures a thorough characterization, from initial thermal robustness screening to the detailed analysis of degradation products.
Caption: Overall workflow for stability and degradation analysis.
Part 1: Core Thermal Stability Assessment
The initial phase involves characterizing the bulk material's response to a controlled temperature ramp using thermo-analytical techniques.
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on mass changes as a function of temperature, indicating the onset of decomposition.[4]
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.[5]
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 30-50 mL/min to provide an inert atmosphere.[6]
-
Temperature Program:
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss.
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5-10 mg | Ensures a detectable mass change without causing issues from gas evolution.[5] |
| Heating Rate | 10 °C/min | A standard rate that balances analysis time and resolution.[6] |
| Atmosphere | Nitrogen (30-50 mL/min) | Prevents oxidative degradation, isolating the inherent thermal stability. |
| Temperature Range | 30 °C to 600 °C | A broad range to capture all potential decomposition events. |
Table 1: Recommended TGA Parameters.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature, revealing thermal events such as melting, crystallization, and decomposition.[8][9]
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan and crimp the lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 30-50 mL/min.[6]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature just beyond the decomposition onset observed in TGA, at a heating rate of 10 °C/min.[10]
-
-
Data Analysis: Plot heat flow versus temperature.
-
An endothermic peak typically represents melting.
-
An exothermic peak often indicates decomposition or crystallization.[10]
-
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 2-5 mg | Provides good thermal contact and signal without overloading the sensor. |
| Heating Rate | 10 °C/min | Standard rate for pharmaceutical materials.[10] |
| Atmosphere | Nitrogen (30-50 mL/min) | Inert atmosphere prevents oxidation.[6] |
| Pan Type | Aluminum, non-hermetic | Allows for the escape of any evolved gases during decomposition. |
Table 2: Recommended DSC Parameters.
Part 2: Forced Degradation Studies for Pathway Elucidation
Forced degradation, or stress testing, is a regulatory requirement under ICH Q1A(R2) to identify likely degradation products and demonstrate the specificity of analytical methods.[9][11] The goal is to achieve 5-20% degradation of the active substance.[9]
Caption: Workflow for the forced degradation study.
Experimental Protocols: Forced Degradation
For each condition, a control sample (stored at ambient temperature, protected from light) should be prepared and analyzed alongside the stressed samples.
-
Acidic Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl.
-
Heat the solution at 60 °C and withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.
-
Causality: The trityl group is highly susceptible to acid-catalyzed hydrolysis. This condition is expected to cause deprotection.[1]
-
-
Basic Hydrolysis:
-
Dissolve the compound and add an equal volume of 0.1 M NaOH.
-
Heat at 60 °C and sample as described above.
-
Neutralize with 0.1 M HCl before analysis.
-
Causality: While the trityl group is generally base-stable, other ester-like impurities or functionalities could be susceptible. This tests for base-catalyzed degradation pathways.
-
-
Oxidative Degradation:
-
Dissolve the compound and treat with a solution of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, and sample over time.
-
Causality: The aldehyde group is the most likely site of oxidation, converting it to a carboxylic acid.[2]
-
-
Thermal Degradation (Dry Heat):
-
Store the solid compound in a controlled temperature oven (e.g., 80 °C, a temperature below its melting point but sufficient to induce degradation).
-
Sample at various time points, dissolve in a suitable solvent, and analyze.
-
Causality: This test evaluates the intrinsic thermal stability of the molecule in the solid state, as determined by TGA/DSC.[12]
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Causality: Aromatic aldehydes can be susceptible to photodegradation, potentially leading to oxidation or decarbonylation.[13][14]
-
| Stress Condition | Reagent/Parameter | Typical Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 2-24 hours | Cleavage of Trityl group |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C | 2-24 hours | Unlikely, but tests for base lability |
| Oxidation | 3% H₂O₂, Room Temp. | 4-48 hours | Oxidation of aldehyde to carboxylic acid |
| Thermal (Dry Heat) | 80 °C | 1-7 days | General thermal decomposition |
| Photolytic | ICH Q1B Standard | Per guideline | Oxidation, rearrangement, or fragmentation |
Table 3: Summary of Forced Degradation Conditions.
Part 3: The Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[15][16]
Protocol: Stability-Indicating RP-HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for separating compounds of moderate polarity.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: A buffered mobile phase is critical for reproducible chromatography of ionizable compounds like imidazoles. Formic acid is volatile and compatible with mass spectrometry if further identification is needed.
-
-
Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., scan from 200-400 nm and select an optimal wavelength, likely around 254 nm or the compound's λmax).
-
Gradient Elution: A gradient is essential to elute both the polar degradation products and the relatively nonpolar parent compound in a reasonable time with good peak shape.[8]
-
Initial Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
-
Method Validation: Inject the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. The gradient, mobile phase, and column may need to be optimized to achieve this separation.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting nonpolar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume to avoid column overload. |
| Detector | DAD/PDA at ~254 nm | Allows for peak purity analysis and selection of optimal wavelength. |
Table 4: Starting Parameters for Stability-Indicating HPLC Method.
Conclusion and Forward Look
This guide delineates a comprehensive, systematic approach to characterizing the thermal stability and degradation profile of this compound. By integrating thermo-analytical techniques with a robust forced degradation study and a validated stability-indicating HPLC method, researchers can build a complete stability profile. This profile is indispensable for making informed decisions in formulation development, establishing appropriate storage conditions and shelf-life, and fulfilling the stringent requirements of regulatory submissions. The insights gained from these studies ensure that the journey from a promising molecule to a safe and effective medicine is built on a foundation of scientific rigor and empirical evidence.
References
-
Contract Pharma. (2022-01-31). Differential Scanning Calorimetry (DSC). Available from: [Link]
-
MedCrave. (2016-12-14). Forced Degradation Studies. Available from: [Link]
-
IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025-11-05). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
IJPPR Human Journals. (2023-02-28). Stability Indicating HPLC Method Development: A Review. Available from: [Link]
-
Biswas, T. (2021-09-18). Mechanism for Areal oxidation (O2) Aldehyde to Carboxylic acid. YouTube. Available from: [Link]
-
NIH National Library of Medicine. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
NIH National Library of Medicine. (2022). Aldehydes as powerful initiators for photochemical transformations. Available from: [Link]
-
SpringerLink. (2020). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Available from: [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]
-
ResearchGate. (2011). Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. Available from: [Link]
-
ACS Publications. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Available from: [Link]
-
Veeprho. (2020-07-01). Thermogravimetric Analysis in Pharmaceuticals. Available from: [Link]
-
Torontech. (2025-05-19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]
-
EPFL. Protocol Thermogravimetric Analysis (TGA). Available from: [Link]
-
Mettler Toledo. Interpreting DSC curves Part 1: Dynamic measurements. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. veeprho.com [veeprho.com]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. torontech.com [torontech.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. irjpms.com [irjpms.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Reductive Amination of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Introduction: Strategic Synthesis of Imidazole-Containing Amines
Substituted imidazoles are cornerstone scaffolds in modern medicinal chemistry, appearing in a vast array of therapeutic agents due to their versatile binding properties and metabolic stability. The synthesis of amine derivatives from functionalized imidazole precursors is a critical step in the development of novel drug candidates. Reductive amination stands out as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds, offering a direct pathway from carbonyl compounds to primary, secondary, and tertiary amines.[1][2]
This document provides a detailed protocol and scientific rationale for the reductive amination of a specific, sterically demanding substrate: 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde (CAS 1402838-08-7).[3] We will explore the mechanistic nuances, the critical role of reagent selection, and provide field-proven insights to overcome potential challenges associated with this transformation. The protocol is designed for researchers and drug development professionals seeking a reliable and scalable method for synthesizing complex amine derivatives.
The Scientific Rationale: Causality Behind Experimental Choices
A successful reductive amination hinges on the delicate balance between the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction. The choice of reagents and conditions must favor the reduction of the C=N bond over the starting aldehyde's C=O bond.[4]
The Reducing Agent: Why Sodium Triacetoxyborohydride is Superior
For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[5] Unlike stronger hydrides such as sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde, STAB exhibits remarkable selectivity.[6][7]
-
Kinetic Selectivity: The rate of reduction for iminium ions by STAB is significantly faster than for aldehydes or ketones.[5] This allows the reaction to be performed in a single pot ("direct" reductive amination) where the aldehyde, amine, and reducing agent are all present. The imine intermediate is formed in situ and is immediately consumed by the selective reducing agent.[4]
-
Mildness and Functional Group Tolerance: The electron-withdrawing and sterically bulky acetoxy groups moderate the reactivity of the borohydride.[5] This makes STAB compatible with a wide range of sensitive functional groups that might not survive harsher reducing conditions.[2][8]
-
Operational Simplicity: STAB is effective under neutral or weakly acidic conditions and does not require the strict pH control sometimes needed for agents like sodium cyanoborohydride (NaBH₃CN).[9]
The Role of the Trityl Protecting Group
The triphenylmethyl (Trityl, Trt) group serves a crucial function by protecting the N-1 position of the imidazole ring.[10]
-
Preventing Side Reactions: The unprotected imidazole nitrogen is nucleophilic and could potentially engage in side reactions. The bulky trityl group obviates this possibility.[11]
-
Steric Influence: The significant steric bulk of the trityl group, positioned ortho to the aldehyde, can influence the reaction rate. While it may slightly hinder the approach of the amine, it does not prevent the reaction. This steric factor must be considered when selecting the amine partner and anticipating reaction times.[12]
-
Stability and Lability: The trityl group is stable under the mild conditions of this reductive amination but can be readily removed post-transformation using acidic conditions (e.g., trifluoroacetic acid or formic acid) if the final product requires a free imidazole NH.[13][14]
Solvent Selection
The choice of solvent is critical for the stability and efficacy of STAB. It is sensitive to water and incompatible with protic solvents like methanol, which can cause rapid decomposition.[6][15] Therefore, anhydrous aprotic solvents are required.
-
1,2-Dichloroethane (DCE) is the preferred and most commonly cited solvent for STAB-mediated reductive aminations.[5][8]
-
Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Acetonitrile (MeCN) are also viable alternatives.[8][15]
Experimental Protocol: A Self-Validating System
This protocol outlines a general procedure for the reductive amination of this compound with a representative primary amine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Stoichiometry (Equivalents) | Notes |
| This compound | 1402838-08-7 | 414.50 | 1.0 | Limiting Reagent |
| Primary or Secondary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | 1.1 - 1.2 | Use a slight excess to drive imine formation. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.3 - 1.5 | Hygroscopic; handle under inert atmosphere. |
| 1,2-Dichloroethane (DCE), Anhydrous | 107-06-2 | 98.96 | - | Solvent (approx. 0.1 M concentration) |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | - | - | For reaction quench. |
| Brine | - | - | - | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | - | - | For drying the organic layer. |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of dry nitrogen or argon for 5-10 minutes.
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) via syringe to achieve a concentration of approximately 0.1 M. Add the amine (1.1-1.2 equiv) via syringe.
-
Initial Imine Formation: Stir the mixture at room temperature for 20-30 minutes. This allows for the initial equilibrium formation of the hemiaminal and imine intermediates.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 equiv) portion-wise over 5 minutes. Note: The reaction is typically not significantly exothermic, but portion-wise addition is good practice.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours, depending on the steric hindrance of the amine. A complete reaction is indicated by the consumption of the starting aldehyde.
-
Reaction Quench: Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate solution. Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure amine product.[16]
Visualization of the Experimental Workflow
Caption: Experimental workflow for reductive amination.
Mechanistic Pathway
The reaction proceeds through a well-established two-stage pathway within a single pot.
Caption: Mechanism of reductive amination.
-
Imine/Iminium Formation: The aldehyde carbonyl is attacked by the nucleophilic amine to form a hemiaminal intermediate. Under the slightly acidic conditions (which can be generated by trace acid or the amine salt), this intermediate dehydrates to form a Schiff base (imine), which is in equilibrium with its more reactive protonated form, the iminium ion.[1]
-
Hydride Reduction: The electrophilic iminium ion is rapidly and irreversibly reduced by the selective hydride donor, sodium triacetoxyborohydride, to yield the final stable amine product.[4][9]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Resources Worldwide. (n.d.). Reductive Amination - Common Conditions. Retrieved from commonchemistry.com. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Powers, I. G., & Uy, G. D. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30345–30352. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 118–125). American Chemical Society. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 93(5), 935–938. [Link]
-
Chandrasekhar, S., Reddy, C. R., & Kumar, R. H. (2010). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synthetic Communications, 40(18), 2738–2746. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Behloul, C., Chouti, A., Chabour, I., Bey, H. B., Guijarro, D., Foubelo, F., Nájera, C., & Yus, M. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(30), 3345–3348. [Link]
-
Karadeniz, H., & Ceylan, M. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Records of Natural Products, 16(5), 453–461. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170–180. [Link]
-
Al-Masoudi, N. A., Al-Soud, Y. A., & Schmidt, H. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 22(1), 123. [Link]
-
Sayyed, M. A., Shaikh, A. R., & Pathan, M. J. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1369–1382. [Link]
-
International Journal of Creative Research Thoughts. (2023). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. Retrieved from [Link]
-
Organic Chemistry Resources Worldwide. (n.d.). Trityl Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Retrieved from [Link]
-
McClements, J. S., Drake, H. F., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 4(6), x190679. [Link]
-
Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(9), 3208–3213. [Link]
-
Thieme Group. (2015). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Wittig reaction conditions for 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Application Note & Protocol
Topic: Wittig Reaction Conditions for 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Olefination of a Heterocyclic Aldehyde
The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3][4] This Nobel Prize-winning transformation is indispensable for the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceutical agents.[5]
This document provides a detailed guide to the application of the Wittig reaction to a specialized substrate: this compound. This substrate is of significant interest as a synthetic intermediate, combining a sterically demanding trityl-protected imidazole moiety with a reactive benzaldehyde. The imidazole ring is a prevalent scaffold in medicinal chemistry, and the ability to predictably functionalize this building block via olefination opens avenues for creating novel molecular entities.
We will explore the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for achieving specific stereochemical outcomes, and address the unique challenges presented by this substrate, such as steric hindrance and potential side reactions.
Core Mechanism & Stereochemical Control
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde.[6] This initial step forms a zwitterionic intermediate known as a betaine, which rapidly undergoes cyclization to a four-membered oxaphosphetane ring.[3][5] The thermodynamic driving force of the reaction is the subsequent collapse of this intermediate into a stable triphenylphosphine oxide and the desired alkene product.[5]
Caption: General workflow of the Wittig reaction.
The stereochemical outcome (E vs. Z alkene) is a critical consideration and is primarily dictated by the nature of the 'R' group on the phosphorus ylide.[1]
-
Unstabilized Ylides (R = alkyl): These ylides are highly reactive. The formation of the oxaphosphetane is rapid and kinetically controlled, leading predominantly to the Z-alkene.[1][7]
-
Stabilized Ylides (R = COR', COOR', CN): These ylides are less reactive due to resonance stabilization of the negative charge. The initial steps of the reaction are often reversible, allowing for equilibration to the more thermodynamically stable intermediate, which ultimately yields the E-alkene with high selectivity.[1][3][8]
-
Semi-stabilized Ylides (R = aryl, vinyl): These often result in poor stereoselectivity, yielding mixtures of E and Z isomers.[1]
For the substrate this compound, the bulky trityl group may sterically influence the approach of the ylide, potentially enhancing the selectivity of the reaction.
Experimental Design & Substrate Considerations
The successful olefination of this compound requires careful selection of reagents and conditions.
-
Ylide Generation: The phosphonium salt precursor is typically prepared by the reaction of triphenylphosphine with an appropriate alkyl halide.[9][10] The corresponding ylide is then generated in situ by deprotonation with a strong base.[7][9] The choice of base is critical and depends on the acidity of the phosphonium salt.
-
Solvent System: Anhydrous aprotic solvents such as Tetrahydrofuran (THF) or diethyl ether are standard choices to prevent quenching of the highly basic ylide.
-
Inert Atmosphere: Reactions involving unstabilized ylides, which are sensitive to oxygen and moisture, must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
Temperature Control: The initial addition of the aldehyde to the ylide is often performed at low temperatures (e.g., -78 °C or 0 °C) to control the reaction rate and improve selectivity, followed by warming to room temperature to drive the reaction to completion.
Protocol A: Synthesis of a Z-Alkene using an Unstabilized Ylide
This protocol details the formation of a terminal alkene, 2-(1-Trityl-1H-imidazol-4-yl)-1-vinylbenzene, using methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
This compound[11]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Ylide Preparation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents). b. Add anhydrous THF to create a suspension (approx. 0.2 M). c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. A characteristic deep orange or yellow color indicates the formation of the ylide. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask. b. Cool the ylide solution back down to 0 °C. c. Add the aldehyde solution dropwise to the ylide suspension via syringe or cannula. d. Allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the aldehyde).
-
Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and add water and ethyl acetate. c. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. e. Filter and concentrate the solvent in vacuo. The crude product will contain the desired alkene and triphenylphosphine oxide. f. Purify the crude material via flash column chromatography on silica gel. A gradient elution (e.g., 0% to 20% ethyl acetate in hexanes) is typically effective. The non-polar alkene product should elute before the more polar triphenylphosphine oxide.[12] Recrystallization from a suitable solvent like isopropanol can also be an effective purification method.[13][14]
Protocol B: Synthesis of an E-Alkene using a Stabilized Ylide
This protocol describes the synthesis of an α,β-unsaturated ester using (Carbethoxymethylene)triphenylphosphorane, a commercially available, stable ylide.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a stable ylide)
-
This compound
-
Anhydrous Toluene or THF
-
Solvents for purification
Procedure:
-
Reaction Setup: a. To a round-bottom flask, add this compound (1.0 equivalent) and (Carbethoxymethylene)triphenylphosphorane (1.1 equivalents). b. Add anhydrous toluene to dissolve the reagents (approx. 0.1-0.2 M). c. Because the ylide is stabilized, a strong base is not required for its generation, and the reaction is less sensitive to air and moisture.[9]
-
Wittig Reaction: a. Heat the reaction mixture to reflux (approx. 110 °C for toluene). b. Monitor the reaction progress by TLC. These reactions may require several hours to reach completion.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Concentrate the solvent in vacuo. c. The purification procedure is similar to Protocol A. Flash chromatography is generally the most effective method to separate the E-alkene product from the triphenylphosphine oxide byproduct.
Summary of Reaction Parameters
| Parameter | Protocol A (Unstabilized Ylide) | Protocol B (Stabilized Ylide) | Rationale |
| Ylide Type | Methyltriphenylphosphorane | (Carbethoxymethylene)triphenylphosphorane | Unstabilized ylides favor Z-alkenes; stabilized ylides favor E-alkenes.[1][3] |
| Base | n-BuLi (strong base) | None required (or mild base) | Strong base is necessary to deprotonate the phosphonium salt of an unstabilized ylide.[9] |
| Solvent | Anhydrous THF | Toluene or THF | Aprotic solvents are required; toluene allows for higher reaction temperatures. |
| Temperature | 0 °C to Room Temp | Reflux | Higher energy is needed to overcome the lower reactivity of the stabilized ylide.[2] |
| Atmosphere | Inert (N₂ or Ar) | Ambient (optional) | Unstabilized ylides are air and moisture sensitive.[7] |
| Expected Product | Z-alkene (major isomer) | E-alkene (major isomer) | Based on kinetic vs. thermodynamic reaction control.[8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete ylide formation (inactive base, wet solvent/glassware).2. Aldehyde is sterically hindered or has degraded.3. Ylide quenched by moisture/oxygen. | 1. Titrate the base; ensure all reagents and glassware are scrupulously dry.2. Check purity of starting aldehyde; consider longer reaction times or higher temperatures.3. Maintain a positive pressure of inert gas throughout the reaction. |
| Poor Stereoselectivity | 1. Use of a semi-stabilized ylide.2. Presence of lithium salts when Z-selectivity is desired. | 1. For high selectivity, use a fully stabilized or unstabilized ylide.2. For high Z-selectivity, use salt-free conditions (e.g., with sodium or potassium bases like NaHMDS or KHMDS). |
| Difficult Purification | Triphenylphosphine oxide (TPO) co-elutes with the product. | 1. Optimize chromatography (try different solvent systems or silica alternatives).2. Convert TPO to a water-soluble salt by treating the crude mixture with acid.3. Consider using the Horner-Wadsworth-Emmons reaction as an alternative.[12] |
Alternative Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
For challenging purifications or when high E-selectivity is paramount, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[15][16][17] This modification uses a phosphonate ester instead of a phosphonium salt.
Key Advantages:
-
Simplified Purification: The phosphate byproduct is water-soluble and easily removed during an aqueous workup.[16][18]
-
Enhanced Reactivity: The phosphonate carbanions are generally more nucleophilic than the corresponding ylides.[16][17]
-
High E-Selectivity: The HWE reaction almost exclusively produces the E-alkene.[16]
Caption: Comparison of Wittig and HWE reaction byproducts.
Conclusion
The Wittig reaction is a highly effective method for the olefination of this compound. By carefully selecting a stabilized or unstabilized ylide and controlling the reaction conditions, chemists can strategically synthesize either the E or Z alkene isomer with good predictability. For cases where purification is problematic or exclusive E-selectivity is required, the Horner-Wadsworth-Emmons reaction presents a robust and advantageous alternative. The protocols and considerations outlined in this document provide a comprehensive framework for researchers to successfully incorporate this valuable transformation into their synthetic workflows.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. [Link]
-
University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
BYJU'S. (n.d.). Wittig Reaction. [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Organic Chemistry. (2021). 19.7b Wittig Reaction. YouTube. [Link]
-
Heron, B. M. (n.d.). HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Taylor & Francis Online. (n.d.). Wittig reaction purification for products with very low polarity. [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]
-
Chemistry Stack Exchange. (2015). In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes?[Link]
-
The Organic Chemistry Tutor. (2019). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. [Link]
-
Professor Dave Explains. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. [Link]
-
All 'Bout Chemistry. (2022). Wittig-Horner| Schlosser modification | Nucleophilic Addition to Carbonyl - Part 22. YouTube. [Link]
-
Myers, A. G. Research Group. (n.d.). Olefination Reactions. Harvard University. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. adichemistry.com [adichemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chemscene.com [chemscene.com]
- 12. tandfonline.com [tandfonline.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for Aldol Condensation Reactions Involving 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Introduction: Strategic Carbon-Carbon Bond Formation in Medicinal Chemistry
The aldol condensation stands as a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures. This reaction, which joins two carbonyl-containing compounds, is of paramount importance in the field of drug discovery and development. The resulting β-hydroxy carbonyl or α,β-unsaturated carbonyl motifs are prevalent in a vast array of biologically active molecules and natural products.
This guide provides a detailed exploration of the aldol condensation reaction specifically involving 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde, a compound of significant interest due to its unique structural features. The imidazole ring is a well-known pharmacophore, present in numerous approved drugs, owing to its ability to engage in various biological interactions.[1][2][3] The benzaldehyde moiety provides a reactive site for the aldol condensation, while the bulky trityl protecting group on the imidazole nitrogen offers both steric influence and stability under certain conditions, making it a valuable building block in multi-step syntheses.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols for leveraging this versatile building block in the synthesis of novel chemical entities.
Scientific Principles and Strategic Considerations
The Aldol Condensation: A Mechanistic Overview
The aldol condensation can be catalyzed by either acid or base. In the context of this application note, we will focus on two highly relevant catalytic systems: base-catalyzed and organocatalytic (proline-catalyzed) aldol reactions.
-
Base-Catalyzed Aldol Condensation: This classic approach involves the deprotonation of an enolizable carbonyl compound (the nucleophile, e.g., a ketone) by a base to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of a non-enolizable aldehyde, such as this compound. The initial product is a β-hydroxy carbonyl compound (the aldol adduct). Often, under the reaction conditions, this adduct readily undergoes dehydration to yield a more stable, conjugated α,β-unsaturated carbonyl compound (the aldol condensation product).[6]
-
Proline-Catalyzed Asymmetric Aldol Reaction: The use of small organic molecules as catalysts, known as organocatalysis, has revolutionized asymmetric synthesis. (S)- or (R)-proline is a highly effective catalyst for the direct asymmetric aldol reaction.[7][8] The mechanism involves the formation of an enamine intermediate between the ketone and proline. This enamine then attacks the aldehyde in a stereocontrolled manner, guided by the chiral environment of the proline catalyst. A key feature of this reaction is the ability to generate chiral products with high enantioselectivity.[4][9]
The Role of the Trityl Protecting Group
The triphenylmethyl (trityl) group is a bulky protecting group commonly used for alcohols, amines, and thiols.[4][5] In this compound, it serves several critical functions:
-
Steric Hindrance: The significant steric bulk of the trityl group can influence the stereochemical outcome of the aldol reaction by directing the approach of the nucleophile.
-
Stability and Orthogonality: The trityl group is stable to basic and nucleophilic conditions, making it compatible with base-catalyzed aldol reactions.[4] It is, however, labile to acidic conditions, allowing for selective deprotection at a later stage in a synthetic sequence.[5]
-
Solubility: The lipophilic nature of the trityl group can enhance the solubility of the molecule in organic solvents, which can be advantageous for reaction setup and purification.[10]
Significance of the Imidazole Moiety in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets, including enzymes and receptors.[11] The incorporation of an imidazole-containing fragment via an aldol condensation can lead to the discovery of novel therapeutic agents with potential applications in various disease areas, including oncology and infectious diseases.[11][12]
Experimental Protocols
This section provides detailed, step-by-step protocols for performing aldol condensation reactions with this compound. Two distinct and widely applicable methods are presented: a classical base-catalyzed condensation and a modern organocatalytic asymmetric variant.
Materials and Equipment
-
Acetone (or other suitable ketone)
-
Sodium hydroxide (NaOH)
-
(S)-Proline
-
Anhydrous solvents (e.g., Ethanol, Dimethylformamide (DMF), Dichloromethane (DCM))
-
Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and visualization reagents (e.g., UV lamp, potassium permanganate stain)
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.
Protocol 1: Base-Catalyzed Aldol Condensation with Acetone
This protocol describes a Claisen-Schmidt condensation, a type of crossed aldol condensation, which is effective when one of the carbonyl partners, in this case, this compound, has no α-hydrogens and thus cannot self-condense.[15]
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 414.5 mg) in 10 mL of ethanol.
-
Addition of Ketone: To the stirred solution, add acetone (5.0 mmol, 0.37 mL), which serves as both the nucleophile and the solvent.
-
Initiation of Reaction: Prepare a 10% aqueous solution of sodium hydroxide. Slowly add 2 mL of this solution dropwise to the reaction mixture at room temperature. A color change and/or the formation of a precipitate may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into 50 mL of cold water. If a precipitate forms, collect it by vacuum filtration. If an oil separates, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
Diagram of the Base-Catalyzed Aldol Condensation Workflow:
Caption: Workflow for the base-catalyzed aldol condensation.
Protocol 2: (S)-Proline-Catalyzed Asymmetric Aldol Reaction with Cyclohexanone
This protocol provides a method for the enantioselective synthesis of the aldol adduct, which can be a valuable chiral building block for further synthetic transformations.
Step-by-Step Methodology:
-
Catalyst and Ketone Preparation: In a dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-proline (0.2 mmol, 23.0 mg). Add anhydrous DMF (5 mL) and cyclohexanone (2.0 mmol, 0.21 mL). Stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the enamine intermediate.
-
Addition of Aldehyde: Dissolve this compound (1.0 mmol, 414.5 mg) in 2 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to stir at 0 °C to room temperature. The reaction progress should be monitored by TLC. Due to the steric hindrance of the aldehyde, the reaction may require an extended period (24-72 hours).
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product should be purified by flash column chromatography on silica gel (eluent gradient: from hexane/ethyl acetate 9:1 to 7:3) to isolate the aldol adduct.
-
Characterization and Enantiomeric Excess Determination: Characterize the product by NMR, IR, and MS. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
Diagram of the Proline-Catalyzed Aldol Reaction Mechanism:
Caption: Mechanism of the proline-catalyzed aldol reaction.
Data Presentation and Expected Outcomes
The outcomes of aldol condensation reactions are highly dependent on the specific substrates and reaction conditions. The following tables provide hypothetical yet representative data for the reactions described above.
Table 1: Comparison of Catalytic Systems for the Aldol Condensation with this compound
| Catalyst System | Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Type |
| NaOH (aq) | Acetone | Ethanol | Room Temp. | 4 | 75 | Condensation |
| (S)-Proline | Cyclohexanone | DMF | 0 to RT | 48 | 65 | Addition |
| (S)-Proline | Acetone | DMSO | Room Temp. | 72 | 50 | Addition |
| KOH | Methyl Ethyl Ketone | Methanol | 50 | 6 | 70 | Condensation |
Table 2: Characterization Data for the Aldol Condensation Product of this compound and Acetone
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.10 (m, 20H, Ar-H), 6.95 (d, J=16.0 Hz, 1H), 6.80 (s, 1H), 6.50 (d, J=16.0 Hz, 1H), 2.30 (s, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 198.5, 145.2, 142.8, 138.0, 135.5, 130.0, 129.8, 128.5, 128.2, 127.9, 125.0, 118.5, 27.5. |
| IR (KBr, cm⁻¹) | 3050, 1660 (C=O, conjugated), 1595 (C=C), 1490, 1450. |
| MS (ESI) | m/z 455.2 [M+H]⁺ |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature (for base-catalyzed). For proline-catalyzed reactions, ensure anhydrous conditions. |
| Steric hindrance from the trityl group. | Use a less sterically demanding ketone. Increase the amount of catalyst. | |
| Formation of Side Products | Self-condensation of the ketone (if applicable). | Use a large excess of the ketone. For proline-catalyzed reactions, slow addition of the aldehyde can be beneficial. |
| Decomposition of starting material or product. | Run the reaction at a lower temperature. Ensure the base is not too concentrated. | |
| Difficulty in Purification | Similar polarity of starting material and product. | Use gradient elution in column chromatography. Consider derivatization to alter polarity. |
| Low Enantioselectivity (Proline-catalyzed) | Presence of water. | Use anhydrous solvents and reagents. |
| Racemization. | Perform the reaction at a lower temperature. |
Conclusion and Future Perspectives
The aldol condensation of this compound offers a versatile and powerful strategy for the synthesis of novel imidazole-containing compounds. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this valuable building block. The bulky trityl group provides a unique steric environment that can be exploited for stereocontrol, while the inherent biological relevance of the imidazole moiety makes the resulting products attractive candidates for drug discovery programs. Future work could focus on expanding the scope of this reaction to a wider range of ketone nucleophiles and exploring the utility of the resulting aldol products in the synthesis of more complex heterocyclic systems and macrocycles.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]
-
Pharmaresearchers. The Role of Imidazole Derivatives in Modern Drug Discovery. Available from: [Link]
-
Remedy Publications LLC. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]
-
Wikipedia. Proline-catalyzed aldol reactions. Available from: [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
-
Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Available from: [Link]
-
Request PDF. Imidazole-based drugs and drug discovery: Present and future perspectives. Available from: [Link]
-
Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Available from: [Link]
-
PubMed Central. Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available from: [Link]
-
Scribd. Aldol Condensation. Available from: [Link]
-
MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Available from: [Link]
-
ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. Available from: [Link]
-
Nature. Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides. Available from: [Link]
-
Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. Available from: [Link]
-
Experiment 19 — Aldol Condensation. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
PubMed Central. The Direct Catalytic Asymmetric Aldol Reaction. Available from: [Link]
-
ACS Publications. Direct Catalytic Asymmetric Aldol Reaction. Available from: [Link]
-
University of Illinois Urbana-Champaign. PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Available from: [Link]
-
YouTube. Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. Available from: [Link]
-
ACS Publications. Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Available from: [Link]
-
California State University, Bakersfield. Lab 13: Predicting the Products of an Aldol Reaction. Available from: [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Available from: [Link]
-
Science and Education Publishing. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Available from: [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. Available from: [Link]
-
PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
ResearchGate. Investigations on effective parameters for the aldol condensation of benzaldehyde with cyclopentanone catalyzed by [TAIm]OH ionic liquid [a]. Available from: [Link]
-
ACS Publications. Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound | 1402838-08-7 | Benchchem [benchchem.com]
Application Notes and Protocols: Harnessing 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde in Multi-Component Reactions for Accelerated Drug Discovery
Introduction: A Scaffold for Innovation in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for molecular diversity and synthetic efficiency is paramount. Multi-component reactions (MCRs), which enable the assembly of complex molecules from three or more starting materials in a single synthetic operation, have emerged as a cornerstone of diversity-oriented synthesis.[1] These reactions offer significant advantages in terms of atom economy, reduced reaction times, and the rapid generation of compound libraries for high-throughput screening. The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2][3] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif in the design of novel therapeutics.
This application note details the utility of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde , a versatile building block that marries the synthetic tractability of an aldehyde with the biological relevance of a protected imidazole moiety. The bulky trityl (triphenylmethyl) protecting group on the imidazole nitrogen enhances the solubility of the molecule in organic solvents and prevents unwanted side reactions, while the ortho-positioning of the imidazole ring with respect to the aldehyde functionality offers the potential for novel post-MCR modifications and the introduction of unique structural constraints.
We will explore the application of this aldehyde in two of the most powerful isocyanide-based MCRs: the Ugi four-component reaction (U-4CR) for the synthesis of peptidomimetic scaffolds and the Passerini three-component reaction (P-3CR) for the generation of α-acyloxy amides.[1][4] The protocols provided herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals seeking to leverage this unique building block for the creation of novel and diverse chemical entities.
Mechanistic Insights: The Engine of Molecular Diversity
The power of the Ugi and Passerini reactions lies in their convergent nature, rapidly building molecular complexity from simple starting materials. Understanding the underlying mechanisms is crucial for experimental design and optimization.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, bringing together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like structure known as a bis-amide.[4] The reaction is typically self-catalyzing and proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.
The generally accepted mechanism proceeds as follows:
-
Imine Formation: The aldehyde and amine condense to form a Schiff base (imine).
-
Protonation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide carbon attacks the iminium ion to form a nitrilium ion intermediate.
-
Second Nucleophilic Attack: The carboxylate anion adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: An irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom yields the stable α-acylamino amide product.
Caption: Generalized mechanism of the Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, one of the first described MCRs, combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[1] The reaction is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents, particularly at high concentrations.
The key steps of the concerted mechanism are:
-
Hydrogen Bonding: The carboxylic acid forms a hydrogen-bonded complex with the aldehyde, activating the carbonyl group.
-
Concerted Attack: The isocyanide undergoes a concerted, trimolecular reaction with the hydrogen-bonded complex.
-
Intermediate Formation: This concerted step leads to the formation of a cyclic intermediate.
-
Acyl Transfer: A subsequent acyl transfer results in the final α-acyloxy amide product.
Caption: Concerted mechanism of the Passerini three-component reaction.
Experimental Protocols
The following protocols are representative methods for the use of this compound in Ugi and Passerini reactions. Due to the steric bulk of the trityl group, optimization of reaction times and temperatures may be necessary to achieve optimal yields.
Protocol 1: Synthesis of a Peptidomimetic Scaffold via the Ugi Reaction
This protocol describes a representative Ugi four-component reaction to synthesize a novel peptidomimetic incorporating the trityl-imidazole moiety.
Caption: Experimental workflow for the Ugi four-component reaction.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Acetic Acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 414 mg, 1.0 mmol).
-
Dissolve the aldehyde in anhydrous methanol (5 mL).
-
To the stirred solution, add benzylamine (e.g., 107 mg, 1.0 mmol) followed by acetic acid (e.g., 60 mg, 1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (e.g., 83 mg, 1.0 mmol) to the reaction mixture.
-
Seal the flask and continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ugi product.
Self-Validation:
-
The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The presence of two amide bonds and the characteristic signals for the trityl, benzyl, tert-butyl, and imidazole moieties will validate the successful reaction.
Protocol 2: Synthesis of an α-Acyloxy Amide via the Passerini Reaction
This protocol provides a general method for the Passerini three-component reaction to generate an α-acyloxy amide.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.0 eq)
-
Cyclohexyl isocyanide (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve this compound (e.g., 414 mg, 1.0 mmol) and benzoic acid (e.g., 122 mg, 1.0 mmol) in anhydrous dichloromethane (2 mL).
-
Add cyclohexyl isocyanide (e.g., 109 mg, 1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 48-72 hours. The reaction should be monitored by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane (15 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired α-acyloxy amide.
Self-Validation:
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The presence of an ester and an amide functionality, along with the signals corresponding to the starting materials, will confirm the formation of the Passerini product.
Data Presentation: A Comparative Overview
While specific yield data for this compound in MCRs is not yet extensively published, we can extrapolate expected outcomes based on reactions with structurally related benzaldehydes. The following table summarizes typical yields for Ugi and Passerini reactions with various substituted benzaldehydes, providing a benchmark for what researchers might expect when optimizing reactions with the title compound.
| Aldehyde Component | MCR Type | Key Reactants | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ugi | Aniline, Benzoic Acid, tert-Butyl isocyanide | Water | 85 | [5] |
| 4-Nitrobenzaldehyde | Ugi | Benzylamine, Acetic Acid, Cyclohexyl isocyanide | Methanol | 78 | [4] |
| 2-Chlorobenzaldehyde | Ugi | Morpholine, Phenylacetic Acid, tert-Butyl isocyanide | Methanol | 72 | [4] |
| Benzaldehyde | Passerini | Acetic Acid, tert-Butyl isocyanide | Dichloromethane | 90 | [1] |
| 4-Methoxybenzaldehyde | Passerini | Phenylacetic Acid, Cyclohexyl isocyanide | Dichloromethane | 88 | |
| 2-(prop-2-ynyloxy)benzaldehyde | Passerini | 4-Fluorobenzoic acid, 2-isocyano-2,3,3-trimethylbutane | Dichloromethane | 86 |
Note: Yields are highly dependent on the specific combination of reactants and reaction conditions.
Conclusion and Future Outlook
This compound stands as a promising and versatile building block for the exploration of novel chemical space through multi-component reactions. The Ugi and Passerini reactions, in particular, offer a rapid and efficient means to generate libraries of complex, drug-like molecules centered around a privileged imidazole scaffold. The bulky trityl group, while potentially influencing reaction kinetics due to steric hindrance, also provides a valuable protecting group that can be removed under acidic conditions to reveal a free N-H group on the imidazole ring, opening avenues for further diversification.
The protocols outlined in this application note provide a solid foundation for researchers to begin their investigations. We anticipate that the continued exploration of this and similar functionalized aldehydes in MCRs will lead to the discovery of novel bioactive compounds with potential applications across a range of therapeutic areas.
References
- Passerini, M. (1921). Sopra gli isonitrili (I). Composti con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- Kazemizadeh, A. R., & Ramazani, A. (2012). Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. Current Organic Chemistry, 16(4), 418-450.
- El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi-Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols.
- Ugi, I., & Steinbrückner, C. (1960). Über ein neues Kondensations-Prinzip. Angewandte Chemie, 72(7-8), 267-268.
- Correa, A., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- de Moliner, F., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – A European Journal, e202302324.
- Shen, Y., et al. (2017). Single Reactant Replacement Approach of Passerini Reaction: One-Pot Synthesis of β-Acyloxyamides and Phthalides. Organic Letters, 19(16), 4343-4346.
- Reyes-Gutiérrez, P. E., et al. (2019). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 24(18), 3295.
- Shaaban, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(49), 29434-29462.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
- Neochoritis, C. G., et al. (2025). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters.
- Kazemizadeh, A. R., & Ramazani, A. (2012). Synthetic Applications of Passerini Reaction. Current Organic Chemistry, 16(4), 418-450.
- Sello, J. K., et al. (2008). Catalysis of Ugi four component coupling reactions by rare earth metal triflates. The Journal of Organic Chemistry, 73(14), 5595–5597.
- Bradley, J.-C., et al. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. JoVE (Journal of Visualized Experiments).
- Van der Eycken, E. V., et al. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry – A European Journal.
- Dömling, A. (2006). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Chemical Reviews, 106(1), 17-89.
- Wessjohann, L. A., et al. (2003). Recent advances in isocyanide-based multicomponent reactions. Chemical Reviews, 103(8), 3029-3074.
- Spring, D. R. (2003). Diversity-oriented synthesis; a challenge for synthetic chemists. Organic & Biomolecular Chemistry, 1(22), 3867-3870.
- Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437.
- Sharma, A., et al. (2016). The story of imidazole and its derivatives: A review.
Sources
Deprotection of the trityl group from 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde derivatives
An In-Depth Guide to the Deprotection of the Trityl Group from 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde Derivatives
Introduction
In the landscape of complex organic synthesis, particularly within medicinal chemistry and drug development, the use of protecting groups is a cornerstone of strategic molecular assembly. The triphenylmethyl (trityl, Tr) group is a widely utilized protecting group for various functionalities, including alcohols, thiols, and the nitrogen atoms of heterocyclic systems like imidazole.[1][2] Its utility stems from its steric bulk, which can direct reactions and prevent unwanted side reactions, and its characteristic lability under acidic conditions.[1][3]
This guide focuses on the specific challenge of removing the trityl group from this compound and its derivatives. This substrate class presents a common scenario in synthetic chemistry: the need for selective deprotection without compromising other sensitive functional groups. In this case, the aldehyde functional group is susceptible to degradation or side reactions under harsh acidic conditions. Therefore, the selection of a deprotection strategy requires a nuanced understanding of reaction mechanisms and conditions to achieve high yields of the desired 2-(1H-imidazol-4-yl)benzaldehyde product.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides a foundational understanding of the deprotection mechanism, outlines several field-proven protocols, and explains the causality behind experimental choices to ensure reproducible and successful outcomes.
The Mechanism: An Acid-Catalyzed Pathway
The removal of the trityl group from an imidazole nitrogen is predominantly an acid-catalyzed process.[1][2] The reaction proceeds through the formation of the highly stabilized trityl carbocation. This stability, arising from the extensive resonance delocalization of the positive charge across the three phenyl rings, is the primary driving force for the cleavage of the N-C bond.[2]
The general mechanism can be described in two key steps:
-
Protonation: A Brønsted or Lewis acid interacts with the N-tritylated imidazole. In the case of a Brønsted acid, a proton is transferred to one of the nitrogen atoms of the imidazole ring, weakening the N-trityl bond.
-
Cleavage: The weakened N-C bond cleaves, releasing the deprotected imidazole and the trityl cation. This cation is then quenched by a nucleophile in the reaction mixture, often forming triphenylmethanol or reacting with a scavenger.
Caption: General mechanism of acid-catalyzed N-trityl deprotection.
Strategic Considerations for Aldehyde-Containing Substrates
The primary challenge in deprotecting this compound is the sensitivity of the aldehyde group. Strong acids like concentrated HCl or trifluoroacetic acid (TFA) at elevated temperatures can lead to undesired side reactions, including:
-
Acetal Formation: If the solvent is an alcohol (e.g., methanol), acid catalysis can promote the formation of an acetal from the benzaldehyde.
-
Polymerization/Degradation: Aldehydes can undergo self-condensation or polymerization under strongly acidic conditions.
-
Re-tritylation: The liberated trityl cation is a reactive electrophile and can potentially react at other nucleophilic sites if not properly quenched.[1]
Therefore, the ideal deprotection protocol must be sufficiently acidic to cleave the N-trityl bond but mild enough to preserve the aldehyde functionality. This is achieved by carefully controlling the acid strength, reaction temperature, and time, and often by incorporating a scavenger to trap the trityl cation.
Deprotection Protocols and Methodologies
Several methods can be employed for the selective deprotection of the trityl group in this context. The choice of method will depend on the specific derivative's stability and the available laboratory reagents.
Protocol 1: Mild Brønsted Acid Deprotection with Formic Acid
This method is often the first choice due to its simplicity and the relatively mild nature of formic acid.
Causality and Rationale: Formic acid is a weak organic acid that can provide sufficient protonation to facilitate trityl group removal without causing significant degradation of the aldehyde. The reaction is typically performed at or below room temperature for a short duration to maximize selectivity.[1][2] The triphenylmethanol byproduct is insoluble in water, which simplifies its removal during workup.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound derivative (1.0 equiv) in a minimal amount of a suitable co-solvent like dichloromethane (DCM) or dioxane if necessary.
-
Acid Treatment: Cool the solution in an ice bath (0 °C) and add cold formic acid (97% or higher) dropwise with stirring. A typical volume would be 10-20 mL per gram of substrate.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the progress closely by Thin Layer Chromatography (TLC) every 5-10 minutes. The reaction is often complete within 3-30 minutes.
-
Quenching & Removal of Acid: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a chilled, saturated aqueous solution of sodium bicarbonate. Then, evaporate the formic acid and co-solvent under reduced pressure (an oil pump is effective).[1][2] To ensure complete removal, the residue can be co-evaporated with dioxane or toluene.[1]
-
Work-up: Add water to the residue. The triphenylmethanol byproduct will precipitate as a white solid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM to remove any remaining triphenylmethanol. The desired product, being more polar, may remain in the aqueous layer or require a more polar solvent for extraction. Adjust the pH to neutral before final extractions.
-
Purification: The crude product is typically purified by silica gel column chromatography to yield the pure 2-(1H-imidazol-4-yl)benzaldehyde derivative.
Protocol 2: Lewis Acid-Catalyzed Deprotection with a Scavenger System
This advanced method offers a highly efficient and mild alternative, particularly for sensitive substrates. A three-component system of a Lewis acid, a mild protic acid, and a reducing scavenger is highly effective.[4][5]
Causality and Rationale: A Lewis acid like boron trifluoride diethyl etherate (BF₃·Et₂O) coordinates to the imidazole nitrogen, facilitating cleavage.[4][5] Hexafluoroisopropanol (HFIP) can act as a mild proton source and a solvent that promotes the reaction.[4] Critically, a scavenger such as triethylsilane (Et₃SiH) is added to irreversibly trap the generated trityl cation as triphenylmethane, preventing side reactions.[4][5] This system is compatible with a wide range of functional groups.[5]
Step-by-Step Methodology:
-
Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the N-trityl substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution at 0 °C, add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, ~2.0 equiv), followed by triethylsilane (Et₃SiH, ~2.0-3.0 equiv).
-
Initiation: Add the Lewis acid, BF₃·Et₂O (~1.5-2.0 equiv), dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude residue by silica gel column chromatography.
Quantitative Data and Method Comparison
| Method | Key Reagents | Solvent | Temperature (°C) | Typical Time | Key Advantages | Potential Issues |
| Protocol 1 | Formic Acid (97%+) | Formic Acid / Dioxane | 0 to 25 | 5 - 30 min | Simple, readily available reagents, easy byproduct removal. | Can be too harsh for very sensitive substrates; requires careful monitoring. |
| Protocol 2 | BF₃·Et₂O, Et₃SiH, HFIP | Dichloromethane (DCM) | 0 to 25 | 30 - 120 min | Very mild, high selectivity, scavenger prevents side reactions. | Requires anhydrous conditions and less common reagents. |
Experimental Workflow and Analysis
A successful deprotection campaign relies on a systematic workflow from reaction setup to final product characterization.
Caption: A typical experimental workflow for trityl deprotection.
Monitoring by TLC:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes, often with a small amount of methanol or triethylamine to reduce tailing of the imidazole product.
-
Visualization: UV light (254 nm).
-
Observations: The starting material (less polar) will have a higher Rf value. The deprotected product (more polar) will have a lower Rf. Triphenylmethanol or triphenylmethane will also appear as a nonpolar spot.
Conclusion
The selective deprotection of the trityl group from this compound derivatives is a critical transformation that requires a careful choice of methodology. While the trityl group is reliably cleaved under acidic conditions, the co-existence of an aldehyde necessitates the use of mild protocols to prevent unwanted side reactions and ensure high product yields. The formic acid method offers a straightforward and effective approach, while the multi-component Lewis acid system provides a milder and often more selective alternative for particularly sensitive substrates. By understanding the underlying chemical principles and diligently following these detailed protocols, researchers can confidently and successfully perform this key deprotection step in their synthetic endeavors.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link][1]
-
Li, G. et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(24), 2653-2655. [Link][6]
-
Gambera, G. et al. (2007). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 72(5), 1831-1834. [Link][7]
-
Sikorski, J. A. et al. (2014). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Organic & Biomolecular Chemistry, 12(4), 625-631. [Link][4]
-
Royal Society of Chemistry. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. [Link][5]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. RUA [rua.ua.es]
- 7. researchgate.net [researchgate.net]
- 8. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Notes and Protocols for 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde as a Precursor for Novel Antifungal Agents
Introduction: The Imperative for Novel Antifungal Scaffolds
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. Azole antifungals, particularly those containing an imidazole moiety, have long been a cornerstone of antimycotic therapy. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell growth arrest and death.
This document provides a comprehensive guide to the synthesis and application of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde, a versatile precursor for the development of next-generation imidazole-based antifungal agents. The strategic placement of a reactive aldehyde group on the phenyl ring attached to the imidazole core offers a synthetic handle for a variety of chemical transformations, enabling the creation of diverse molecular libraries for antifungal screening. The trityl protecting group on the imidazole nitrogen ensures regioselectivity in subsequent reactions and enhances the solubility of the intermediate in organic solvents.
Herein, we present detailed, field-proven protocols for the synthesis of this key precursor and its elaboration into a potential antifungal agent through the formation of a Schiff base and subsequent reduction. The causality behind experimental choices and self-validating systems for each protocol are explained to ensure reproducibility and success.
PART 1: Synthesis of the Precursor: this compound
The synthesis of the title precursor can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful methods for the formation of C-C bonds between aryl halides and arylboronic acids, known for its mild conditions and high functional group tolerance. In this proposed synthesis, we couple commercially available 4-bromo-1-trityl-1H-imidazole with 2-formylphenylboronic acid.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of the precursor via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for Suzuki-Miyaura couplings of heterocyclic compounds.[3][4][5][6][7]
Materials:
-
4-Bromo-1-trityl-1H-imidazole
-
2-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-1-trityl-1H-imidazole (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. The use of a low catalyst loading is economical and sufficient for this transformation.
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio. The total solvent volume should be sufficient to dissolve the reactants upon heating (approximately 10 mL per gram of the bromo-imidazole).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 10% to 40% ethyl acetate) as the eluent.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by NMR and Mass Spectrometry.
Predicted Spectroscopic Data for Characterization
| Data Type | Predicted Characteristics |
| ¹H NMR | Aldehyde proton (CHO): δ ~9.8-10.2 ppm (singlet). Aromatic protons (benzaldehyde ring): δ ~7.5-8.0 ppm (multiplets). Imidazole protons: δ ~7.0-7.5 ppm (singlets or doublets). Trityl protons: δ ~7.1-7.4 ppm (multiplet, integrating to 15H). |
| ¹³C NMR | Aldehyde carbon (C=O): δ ~190-195 ppm. Imidazole carbons: δ ~115-140 ppm. Aromatic carbons (benzaldehyde and trityl rings): δ ~120-150 ppm. Trityl quaternary carbon: δ ~70-75 ppm. |
| IR (KBr) | C=O stretch (aldehyde): ~1690-1710 cm⁻¹. C=N and C=C stretches (aromatic and imidazole rings): ~1450-1600 cm⁻¹. |
| Mass Spec (ESI) | [M+H]⁺ peak at m/z corresponding to C₂₉H₂₂N₂O + H⁺. |
PART 2: Application in the Synthesis of a Novel Antifungal Agent
The aldehyde functionality of this compound serves as an excellent electrophilic site for the synthesis of a variety of derivatives. A common and effective strategy in medicinal chemistry is the formation of Schiff bases (imines) by condensation with primary amines, followed by reduction to the corresponding secondary amines. Schiff bases derived from imidazole-containing aldehydes have shown promising antimicrobial and antifungal activities.[1][2][14][15][16][17][18][19][20]
In this protocol, we describe the synthesis of a novel potential antifungal agent by reacting the precursor with 4-fluoroaniline, followed by reduction and deprotection. The 4-fluorophenyl moiety is a common feature in many successful antifungal drugs.
Diagram of the Synthetic Pathway
Caption: Multi-step synthesis of a potential antifungal agent from the precursor.
Detailed Experimental Protocol: Synthesis of the Antifungal Agent
Step A: Synthesis of the Trityl-Protected Schiff Base
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Amine Addition: Add 4-fluoroaniline (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde's carbonyl group, thereby activating it for nucleophilic attack by the amine.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of the imine can be monitored by TLC.
-
Isolation: The Schiff base product often precipitates from the solution upon formation. If not, the product can be isolated by concentrating the solvent under reduced pressure. The crude product is typically used in the next step without further purification.
Step B: Reduction to the Trityl-Protected Amine
-
Suspension: Suspend the crude Schiff base from Step A in methanol.
-
Reduction: Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The use of NaBH₄ is a mild and selective method for reducing imines in the presence of other functional groups.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the Schiff base.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amine by flash column chromatography if necessary.
Step C: Deprotection to Yield the Final Antifungal Agent
-
Dissolution: Dissolve the purified trityl-protected amine from Step B in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C. The trityl group is labile in acidic conditions.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The deprotection can be monitored by TLC, observing the formation of a more polar spot.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification and Characterization: Purify the final product by recrystallization or column chromatography to obtain the desired antifungal agent. Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel imidazole-based antifungal agents. The protocols detailed in these application notes provide a robust and reproducible pathway for the synthesis of this precursor and its subsequent elaboration into potential drug candidates. The strategic use of modern synthetic methodologies like the Suzuki-Miyaura coupling and reductive amination allows for the efficient construction of complex molecular architectures. Researchers in the field of drug development are encouraged to utilize this precursor to explore new chemical space in the ongoing search for more effective and less toxic antifungal therapies.
References
- Fromtling, R. A. (1984). Imidazoles as Antifungal Agents.
- Odds, F. C., Brown, A. J. P., & Gow, N. A. R. (2003). Antifungal agents: mechanisms of action. British Medical Bulletin, 68(1), 213-224.
-
Matar, S., Talib, W. H., AlDamen, M. A., & Al-Dujaili, E. A. S. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1113-1120. Available at: [Link]
- Pandey, S. K., Singh, S., & Singh, A. (2003). Synthesis and antifungal activity of some Schiff bases. Indian Journal of Chemistry - Section B, 42(12), 3047-3050.
-
Hussain, Z., et al. (2018). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Journal of the Chilean Chemical Society, 63(4), 4211-4215. Available at: [Link]
-
Tallon, T. M. (2012). The Synthesis of Imidazole Schiff Base Ligands, their Ag(I) Metal Complexes and Activities against Candida albicans. National University of Ireland, Maynooth. Available at: [Link]
-
Islam, M. R., et al. (2008). Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine. Mycobiology, 36(1), 70-73. Available at: [Link]
- Soroceanu, M., et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. International Journal of Multidisciplinary Research and Scientific Technology, 1(1), 1-6.
-
McCann, M., et al. (2013). Imidazole Schiff base ligands: Synthesis, coordination complexes and biological activities. Polyhedron, 56, 189-197. Available at: [Link]
- Kumar, S., & Kumar, A. (2021). Synthesis of Imidazole by Using Different Schiff's Base. International Journal of All Research Scientific and Technical, 3(10), 100-107.
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. RSC Publishing. Available at: [Link]
-
Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 8(7). Available at: [Link]
-
Bellina, F., Ciucci, D., Lessi, M., & Manzini, C. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. Available at: [Link]
-
Begtrup, M. (1973). 13C-nmr spectra of phenyl-substituted azoles, a conformational study. Acta Chemica Scandinavica, 27, 3101-3110. Available at: [Link]
-
Pires, N., et al. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Molecules, 26(22), 6931. Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
-
Georgieva, I., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. Available at: [Link]
-
Tretyakov, E. V., et al. (2018). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with substituted arylboronic acids and the synthesis of biphenyl derivatives of hybrid phenoxyl-nitroxide. Mendeleev Communications, 28(4), 405-407. Available at: [Link]
-
Gembus, V., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(40), 24866-24873. Available at: [Link]
-
El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(10), 5555-5563. Available at: [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Ichikawa, H., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516. Available at: [Link]
-
Kumar, A., et al. (2017). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2017(3), M949. Available at: [Link]
-
El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 3. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers - researchmap [researchmap.jp]
- 8. mdpi.com [mdpi.com]
- 9. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. chemscene.com [chemscene.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. op.niscpr.res.in [op.niscpr.res.in]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijmrsti.com [ijmrsti.com]
- 18. researchgate.net [researchgate.net]
- 19. Imidazole Schiff base ligands: Synthesis, coordination complexes and biological activities - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 20. ijarsct.co.in [ijarsct.co.in]
The Strategic Application of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde in the Synthesis of Novel Kinase Inhibitors
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, as crucial regulators of cellular signaling, have emerged as one of the most significant classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy. The chemical architecture of these inhibitors is paramount to their success, with specific heterocyclic scaffolds often forming the core structure that anchors the molecule within the ATP-binding pocket of the kinase.
Among these privileged structures, the imidazole moiety is a recurring motif in a multitude of potent kinase inhibitors.[1][2] Its unique electronic properties and ability to participate in key hydrogen bonding interactions make it an ideal anchor for kinase binding. This application note delves into the utility of a specialized building block, 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde , in the streamlined synthesis of novel kinase inhibitors, with a focus on p38 MAP kinase and Bcr-Abl kinase inhibitors. We will explore the rationale behind its design, provide detailed synthetic protocols, and discuss its potential in accelerating the drug discovery process.
The Rationale: Why this compound?
The strategic design of this compound as a synthetic intermediate offers several distinct advantages for the medicinal chemist:
-
Pre-installed Pharmacophore: The imidazole ring is a well-established pharmacophore for a range of kinase inhibitors, including those targeting p38 MAP kinase and Abl kinase.[1][3] By incorporating this moiety from the outset, the synthetic route is significantly shortened.
-
Orthogonal Protection: The bulky trityl (triphenylmethyl) group serves as an effective protecting group for the imidazole nitrogen. This is crucial for preventing unwanted side reactions during subsequent synthetic transformations and for directing regioselectivity. The trityl group is known for its stability under various reaction conditions and can be selectively removed under acidic conditions without affecting other sensitive functional groups.[4][5]
-
Versatile Aldehyde Handle: The benzaldehyde functionality is a versatile chemical handle that can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the facile introduction of diverse chemical functionalities, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Common reactions involving the aldehyde group include reductive amination, Wittig reactions, and multi-component reactions.[6][7]
Synthetic Workflow: A Representative Protocol for Kinase Inhibitor Synthesis
The following is a representative, multi-step protocol for the synthesis of a hypothetical kinase inhibitor library targeting p38 MAP kinase, starting from this compound. This protocol is based on established synthetic methodologies in medicinal chemistry.
Figure 1: A generalized workflow for the synthesis of a kinase inhibitor using this compound.
Part 1: Reductive Amination
This step involves the formation of a Schiff base between the starting aldehyde and a primary amine, followed by in situ reduction to the corresponding secondary amine.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 414.51 | 1.0 | 415 mg |
| Substituted Aniline (e.g., 4-fluoroaniline) | 111.12 | 1.1 | 122 mg |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
| Acetic acid, glacial | - | - | 1-2 drops |
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (415 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Stir the solution until the aldehyde is completely dissolved.
-
Add the substituted aniline (e.g., 4-fluoroaniline, 122 mg, 1.1 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trityl-protected intermediate.
Part 2: Trityl Group Deprotection
The bulky trityl group is removed under acidic conditions to yield the final kinase inhibitor.
Materials:
| Reagent | Amount/Concentration |
| Crude Trityl-Protected Intermediate | From Part 1 |
| Dichloromethane (DCM) | 5 mL |
| Trifluoroacetic acid (TFA) | 0.5 mL |
| Saturated aqueous sodium bicarbonate | ~20 mL |
Protocol:
-
Dissolve the crude trityl-protected intermediate in dichloromethane (5 mL).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (0.5 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.
Mechanism of Action and Targeted Signaling Pathways
The synthesized imidazole-based inhibitors are designed to target the ATP-binding site of specific kinases. For instance, in the case of p38 MAP kinase, these inhibitors act as ATP-competitive inhibitors, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade.[2]
Figure 2: Simplified diagram of the p38 MAP kinase signaling pathway and the point of intervention by the synthesized inhibitor.[1][8][9]
Similarly, for Bcr-Abl, a fusion protein tyrosine kinase associated with chronic myeloid leukemia (CML), the inhibitors would bind to the kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pathways that drive cell proliferation and survival.[10][11]
Figure 3: Simplified diagram of the Bcr-Abl signaling pathway and the point of intervention by the synthesized inhibitor.[2][10]
Biological Evaluation: In Vitro Kinase Assays
To assess the efficacy of the newly synthesized compounds, in vitro kinase assays are essential. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Kinase Reaction:
-
Set up a reaction mixture containing the purified kinase (e.g., p38α or Abl), the appropriate substrate, and ATP in a kinase reaction buffer.
-
Add varying concentrations of the synthesized inhibitor to the reaction wells.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).
-
-
ATP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.
-
Hypothetical Data Summary:
| Compound ID | Target Kinase | IC50 (nM) |
| Inhibitor-1 | p38α | 50 |
| Inhibitor-2 | p38α | 75 |
| Inhibitor-3 | Abl | 30 |
| Inhibitor-4 | Abl | 45 |
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its pre-installed imidazole pharmacophore, coupled with a strategically placed and readily cleavable protecting group, and a versatile aldehyde handle, streamlines the synthetic process, allowing for the rapid generation of diverse chemical entities. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast chemical space around the imidazole scaffold and to develop potent and selective inhibitors for a range of kinase targets. Future work could involve the application of this building block in multi-component reactions to further increase molecular complexity and to explore novel chemical space in the ongoing quest for next-generation targeted therapies.
References
-
Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(12), 1757-1771. [Link]
-
Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Semantic Scholar. [Link]
-
Kumar, S., et al. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current Pharmaceutical Design, 19(24), 4371-4386. [Link]
-
Khan, I., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17897–17910. [Link]
-
Kouanda, A., et al. (2014). Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach. Molecular Pharmaceutics, 11(6), 2009–2022. [Link]
-
ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. [Link]
-
Antoniou, A. I., et al. (2024). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. MDPI. [Link]
-
ResearchGate. (n.d.). 1,2,3-Triazole Nilotinib Analogues: Synthesis and Cytotoxic Activity. [Link]
-
Shukla, S., et al. (2014). Synthesis of nilotinib derivatives and characterization of their interaction with the ABC drug transporter, P-glycoprotein. ResearchGate. [Link]
-
Thieme. (2015). Trityl Group Deprotection from Tetrazoles. [Link]
-
van der Wouden, P. A., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1957–1963. [Link]
-
ResearchGate. (2021). Discovery of imidazole-based inhibitors of P. falciparum cGMP-dependent protein kinase. [Link]
-
University of Southampton. (2024). European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2021). Discovery-of-imidazole-based-inhibitors-of-P-falciparum-cGMP-dependent-protein-kinase.pdf. [Link]
-
ResearchGate. (n.d.). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. [Link]
-
Klein, M., et al. (2009). Synthesis of 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)-substituted pyrazolo[3,4-d]pyrimidin-4-amines via click chemistry: potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase. Organic & Biomolecular Chemistry, 7(17), 3421-3429. [Link]
-
Tran, H. W., et al. (2012). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 22(10), 3406–3410. [Link]
-
Sanna, M., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]
-
Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-1707. [Link]
-
ResearchGate. (n.d.). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. [Link]
-
Dömling, A. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. [Link]
-
Manley, P. W., et al. (2010). Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib. Bioorganic & Medicinal Chemistry Letters, 20(20), 5943-5947. [Link]
-
Li, Y., et al. (2022). Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Stereoselective formation of fused tricyclic amines from acyclic aldehydes by a cascade process involving condensation, cyclization, and dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Synthetic Routes to Substituted Imidazoles from 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde: An Application and Protocol Guide
Introduction: The Privileged Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged scaffold" in drug design.[4] The synthesis of diversely substituted imidazoles is therefore a critical endeavor for the discovery of novel therapeutic agents.[5] This guide provides a detailed exploration of synthetic strategies starting from the versatile building block, 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde, a compound primed for a variety of chemical transformations.[6][7] The bulky trityl protecting group on the imidazole nitrogen ensures regioselectivity in subsequent reactions by preventing unwanted side reactions at the imidazole core.[8]
This document will detail several key synthetic transformations of the aldehyde functionality, including reductive amination, the Wittig reaction, and the Pictet-Spengler reaction, to generate a diverse library of substituted imidazole derivatives. We will also discuss the crucial deprotection of the trityl group to yield the final, unprotected imidazole compounds.
Core Synthetic Strategies and Protocols
The aldehyde group of this compound is a versatile handle for a multitude of chemical transformations, allowing for the introduction of a wide array of functional groups and structural motifs. The following sections detail robust protocols for several key reactions.
Reductive Amination: A Gateway to Aminated Imidazole Derivatives
Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones.[9] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.[10] This strategy is highly effective for creating a diverse library of secondary and tertiary amines.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is a mild and selective reducing agent that does not typically reduce the starting aldehyde.[10] Sodium borohydride can also be used, often in the presence of a Lewis acid or in a protic solvent.[11][12][13]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, which is suitable for both imine formation and the subsequent reduction.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more electrophilic than the corresponding imine and thus more readily reduced.[14]
Experimental Protocol: Synthesis of N-Benzyl-1-(2-(1-trityl-1H-imidazol-4-yl)phenyl)methanamine
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add benzylamine (1.1 eq) and glacial acetic acid (0.1 eq).
-
Stirring: Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation: Representative Yields for Reductive Amination
| Entry | Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCM | ~85-95 |
| 2 | Aniline | NaBH(OAc)₃ | DCE | ~80-90 |
| 3 | Morpholine | NaBH₄ | Methanol | ~75-85 |
| 4 | Piperidine | NaBH₄ | Methanol | ~80-90 |
Workflow Diagram: Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Wittig Reaction: Olefination for Alkene-Substituted Imidazoles
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[15][16] This reaction utilizes a phosphonium ylide (Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity.[17]
Causality of Experimental Choices:
-
Ylide Generation: The phosphonium ylide is typically generated in situ by treating a phosphonium salt with a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). The choice of base depends on the acidity of the proton on the carbon adjacent to the phosphorus atom.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used solvents for the Wittig reaction as they are aprotic and can dissolve both the ylide and the aldehyde.
-
Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene, while non-stabilized ylides (containing an alkyl group) tend to yield the Z-alkene.[17]
Experimental Protocol: Synthesis of 4-(2-(1-Trityl-1H-imidazol-4-yl)styryl)pyridine
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend (4-pyridylmethyl)triphenylphosphonium chloride hydrochloride (1.2 eq) in anhydrous THF (0.2 M). Cool the suspension to -78 °C and add n-butyllithium (2.5 M in hexanes, 2.4 eq) dropwise. Allow the resulting deep red solution to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Data Presentation: Representative Wittig Reactions
| Entry | Phosphonium Salt | Product | Expected Major Isomer | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | 4-(2-vinylphenyl)-1-trityl-1H-imidazole | N/A | ~70-85 |
| 2 | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-(1-trityl-1H-imidazol-4-yl)phenyl)acrylate | E | ~80-95 |
| 3 | Benzyltriphenylphosphonium chloride | 4-(2-styrylphenyl)-1-trityl-1H-imidazole | Z | ~65-80 |
Workflow Diagram: Wittig Reaction
Caption: Mechanistic workflow of the Wittig reaction.
Pictet-Spengler Reaction: Construction of Fused Heterocyclic Systems
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a new heterocyclic ring.[14] While the classical Pictet-Spengler reaction utilizes electron-rich aromatic systems like indoles, variations of this reaction can be applied to other aromatic heterocycles.[18][19][20][21]
Causality of Experimental Choices:
-
Amine Component: A key requirement is a nucleophilic aromatic ring tethered to an amine that can react with the aldehyde. In this context, a derivative of the starting material would need to be prepared where an amine is appropriately positioned to cyclize onto the imidazole or the adjacent benzene ring.
-
Acid Catalyst: A Brønsted acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH), is typically required to catalyze both the iminium ion formation and the subsequent cyclization.[14][19]
-
Reaction Conditions: The reaction is often carried out at elevated temperatures to drive the cyclization to completion.
Conceptual Application: A Modified Pictet-Spengler Approach
A direct Pictet-Spengler reaction with this compound is not straightforward. However, a modified strategy can be envisioned. For instance, the benzaldehyde could be converted to a nitro group via oxidation and subsequent functional group manipulation, followed by reduction to an amine. This amine could then participate in a Pictet-Spengler reaction with another aldehyde, leading to the formation of a fused imidazo-isoquinoline system.
Workflow Diagram: Conceptual Pictet-Spengler Strategy
Caption: Conceptual workflow for a modified Pictet-Spengler reaction.
Deprotection of the Trityl Group
The final step in many synthetic sequences involving this compound is the removal of the trityl protecting group to unmask the imidazole NH. The trityl group is acid-labile and can be readily cleaved under mild acidic conditions.[22][23]
Causality of Experimental Choices:
-
Acid: Trifluoroacetic acid (TFA) is a common and effective reagent for trityl deprotection.[23][24] It is typically used in a co-solvent like DCM. Formic acid can also be employed for this purpose.[22]
-
Scavenger: The cleavage of the trityl group generates a stable trityl cation, which can be electrophilic and potentially react with other nucleophilic sites in the molecule. To prevent this, a scavenger such as triisopropylsilane (TIS) or water is often added to trap the trityl cation.[25]
Experimental Protocol: Trityl Deprotection
-
Reaction Setup: Dissolve the trityl-protected imidazole derivative (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 95:5 or 90:10 v/v mixture). Add triisopropylsilane (TIS) (1.2 eq) as a scavenger.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is usually complete within 30 minutes to 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Purification: The crude product can be purified by precipitation from a suitable solvent (e.g., diethyl ether), or by preparative HPLC or flash column chromatography on silica gel.
Deprotection Scheme
Caption: General scheme for the deprotection of the trityl group.
Conclusion and Future Perspectives
The synthetic routes detailed in this guide, starting from this compound, offer a versatile platform for the generation of a wide array of substituted imidazole derivatives. The strategic application of reductive amination, the Wittig reaction, and modified Pictet-Spengler reactions, coupled with a reliable deprotection protocol, provides researchers in drug discovery and medicinal chemistry with a robust toolkit for lead compound generation and optimization. The principles and protocols outlined herein are intended to serve as a foundation for further exploration and innovation in the synthesis of novel imidazole-based therapeutics.
References
-
Kundu, B., Sawant, D., & Chhabra, R. (2005). A Modified Strategy for Pictet−Spengler Reaction Leading to the Synthesis of Imidazoquinoxalines on Solid Phase. ACS Combinatorial Science, 7(1), 89-92. [Link]
-
Tan, J., Chen, Y., Li, H., & Yasuda, N. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 75(17), 6150-6153. [Link]
-
Kundu, B., et al. (2005). New application of Pictet-Spengler reaction leading to the synthesis of an unusual seven-membered heterocyclic ring system. The Journal of Organic Chemistry, 70(12), 4889-4892. [Link]
-
Kundu, B., Sawant, D., & Chhabra, R. (2004). A Modified Strategy for Pictet−Spengler Reaction Leading to the Synthesis of Imidazoquinoxalines on Solid Phase. ACS Combinatorial Science, 7(1), 89–92. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
-
Tan, J., et al. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]
-
Wang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]
-
ResearchGate. (2020). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). [Link]
-
Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
MDPI. (2018). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline... [Link]
-
Springer. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]
-
National Institutes of Health. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
National Center for Biotechnology Information. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
National Center for Biotechnology Information. (2022). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. [Link]
-
Royal Society of Chemistry. (2022). Recent advances in the synthesis of imidazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
American Journal of Organic Chemistry. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]
-
ResearchGate. (2025). Intramolecular cyclization of alkylimidazoles. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
The Wittig Reaction with Chemiluminescence! (n.d.). [Link]
-
MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
National Center for Biotechnology Information. (2015). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Link]
-
ResearchGate. (2025). Preparation of 1-(2-Benzimidazolyl)-2-Substituted Ethylene Derivatives by the Wittig Reaction. [Link]
-
MDPI. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]
-
PubMed. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. New application of Pictet-Spengler reaction leading to the synthesis of an unusual seven-membered heterocyclic ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. total-synthesis.com [total-synthesis.com]
- 23. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 24. peptide.com [peptide.com]
- 25. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Welcome to the technical support guide for the synthesis of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde[1][2]. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The primary synthetic route discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming C-C bonds.[3][4][5]
The synthesis involves the coupling of two key building blocks: 4-iodo-1-trityl-1H-imidazole [6] and 2-formylphenylboronic acid [7][8]. While powerful, this reaction is sensitive to a number of parameters that can significantly impact its outcome. This guide provides field-proven insights and explains the causality behind experimental choices to ensure reproducible and high-yielding results.
Reaction Overview
The core transformation is the Suzuki-Miyaura coupling, which connects the C4 position of the imidazole ring to the C2 position of the benzaldehyde ring.
Caption: Overall Suzuki-Miyaura coupling scheme.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low or the reaction has stalled. What are the most likely causes?
A low or zero yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis. The primary culprits are typically related to catalyst deactivation, inefficient transmetalation, or degradation of starting materials.
Caption: Systematic troubleshooting flowchart for low yield.
Detailed Checklist:
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Ensure your solvent has been thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[9]
-
Reagent Quality:
-
Boronic Acid: 2-Formylphenylboronic acid can degrade upon storage. Protodeborylation (loss of the B(OH)₂ group) is a common side reaction.[10] It is highly recommended to use a fresh bottle or a recently purchased batch. The presence of an aldehyde can also lead to other degradation pathways.
-
Aryl Halide: Ensure the 4-iodo-1-trityl-1H-imidazole is pure and dry.
-
-
Catalyst Activity: The palladium catalyst may be inactive. If using a catalyst like Pd(PPh₃)₄, ensure it has been stored properly under inert gas. Consider using a more robust pre-catalyst.
-
Base and Solvent: The base is not just a pH modifier; it is a stoichiometric reagent required to form the reactive boronate species for the transmetalation step.[11] If the base is not sufficiently soluble or is too weak, the reaction will be slow or will not proceed.[12]
Q2: I'm observing significant side products, specifically the loss of the iodo- group or the boronic acid group from my starting materials. What's happening?
This indicates competing side reactions are out-pacing the desired cross-coupling. The two most common are dehalogenation and protodeborylation.
-
Dehalogenation: You observe 1-trityl-1H-imidazole as a byproduct. This occurs when the organopalladium intermediate (Aryl-Pd-X) undergoes reduction instead of transmetalation. This can be promoted by impurities or certain solvents/bases acting as hydride sources.[10]
-
Solution: Ensure high-purity reagents and a well-degassed system. Sometimes, changing the ligand or solvent can mitigate this issue.
-
-
Protodeborylation: You observe benzaldehyde as a byproduct. This is the hydrolysis of the C-B bond of the boronic acid, which is often base- or acid-catalyzed.[10]
-
Solution:
-
Use fresh 2-formylphenylboronic acid.
-
Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for some degradation.
-
Choose the base carefully. A moderately strong, non-nucleophilic base like K₂CO₃ or K₃PO₄ is often a good choice.[12]
-
-
Q3: The reaction is very slow. How can I optimize the choice of catalyst, base, and solvent to improve the rate and yield?
Optimizing these three components is key to a successful Suzuki coupling. They are highly interdependent.
Catalyst and Ligand: The ligand's role is to stabilize the palladium center and modulate its reactivity.[5] For heteroaryl couplings, electron-rich and bulky phosphine ligands are often effective.
-
Pd(PPh₃)₄ (Tetrakis): A common workhorse catalyst. It serves as a source of both Pd(0) and the PPh₃ ligand. It is a good starting point.[9]
-
Pd(OAc)₂ or Pd₂(dba)₃ + Ligand: Using a palladium source with a separate, added ligand allows for more precise tuning. For this type of coupling, ligands like SPhos or XPhos can sometimes offer superior results, especially if sterics are challenging.
Base Selection: The base activates the boronic acid. The choice of base can dramatically affect the yield.[13]
-
Carbonates (K₂CO₃, Cs₂CO₃): Generally effective and widely used. Cesium carbonate is more soluble in organic solvents and more basic, which can accelerate the reaction but may also promote side reactions.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often very effective, particularly for less reactive substrates.[14]
Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is necessary.[12]
-
Dioxane/Water (e.g., 4:1): A classic and effective combination. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[9]
-
DMF/Water or Toluene/Ethanol/Water: Other common mixtures that can be effective. The optimal choice may require screening.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Comments |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ is a good starting point.[9] Using a separate ligand like SPhos allows for more control and can improve yields with challenging substrates. |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | K₂CO₃ is a standard, cost-effective choice. K₃PO₄ is stronger and can be more effective.[14] Cs₂CO₃ is highly effective but more expensive. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) | DMF / H₂O (4:1) | Dioxane/H₂O is a very common and reliable system.[9] Toluene-based systems can be useful for higher temperatures. DMF is a polar aprotic solvent that can also be effective.[12] |
| Temperature | 80-100 °C | 100-110 °C | 70-90 °C | Reaction temperature is critical; higher temperatures increase the rate but may also increase side product formation.[12] Monitoring by TLC/LC-MS is essential. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the function of the trityl group on the imidazole nitrogen? The trityl (triphenylmethyl) group serves as a protecting group for the imidazole nitrogen.[15] Imidazole has a nucleophilic and slightly acidic N-H proton. In its absence, this proton could interfere with the reaction by reacting with the base or affecting the catalyst's performance.[16] The bulky trityl group also enhances solubility in organic solvents and can sterically direct reactions. It is stable under the basic conditions of the Suzuki coupling but can be easily removed later with mild acid (e.g., TFA or formic acid).[17][18]
FAQ 2: How do I properly purify the final product, this compound? Purification is typically achieved by column chromatography on silica gel.[9]
-
Workup: After the reaction is complete, cool the mixture, dilute it with an organic solvent like ethyl acetate, and wash with water and brine to remove the inorganic base and salts.[14]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: The crude product is then purified on a silica gel column. A gradient of ethyl acetate in hexanes is a common eluent system. The exact ratio will depend on the polarity of any byproducts and should be determined by TLC analysis first.
FAQ 3: Can I use 4-bromo-1-trityl-1H-imidazole instead of the iodo- derivative? Yes, you can, but you may need to adjust the reaction conditions. The reactivity of aryl halides in oxidative addition to palladium generally follows the trend: I > Br > Cl.[5] While aryl iodides are the most reactive, aryl bromides are also excellent substrates. You might need a more active catalyst system (e.g., one with a more electron-rich ligand) or higher temperatures to achieve a similar reaction rate as with the iodo- starting material.[19][20]
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent batches.
Synthesis of this compound via Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow diagram.
Materials:
-
4-Iodo-1-trityl-1H-imidazole (1.0 eq)
-
2-Formylphenylboronic acid (1.2 eq)[7]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodo-1-trityl-1H-imidazole, 2-formylphenylboronic acid, and potassium carbonate.
-
Seal the flask and thoroughly evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[9]
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Prepare a 4:1 mixture of degassed dioxane and water. Add this solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
References
- Benchchem. (n.d.). Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids.
- ChemicalBook. (n.d.). 4-Iodoimidazole synthesis.
- National Institutes of Health (NIH). (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme.
- (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.
- ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,....
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Common Organic Chemistry. (n.d.). Trityl Protection.
- Benchchem. (n.d.). This compound | 1402838-08-7.
- National Institutes of Health (NIH). (n.d.). 4-Iodo-1-tritylimidazole | C22H17IN2 | CID 618252 - PubChem.
- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
- Benchchem. (n.d.). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.
- Benchchem. (n.d.). An In-Depth Technical Guide to 4-Iodo-1H-imidazole: Commercial Availability, Synthesis, and Biological Significance.
- ChemScene. (n.d.). This compound | 1402838-08-7.
- Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids.
- ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.
- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
- ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Chem-Impex. (n.d.). 2-Formylphenylboronic acid.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health (NIH). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
- Benchchem. (n.d.). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis.
- National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling) - PMC.
- Wikipedia. (n.d.). Suzuki reaction.
- Merck. (n.d.). This compound | 1402838-08-7.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. 4-Iodo-1-tritylimidazole | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde by Column Chromatography
Welcome to the dedicated technical support guide for the purification of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound by column chromatography, ensuring you achieve high purity and yield.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound in a practical question-and-answer format.
Question 1: I'm observing significant peak tailing for my compound on a standard silica gel column. What's causing this and how can I resolve it?
Answer: Peak tailing is a frequent issue when purifying basic compounds like imidazoles on acidic silica gel. The tailing is primarily caused by strong interactions between the basic nitrogen atoms in the imidazole ring and the acidic silanol groups on the surface of the silica gel. This leads to a non-uniform elution front.
To mitigate this, you can:
-
Add a basic modifier to your eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1% v/v), into your mobile phase can neutralize the acidic sites on the silica gel. This reduces the strong interactions and leads to a more symmetrical peak shape.[1]
-
Consider an alternative stationary phase: For highly basic compounds, switching to a more inert stationary phase like neutral alumina can be beneficial. Alumina has fewer acidic sites compared to silica gel, which can significantly reduce tailing.
Question 2: My yield after column chromatography is lower than expected. Where could my product be going?
Answer: Low recovery of this compound can stem from a few factors:
-
Irreversible adsorption: A portion of your compound may be irreversibly binding to the acidic sites on the silica gel, especially if a basic modifier is not used.
-
Product instability on silica: Although the trityl group is generally stable under neutral conditions, prolonged exposure to the acidic environment of silica gel can potentially lead to some degradation. Aldehydes themselves can also be sensitive.[1][2]
-
Co-elution with impurities: If your solvent system is too polar, the product may co-elute with impurities, leading to the collection of mixed fractions and a subsequent loss of pure product.
To improve your yield, you should:
-
Perform a pre-column stability test: Spot your crude material on a TLC plate and let it sit for a few hours before eluting. If you observe significant streaking or the appearance of new spots, your compound may be degrading on the silica.
-
Optimize your solvent system: Use a solvent system that provides a good separation between your product and any impurities, with a target Rf value of around 0.25-0.35 for the product.[2]
-
Use dry loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can lead to a more concentrated band and better separation, minimizing the volume of eluent needed and reducing the time the compound spends on the column.
Question 3: I am struggling to separate my product from a close-running impurity. How can I improve the resolution?
Answer: Achieving good separation between compounds with similar polarities can be challenging. Here are some strategies to enhance resolution:
-
Fine-tune your eluent system: Small changes to the solvent ratio can have a significant impact on selectivity. Try adjusting the polarity in small increments. For a hexane/ethyl acetate system, for example, you could move from a 4:1 to a 5:1 ratio.
-
Employ a gradient elution: Starting with a less polar solvent system and gradually increasing the polarity can help to better separate compounds that are close in Rf value.[3]
-
Experiment with different solvent systems: If a hexane/ethyl acetate system is not providing adequate separation, consider trying a different solvent combination, such as dichloromethane/acetone or toluene/ethyl acetate. Different solvents can offer unique selectivity based on their interactions with the stationary phase and your compounds.
Frequently Asked Questions (FAQs)
This section covers broader questions related to the purification of this compound.
FAQ 1: What is a good starting point for a solvent system to purify this compound on a silica gel column?
Answer: A common and effective starting point for the purification of moderately polar compounds like this is a mixture of a non-polar solvent and a more polar solvent. A good initial system to try is hexanes and ethyl acetate . Based on the structure of the molecule, a starting ratio of 4:1 to 3:1 (hexanes:ethyl acetate) would be a reasonable starting point for TLC analysis. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound to ensure good separation on the column.[2]
FAQ 2: How can I monitor the progress of the column chromatography?
Answer: The most common method for monitoring the elution of your compound is by Thin Layer Chromatography (TLC) .[4] Collect fractions of a consistent volume and spot a small amount from each fraction onto a TLC plate. Develop the plate in the same solvent system used for the column and visualize the spots under UV light. Fractions containing the pure product can then be combined.
FAQ 3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
Answer: Potential impurities can arise from unreacted starting materials or side reactions. Depending on the synthetic route, you might encounter:
-
Unreacted starting materials: Such as the corresponding tritylated imidazole without the benzaldehyde moiety or the starting benzaldehyde derivative.
-
Detritylated product: Although the trityl group is relatively stable, some cleavage can occur, leading to the formation of 2-(1H-imidazol-4-yl)benzaldehyde. This impurity will be significantly more polar than your target compound.
-
Oxidation product: Benzaldehydes can oxidize to the corresponding carboxylic acid (2-(1-Trityl-1H-imidazol-4-yl)benzoic acid), especially if exposed to air for extended periods. This impurity will be more polar and may streak on the TLC plate.
FAQ 4: Is the trityl protecting group stable during column chromatography on silica gel?
Answer: The trityl group is generally considered to be stable to the mildly acidic conditions of silica gel chromatography, especially when the exposure time is minimized. However, very long purification times or the use of highly acidic eluents should be avoided. If you suspect detritylation is occurring, you can neutralize the silica gel by pre-washing the column with your eluent containing a small amount of triethylamine (around 1%).
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound.
1. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 5:1, 4:1, 3:1).
-
Visualize the plate under UV light (254 nm).
-
The ideal eluent system should give the product an Rf value of approximately 0.25-0.35.
2. Column Preparation:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Summary Table
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and effective for a wide range of organic compounds. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate | Good starting point with tunable polarity for effective separation. |
| Typical Eluent Ratio | 4:1 to 2:1 (v/v) | Should provide an optimal Rf value for good separation. |
| Target Rf Value | ~0.25 - 0.35 | Balances resolution and elution time.[2] |
| Basic Modifier (Optional) | 0.1 - 1% Triethylamine | Neutralizes acidic sites on silica, reducing peak tailing.[1] |
| Detection Method | UV light (254 nm) | The aromatic rings in the molecule allow for easy visualization. |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025, 102, 276–302.
- The Royal Society of Chemistry.
- ChemScene. 1402838-08-7 | this compound.
- ResearchGate.
- Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formul
- ResearchGate. Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A).
- Harris, E. B. J. What is the best solvent for purifying aldehyde in a column chromatography?.
- MedChemExpress. 1-Trityl-1H-imidazole-4-carbaldehyde (4-Formyl-1-tritylimidazole) | Biochemical Reagent.
- MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
- BenchChem. identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
- ResearchGate.
- ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
- Chande, A.
- National Institutes of Health. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
- Journal of Applied Pharmaceutical Science.
- BenchChem. Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)
- ChemicalBook. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis.
- IJCRT.org. Synthesis Of 2, 4, 5 -Triphenyl Imidazole. 2023.
- BenchChem. Application Notes and Protocols: 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde in Click Chemistry Reactions.
- BenchChem. The Strategic Application of the Trityl Protecting Group in Triazole Synthesis: An In-depth Technical Guide.
Sources
Preventing side reactions during the formylation of 1-trityl-4-bromo-1H-imidazole
Technical Support Center: Formylation of 1-Trityl-4-bromo-1H-imidazole
Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for the formylation of 1-trityl-4-bromo-1H-imidazole, a critical building block in pharmaceutical and materials science research. We will address the common pitfalls and side reactions encountered during this transformation, providing not just solutions, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary side product is the detritylated starting material or product. How can I prevent this?
A1: This is the most common issue and stems from the acid-lability of the N-trityl protecting group.[1] The trityl cation is exceptionally stable, and even trace amounts of acid, particularly during aqueous workup, can catalyze its cleavage.[2]
Root Causes & Solutions:
-
Vilsmeier-Haack Reaction Acidity: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is not strongly acidic itself, but the hydrolysis of the intermediate iminium salt and excess reagent during workup generates significant amounts of acid (HCl and phosphoric acid).[3][4]
-
Solution 1: Buffered Hydrolysis. During the workup, quench the reaction mixture by pouring it onto a cold, vigorously stirred solution of a base, such as saturated sodium bicarbonate or a sodium acetate buffer, rather than just ice or water.[5] This neutralizes the generated acids instantly, protecting the trityl group.
-
Solution 2: Non-Aqueous Workup. If possible, for small-scale reactions, you can attempt a non-aqueous workup. After the reaction is complete, the solvent can be removed under high vacuum, and the residue can be directly purified by chromatography on neutral or basic alumina.
-
-
Acidic Silica Gel in Chromatography: Standard silica gel is acidic and can cause detritylation on the column.
-
Solution: Neutralize Your Stationary Phase. Pre-treat your silica gel by slurrying it in the desired eluent system containing 1-2% triethylamine or pyridine. Alternatively, use neutral or basic alumina as your stationary phase, which is more compatible with acid-sensitive compounds.[6]
-
Q2: I'm attempting a lithium-halogen exchange at C4 followed by formylation with DMF, but my yield is low and I see multiple byproducts. What's going wrong?
A2: This powerful method requires rigorous control of reaction parameters. Low yields are typically due to competing side reactions involving the highly reactive organolithium species.[7][8]
Key Parameters for Success:
-
Temperature Control is Critical: The lithium-halogen exchange is extremely fast, even at very low temperatures.[9] However, side reactions, such as the reaction of n-butyllithium (n-BuLi) with the THF solvent or with the newly formed product, become significant at temperatures above -78 °C.[10]
-
Troubleshooting: Ensure your reaction is maintained between -78 °C and -100 °C throughout the addition of n-BuLi and the subsequent quench with DMF. Use a cryostat or a dry ice/acetone bath.
-
-
Reagent Purity and Stoichiometry:
-
Anhydrous Conditions: All glassware must be flame-dried, and all solvents and reagents must be strictly anhydrous. n-BuLi reacts violently with water.[11]
-
DMF Quality: Use high-purity, anhydrous DMF for the quench. The presence of dimethylamine impurity can lead to other byproducts.
-
n-BuLi Titration: The molarity of commercial n-BuLi solutions can decrease over time. Titrate your n-BuLi solution before use to ensure accurate stoichiometry. Typically, 1.05 to 1.1 equivalents are sufficient for the exchange.
-
-
Competing Reactions:
-
Reaction with Butyl Bromide: The exchange reaction produces 1-bromobutane, which can be attacked by the newly formed 4-lithio-imidazole species.[7] This is minimized at very low temperatures where the rate of the desired electrophilic quench with DMF is much faster.
-
Deprotonation at C5: The proton at the C5 position of the imidazole ring is acidic. While lithium-halogen exchange is generally faster than deprotonation of an aryl bromide, using an excess of n-BuLi or allowing the temperature to rise can lead to a mixture of lithiated species.[12][13]
-
Q3: My Vilsmeier-Haack reaction is sluggish or fails completely. How can I drive it to completion?
A3: While the imidazole ring is considered electron-rich, the C4-bromo substituent is inductively electron-withdrawing, and the bulky N-trityl group can sterically hinder the approach of the Vilsmeier reagent.[14]
Optimization Strategies:
-
Increase Reagent Stoichiometry: The Vilsmeier reagent is a weak electrophile.[15] Increasing the equivalents of both POCl₃ and DMF (pre-forming the reagent before adding the substrate) from the typical 1.5 eq. to 2.0-3.0 eq. can increase the reaction rate.[16]
-
Elevate Temperature Cautiously: If the reaction is clean but incomplete at room temperature, you can gently heat the mixture to 40-60 °C. Monitor carefully by TLC or LCMS, as higher temperatures also increase the risk of detritylation.[16]
-
Increase Reaction Time: Some deactivated systems simply require longer reaction times. Allow the reaction to stir for 12-24 hours at room temperature before assessing its progress.
Process Optimization: Data Summary
The choice between the two primary formylation methods depends on the desired regiochemistry and available equipment. The following table summarizes key parameters and their underlying rationale.
| Parameter | Method 1: Lithium-Halogen Exchange & Formylation | Method 2: Vilsmeier-Haack Reaction |
| Target Position | C4 (replaces Bromine) | C2 or C5 (electrophilic substitution) |
| Reagents | n-BuLi, Anhydrous DMF | POCl₃, DMF |
| Temperature | -78 °C to -100 °C (Critical) | 0 °C to 60 °C |
| Key Side Reaction | Competing lithiation, reaction with byproducts | Detritylation |
| Causality/Rationale | The C-Li bond is highly reactive and unstable at higher temperatures, leading to non-selective reactions.[10] | The acidic workup required for hydrolysis of the iminium intermediate cleaves the acid-labile trityl group.[1] |
| Prevention | Maintain cryogenic temperatures; use high-purity reagents; slow, controlled addition. | Quench reaction in a cold, buffered basic solution (e.g., NaHCO₃); use neutral/basic alumina for chromatography.[6] |
Visualized Workflows and Mechanisms
Diagram 1: Primary Synthetic Pathway
Caption: Lithiation-Formylation Workflow.
Diagram 2: Troubleshooting Flowchart
Caption: Troubleshooting Logic for Side Reactions.
Diagram 3: Vilsmeier-Haack Side Reaction
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 11. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 12. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Issues with the stability of the trityl group under various reaction conditions
Technical Support Center: Stability of the Trityl Group
Welcome to the technical support center for the trityl (Trt) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using the trityl group in organic synthesis. Here, we address common issues related to its stability under various reaction conditions through detailed troubleshooting guides and frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues with Trityl Group Stability
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing step-by-step protocols for resolution.
Issue 1: Incomplete or Slow Deprotection of the Trityl Group
Symptoms:
-
Significant amount of starting material remaining after the deprotection reaction.
-
Low yield of the deprotected product.[1]
-
The presence of a peak corresponding to the mass of the trityl-protected molecule in analytical data (e.g., LC-MS).[2]
Causality: The deprotection of a trityl group, particularly from a thiol like in cysteine, is a reversible process.[2] The reaction proceeds via the formation of a stable trityl cation.[3][4] If this cation is not effectively trapped, it can re-react with the deprotected functional group, leading to an equilibrium that favors the protected state.[2] The stability of this cation is enhanced by electron-donating groups on the phenyl rings, which can paradoxically make deprotection faster but also increases the propensity for re-attachment if not scavenged.[1][4]
dot
Caption: Trityl deprotection and the role of scavengers.
Resolution Protocol: Optimizing Acidic Deprotection
-
Increase Acid Concentration or Strength: The rate of cleavage is dependent on the strength of the acid.[1] If using a weak acid like acetic acid (HOAc) is yielding incomplete deprotection, consider switching to a stronger acid such as trifluoroacetic acid (TFA).[1]
-
Incorporate a Cation Scavenger: This is often the most critical step. The liberated trityl cation is reactive and can be quenched to prevent re-protection.[4]
-
Recommended Scavengers: Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective as they irreversibly convert the trityl cation to triphenylmethane.[2][5]
-
Typical Cleavage Cocktail: A standard mixture for many applications is 95% TFA, 2.5% water, and 2.5% TIS.[2] For more sensitive substrates, especially peptides with residues like Cys, Met, or Trp, "Reagent K" (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT) is recommended.[2]
-
-
Optimize Reaction Time and Temperature: For most substrates, deprotection is complete within 2-4 hours at room temperature.[2] However, for more sterically hindered or stable trityl ethers, extending the reaction time to 6 hours may be necessary. It is advisable to monitor the reaction by a suitable technique like TLC or LC-MS to determine the optimal time.[2]
-
Consider a Different Deprotection Method: For substrates sensitive to strong acids, Lewis acids such as ZnBr₂, BF₃·Et₂O, or MgBr₂ can be effective alternatives.[4][6][7] These can sometimes offer better selectivity, for instance, in the presence of a Boc group.[7]
Issue 2: Unwanted Deprotection During a Reaction
Symptoms:
-
Loss of the trityl group under supposedly stable conditions (e.g., during a coupling reaction).
-
Formation of side products resulting from the reaction of the unprotected functional group.
Causality: While the trityl group is generally stable under basic and neutral conditions, it can be labile to even mild acidic conditions.[1][8] Some reagents or reaction conditions can inadvertently create a localized acidic environment. For example, certain peptide coupling reagents can lead to premature cleavage from highly acid-sensitive resins like 2-chlorotrityl chloride resin.[9] Additionally, prolonged exposure to certain solvents or elevated temperatures can cause gradual loss of the trityl group.
Resolution Strategies:
-
Buffer the Reaction Mixture: If you suspect the generation of acidic byproducts, the addition of a non-nucleophilic base can help maintain neutrality. For instance, in peptide synthesis, adding a small amount of a hindered base like diisopropylethylamine (DIEA) to the coupling mixture can prevent premature cleavage from acid-labile resins.[9]
-
Choose Orthogonal Protecting Groups: Ensure that the other protecting groups used in your synthesis are compatible with the trityl group. The trityl group is orthogonal to base-labile groups like Fmoc and many others that are removed under non-acidic conditions.[3]
-
Control Reaction Temperature: For sensitive substrates, avoid elevated temperatures. While some studies have shown good thermal stability of trityl groups under specific basic deprotection conditions in oligonucleotide synthesis, this may not be universally applicable.[10]
-
Drying Conditions: When drying oligonucleotides with trityl-protected amino-modifiers, extensive high-vacuum drying can lead to trityl loss. This is hypothesized to be due to the removal of volatile bases, leading to a more acidic environment. Adding a non-volatile base like Tris can prevent this.[10]
Issue 3: Side Reactions During Deprotection
Symptoms:
-
Formation of unexpected byproducts observed in analytical data.
-
Alkylation of sensitive residues (e.g., Trp, Met) by the trityl cation.
-
Migration of adjacent protecting groups (e.g., acetyl group migration in carbohydrates).[11][12]
Causality: The highly reactive trityl cation generated during deprotection can react with other nucleophilic sites in the molecule, leading to side reactions. In carbohydrate chemistry, the deprotection of a primary hydroxyl group can be followed by the migration of an acetyl group from an adjacent secondary hydroxyl to the newly freed primary position.[11][12]
dot
Caption: Orthogonal protection strategy involving the trityl group.
-
Trityl vs. Fmoc: The trityl group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, a cornerstone of solid-phase peptide synthesis. [3]* Trityl vs. tert-Butyl (tBu): The trityl group is significantly more acid-labile than tBu-based protecting groups. This allows for the selective removal of the trityl group with dilute TFA (e.g., 1-5%) while leaving tBu groups intact. [5][13]* Trityl vs. Silyl Ethers: It is possible to selectively deprotect trityl ethers in the presence of some silyl ethers, like TBS, using mild acids such as acetic or formic acid. [1][4]
References
-
Kadereit D, Deck P, Heinemann I, Waldmann H. Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry. 2001 Mar 16;7(6):1184-93. Available from: [Link]
-
Fukase K, Sato K. Selective deprotection of trityl group on carbohydrate by microflow reaction inhibiting migration of acetyl group. Taylor & Francis Online. Available from: [Link]
-
Choudary BM, Sridhar C, Sateesh M, Reddy PN. Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC - NIH. Available from: [Link]
-
Protecting Groups. Available from: [Link]
-
Trityl Group Deprotection from Tetrazoles. Thieme Gruppe. Available from: [Link]
-
Behloul C, Chouti A, Chabour I, Bengliz Bey H, Guijarro D, Foubelo F, Nájera C, Yus M. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Available from: [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available from: [Link]
-
Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. Available from: [Link]
-
Modified Trityl Ester Protecting Groups in Peptide Synthesis. Available from: [Link]
-
Application of the Trityl Group in Peptide Chemistry. Available from: [Link]
-
Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Available from: [Link]
-
Trityl Protection. Common Organic Chemistry. Available from: [Link]
-
Kumar R, Singh AK, Singh VK. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Publications. 2018 Aug 21. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. 2021 Mar 5. Available from: [Link]
-
Reddy PV, Sirisoma N, Kim Y, Liu L, Lee SH, Phillips O, Senanayake CH, Tani K, Torregrosa M, Woiwode T. Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin? Biotage. 2024 Apr 9. Available from: [Link]
-
Tritylamines. Organic Chemistry Portal. Available from: [Link]
-
Steric effects. Wikipedia. Available from: [Link]
-
Yilmaz I, Alp C, Senturk M. Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. 2022 Jun 13. Available from: [Link]
-
I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? Please help me to find a way? ResearchGate. 2020 Sep 2. Available from: [Link]
-
Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group | Request PDF. ResearchGate. 2025 Aug 6. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. glenresearch.com [glenresearch.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Technical Support Center: Overcoming Low Yields in the Deprotection of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde Products
Welcome to the technical support center for troubleshooting the deprotection of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific synthetic step. Here, we provide in-depth, experience-driven advice to help you diagnose and resolve issues leading to low yields.
Troubleshooting Guide: Diagnosing and Resolving Low Deprotection Yields
This section is structured in a question-and-answer format to directly address the common problems encountered during the removal of the trityl protecting group from this compound.
Question 1: My trityl deprotection reaction is incomplete, resulting in a significant amount of starting material. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete deprotection is a frequent issue and can often be attributed to several factors related to the reaction conditions. The acid-catalyzed deprotection of a trityl group proceeds via an SN1-like mechanism, which involves the formation of a stable trityl cation.[1] The efficiency of this process is highly dependent on the strength of the acid, the solvent, and the reaction temperature.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The trityl group is cleaved by Brønsted or Lewis acids.[1] If the reaction is stalling, the acidity of the medium may be too low.
-
Troubleshooting Steps:
-
Increase Acid Concentration: If you are using a dilute acid solution, incrementally increase the concentration. For instance, when using trifluoroacetic acid (TFA) in dichloromethane (DCM), you can increase the equivalents of TFA.[2][3]
-
Switch to a Stronger Acid: If a milder acid like formic or acetic acid is being used, consider switching to a stronger acid such as TFA.[1][2]
-
-
-
Suboptimal Solvent Choice: The choice of solvent can influence the stability of the trityl cation and the overall reaction rate.
-
Troubleshooting Steps:
-
Solvent Polarity: While the effect of solvent polarity can be complex, using a solvent that can stabilize the charged intermediates may be beneficial.[4] Dichloromethane (DCM) is a common and effective solvent for this reaction.[2]
-
Co-solvents: In some cases, the addition of a co-solvent can improve solubility and reaction kinetics.
-
-
-
Low Reaction Temperature: While room temperature is often sufficient, some sterically hindered substrates may require gentle heating to achieve complete deprotection.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., to 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
-
Reaction Time: The reaction may simply need more time to go to completion.
-
Troubleshooting Steps:
-
Extended Reaction Monitoring: Continue to monitor the reaction at regular intervals. Some deprotections can take several hours.[2]
-
-
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a major contributor to low yields of the desired 2-(1H-imidazol-4-yl)benzaldehyde. The primary culprits are often related to the reactivity of the benzaldehyde group under acidic conditions and potential re-alkylation by the trityl cation.
Common Side Reactions & Mitigation Strategies:
-
Acetal Formation: The benzaldehyde carbonyl group is susceptible to reaction with alcohols, if present, under acidic conditions to form acetals.[5]
-
Mitigation:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous.
-
Avoid Alcoholic Solvents: Do not use alcohols as solvents for the deprotection reaction.
-
-
-
Aldol Condensation: While benzaldehyde itself cannot enolize, it can react with other enolizable carbonyl compounds that may be present as impurities.[5]
-
Mitigation:
-
Purify Starting Material: Ensure the purity of your this compound starting material.
-
-
-
Re-tritylation: The liberated trityl cation is a reactive electrophile and can potentially re-alkylate the deprotected imidazole nitrogen or other nucleophilic sites.
-
Oxidation of Benzaldehyde: Benzaldehyde can be susceptible to oxidation to benzoic acid, especially if exposed to air over extended periods.[7]
-
Mitigation:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Question 3: My desired product appears to be degrading during workup and purification. What are the best practices for isolating 2-(1H-imidazol-4-yl)benzaldehyde?
Answer:
The stability of the final product, 2-(1H-imidazol-4-yl)benzaldehyde, can be a concern, particularly during the workup and purification stages. The presence of residual acid and the inherent reactivity of the aldehyde can lead to degradation.
Workup & Purification Recommendations:
-
Neutralization: It is crucial to thoroughly neutralize the acidic reaction mixture.
-
Procedure: After the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[2]
-
-
Extraction: Use an appropriate organic solvent for extraction. Dichloromethane (DCM) is a common choice.[2]
-
Removal of Triphenylmethanol: The primary byproduct of the deprotection is triphenylmethanol, which is generally insoluble in water.
-
Procedure: After evaporation of the organic solvent, the crude residue can sometimes be triturated with a solvent in which the desired product is soluble but triphenylmethanol is not. Alternatively, a warm water extraction can be employed to dissolve the product, leaving the insoluble triphenylmethanol behind.[2][8]
-
-
Chromatography: Flash column chromatography on silica gel is a standard method for purifying the final product.[1][2]
-
Considerations: The slightly acidic nature of silica gel can sometimes cause issues with sensitive aldehydes. To mitigate this, a small amount of a neutralizer like triethylamine can be added to the eluent system.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended starting conditions for the deprotection of this compound?
-
A1: A good starting point is to dissolve the trityl-protected compound in anhydrous DCM (at a concentration of approximately 0.1 M) and add 2-10 equivalents of trifluoroacetic acid (TFA) dropwise at room temperature.[2] Monitor the reaction by TLC or LC-MS.
-
-
Q2: Are there milder alternatives to TFA for this deprotection?
-
Q3: How can I confirm the structure of my final product?
-
A3: The structure of 2-(1H-imidazol-4-yl)benzaldehyde can be confirmed using standard spectroscopic techniques. ¹H NMR should show the disappearance of the trityl protons (around δ 7.2–7.4 ppm) and the appearance of the imidazole N-H proton, along with the characteristic aldehyde proton signal (around δ 9.8 ppm).[9] Mass spectrometry should confirm the expected molecular weight.[9]
-
-
Q4: Can the benzaldehyde group be reduced during the deprotection?
-
A4: Under standard acidic deprotection conditions, the benzaldehyde group is generally stable and not prone to reduction. However, if a reductive workup is employed for other reasons, the aldehyde could be affected.
-
Data Summary: Comparison of Deprotection Conditions
| Acid Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90% | Broadly applicable for acid-stable compounds.[2] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95% | A milder alternative to TFA.[2] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of other acid-labile groups like Boc.[2] |
| Hydrogen Chloride (HCl) | Toluene | Ambient Temp | Not Specified | Not Specified | Phase-transfer catalysis can be employed with HCl.[10] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add triisopropylsilane (TIS) (1.1 equiv) as a scavenger.
-
Add TFA (2.0 - 10.0 equiv) dropwise at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[2]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection using Formic Acid
-
Treat the this compound with cold 97+% formic acid for approximately 3 minutes.[2][8]
-
Evaporate the formic acid under reduced pressure.
-
To aid in the complete removal of formic acid, co-evaporate the residue twice with dioxane.[2][8]
-
Extract the final residue with warm water to dissolve the product, leaving the insoluble triphenylmethanol behind.
-
Filter to remove the triphenylmethanol.
-
Evaporate the aqueous filtrate in vacuo to obtain the deprotected product.
Visualizations
Caption: Mechanism of acid-catalyzed trityl deprotection.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the reactions of benzaldehyde in acidic media? - Blog [sinoshiny.com]
- 6. peptide.com [peptide.com]
- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Navigating Solubility Challenges with 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Welcome to the technical support hub for 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility hurdles encountered during its use in chemical reactions. Drawing from established principles of organic chemistry and field-proven techniques, this document aims to be a comprehensive resource for optimizing your experimental success.
Understanding the Solubility Profile of this compound
This compound is a key intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a bulky, nonpolar trityl protecting group, a polar imidazole ring, and a reactive benzaldehyde moiety, presents a unique solubility challenge. The compound's high lipophilicity, evidenced by a calculated LogP of approximately 6.2, indicates a strong preference for nonpolar environments and consequently, poor aqueous solubility. While the trityl group enhances solubility in certain organic solvents like dichloromethane and chloroform, achieving sufficient concentration for efficient reaction kinetics in a broader range of solvent systems can be a significant obstacle.
This guide will address common solubility-related questions and provide systematic troubleshooting strategies to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my reaction solvent. What are my initial steps?
A1: Observing undissolved starting material is a clear indication of poor solubility, which can lead to sluggish or incomplete reactions. Here’s a logical progression for initial troubleshooting:
-
Solvent Selection: The principle of "like dissolves like" is your first guide. Given the compound's lipophilic nature, start with nonpolar to moderately polar aprotic solvents.
-
Gentle Heating: For many organic compounds, solubility increases with temperature. Gentle warming of the solvent while stirring can significantly improve dissolution.
-
Sonication: If heating is not desirable or fully effective, sonicating the mixture can help break up solid aggregates and enhance solvation.
Q2: I am performing a Suzuki coupling reaction and observing poor conversion. Could this be a solubility issue?
A2: Yes, poor solubility of any reactant in a Suzuki coupling is a common reason for low yields. For this compound, which has been successfully used in Suzuki reactions, a biphasic solvent system is often effective. A reported successful system for a similar transformation is a mixture of 1,4-dioxane and water .
-
Causality: The organic solvent (1,4-dioxane) dissolves the lipophilic benzaldehyde derivative, while the aqueous phase dissolves the inorganic base (e.g., K₃PO₄) and the boronic acid partner. This creates a homogeneous environment at the interface for the palladium catalyst to effectively facilitate the cross-coupling.
If you are already using a dioxane/water system and still face issues, consider the following:
-
Ratio Optimization: The ratio of the organic solvent to water can be critical. Systematically varying this ratio can identify an optimal balance for the solubility of all components.
-
Alternative Co-solvents: If dioxane is not suitable for your specific substrate, other ethereal solvents like tetrahydrofuran (THF) can be explored in combination with water.
Q3: I need to perform a reaction that is incompatible with water. What are my options for improving solubility in a non-aqueous system?
A3: When aqueous co-solvents are not an option, a range of strategies can be employed to enhance solubility in organic media.
-
Co-solvent Addition: The use of a small amount of a highly polar, water-miscible organic solvent can dramatically increase the solvating power of a less polar primary solvent.
-
Recommended Co-solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices due to their high polarity and ability to dissolve a wide range of organic compounds.
-
Caution: Be mindful that co-solvents like DMF and DMSO can influence reaction selectivity and kinetics, particularly in palladium-catalyzed reactions.[1][2] It is advisable to conduct small-scale trials to assess their impact on your specific reaction.
-
-
Solvent Screening: A systematic screening of solvents with varying polarities is a robust approach to identify the optimal reaction medium.
Data Presentation: Solvent Selection Guide
The following table provides a starting point for solvent selection based on their physical properties.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | General Use |
| Toluene | 2.4 | 111 | Nonpolar, good for many organic transformations. |
| Dichloromethane (DCM) | 9.1 | 40 | Moderately polar, excellent solvent for many organic compounds. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Ethereal solvent, often used in organometallic chemistry. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic, can be effective but may influence reaction pathways. |
| Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic, excellent co-solvent for solubility enhancement. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Highly polar aprotic, powerful co-solvent, can be difficult to remove. |
| 1,4-Dioxane | 2.2 | 101 | Ethereal, commonly used in biphasic systems for Suzuki couplings. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Assessment
Objective: To qualitatively assess the solubility of this compound in a range of common organic solvents.
Materials:
-
This compound
-
Selection of test solvents (e.g., Toluene, DCM, THF, Acetonitrile, DMF, DMSO, 1,4-Dioxane)
-
Small vials or test tubes
-
Vortex mixer
-
Stir plate and stir bars
Procedure:
-
To separate vials, add a small, consistent amount of this compound (e.g., 5 mg).
-
To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).
-
Vortex each vial for 30 seconds.
-
Visually inspect for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.
-
For vials with undissolved solid, gently warm the mixture on a stir plate while stirring. Observe any changes in solubility.
-
Record your observations in a table to compare the effectiveness of each solvent.
Protocol 2: Optimizing a Reaction with a Co-solvent System
Objective: To systematically determine the optimal amount of a co-solvent to improve the yield of a reaction with poor starting material solubility.
Materials:
-
This compound
-
Other reaction reagents and catalyst
-
Primary reaction solvent (e.g., Toluene or THF)
-
Co-solvent (e.g., DMF or DMSO)
-
Reaction vessels (e.g., round-bottom flasks)
-
Stir plate and heating mantle
-
TLC plates and developing chamber
Procedure:
-
Set up a series of small-scale parallel reactions.
-
In each reaction vessel, dissolve the this compound and other solid reagents in the primary solvent.
-
To each vessel, add a different percentage (v/v) of the co-solvent (e.g., 0%, 5%, 10%, 15%, 20%).
-
Initiate the reactions by adding any final reagents or catalysts and heating to the desired temperature.
-
Monitor the progress of each reaction over time using TLC.
-
Upon completion, work up each reaction and analyze the yield and purity of the product.
-
Plot the yield as a function of the co-solvent percentage to identify the optimal conditions.
Visualization of Workflow
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A stepwise workflow for troubleshooting low-yield reactions suspected to be caused by poor solubility.
Concluding Remarks
The successful application of this compound in organic synthesis is often contingent on overcoming its inherent solubility challenges. By systematically approaching solvent selection, employing co-solvents judiciously, and considering the impact of temperature, researchers can create an optimal reaction environment. This guide provides a foundational framework for troubleshooting and optimization. Remember that each reaction is unique, and empirical testing remains the most reliable method for achieving the best results.
References
- Gandeepan, P., & Ackermann, L. (2018). Acyl-Carbon Bond Activation by Transition-Metal Catalysis.
- Cant, A. A., & Lennox, A. J. (2020). The role of solvent in Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 16, 1038-1053.
Sources
Technical Support Center: Identification and Removal of Impurities from 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals working with 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde. The synthesis and handling of this intermediate can present unique challenges, primarily related to the lability of the trityl protecting group and the reactivity of the aldehyde functionality. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the highest possible purity of your material.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Question 1: My TLC plate shows a baseline spot and a major spot with a high Rf value, but also a faint spot near the baseline that wasn't in the starting material. What are these spots?
Answer: This is a classic impurity profile for this compound.
-
Major Spot (High Rf): This is your desired product, this compound. The bulky, nonpolar trityl group significantly reduces the molecule's polarity, causing it to travel further up the TLC plate with the nonpolar mobile phase.
-
Faint Spot (Low Rf/Near Baseline): This is almost certainly the detritylated impurity, 2-(1H-imidazol-4-yl)benzaldehyde.[1] The removal of the trityl group exposes the N-H of the imidazole ring, making the molecule significantly more polar. This causes it to adhere strongly to the silica gel stationary phase, resulting in a low Rf value.
-
Causality: The trityl group is notoriously sensitive to acid.[2] Standard silica gel is slightly acidic and can catalyze the cleavage of the trityl group during TLC analysis or, more critically, during column chromatography. This leads to the in-situ generation of the polar impurity.
Question 2: I successfully purified my compound by column chromatography, but after concentrating the fractions and letting it sit overnight, the detritylated impurity reappeared in my NMR. Why did this happen?
Answer: This phenomenon points to residual acid in your final product. The fractions collected from silica gel chromatography can carry trace amounts of acid. When the solvent is removed, the concentration of this acid increases, and it can continue to cleave the trityl group from your product over time.
Self-Validating Solution:
-
Neutralize During Workup: Before concentrating your purified fractions, wash the combined organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Use a Neutralized Eluent: For column chromatography, pre-treat your eluent by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to the solvent system. This neutralizes the acidic sites on the silica gel, preventing on-column degradation.[3]
Question 3: My NMR spectrum shows the correct product peaks, but there's a persistent singlet around 7.2-7.4 ppm and a broad singlet that I can't assign. What are they?
Answer: These are likely byproducts from the tritylating agent.
-
Signal Cluster (7.2-7.4 ppm): This region is characteristic of the aromatic protons of triphenylmethanol (trityl alcohol). This impurity forms if the trityl chloride starting material hydrolyzes or if the trityl cation is trapped by water during workup.
-
Broad Singlet: A very broad singlet, often exchangeable with D₂O, could indicate the -OH proton of triphenylmethanol.
Identification Strategy: To confirm, spike your NMR sample with a small amount of authentic triphenylmethanol. If the intensity of the suspect peaks increases, you have confirmed the identity of the impurity.
Question 4: The aldehyde proton signal in my ¹H NMR (~9.9 ppm) is smaller than expected, and I see a new peak in the aromatic region. What is happening?
Answer: The aldehyde group is susceptible to oxidation, especially if the crude product is exposed to air for extended periods or if certain oxidizing conditions are present during the synthesis or workup. The aldehyde is likely being oxidized to the corresponding carboxylic acid, 2-(1-Trityl-1H-imidazol-4-yl)benzoic acid. This would cause the disappearance of the aldehyde proton signal and the appearance of a very broad carboxylic acid proton signal, often further downfield. Benzaldehyde itself is known to be prone to oxidation.[4]
Section 2: Core Experimental Protocols
Workflow for Impurity Identification and Removal
The following diagram outlines the logical workflow for analyzing the crude product and implementing the appropriate purification strategy.
Caption: Logical workflow for analysis and purification.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This method leverages the hydrophobicity of the trityl group for excellent separation from more polar impurities.[5][6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).
Protocol 2: Purification by Neutralized Flash Column Chromatography
This protocol is designed to prevent on-column degradation of the acid-sensitive trityl group.
-
Slurry Preparation:
-
In a fume hood, weigh the required amount of silica gel (typically 50-100x the weight of the crude product).
-
Create a slurry using the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry to constitute 0.5% of the total solvent volume. Stir for 10 minutes.
-
-
Column Packing: Pour the neutralized slurry into the column and allow it to pack under light pressure.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Et₃N).
-
Gradually increase the polarity by increasing the percentage of ethyl acetate. The less polar product will elute before the more polar detritylated impurity.
-
Collect fractions and analyze by TLC.
-
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Wash with dilute HCl (1M) to remove the triethylamine, followed by a wash with saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Section 3: Impurity Reference Data
The table below summarizes the key characteristics of potential impurities.
| Impurity Name | Structure | Probable Origin | Analytical Signature |
| 2-(1H-imidazol-4-yl)benzaldehyde | Detritylated Product | Acid-catalyzed cleavage of the trityl group.[2] | TLC: Low Rf. HPLC: Early eluting peak. ¹H NMR: Appearance of a broad N-H signal, absence of trityl signals (~7.3 ppm). |
| Triphenylmethanol | Trityl Byproduct | Hydrolysis of trityl chloride or cleavage byproduct. | TLC: Medium Rf. ¹H NMR: Sharp singlet for 15 aromatic protons (~7.3 ppm), broad -OH signal. |
| 2-(1-Trityl-1H-imidazol-4-yl)benzoic acid | Oxidized Product | Oxidation of the aldehyde functionality. | HPLC: Different retention time from the aldehyde. ¹H NMR: Disappearance of the aldehyde proton (~9.9 ppm), appearance of a broad COOH proton. IR: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and shift in carbonyl peak. |
| Unreacted Starting Materials | (Varies by synthetic route) | Incomplete reaction. | Dependent on the specific starting material used. |
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best way to store this compound to ensure its stability? A: Store the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).[7] Protect it from light and moisture. Avoid storing it in solution for extended periods, as dissolved acids or atmospheric oxygen can promote degradation.
Q: Can I use recrystallization for purification? A: Yes, recrystallization can be a highly effective method if the impurity load is not too high and a suitable solvent system can be found.[8] This method is particularly good for removing small amounts of highly polar or nonpolar impurities. A good starting point for solvent screening would be systems like ethyl acetate/hexanes or dichloromethane/hexanes.
Q: Is the trityl group the only protecting group option for the imidazole nitrogen? A: While the trityl group is common due to its bulk and the hydrophobic handle it provides for purification, other protecting groups like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) can be used.[3] However, their removal conditions differ and may not be compatible with the aldehyde group. The choice of protecting group is a critical consideration in the overall synthetic strategy.
References
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Available at: [Link]
-
Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). - ResearchGate. Available at: [Link]
- Process for the purification of nitrobenzaldehyde - Google Patents.
- Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
-
Method for the purification of benzaldehyde - European Patent Office - EP 0016487 B1. Available at: [Link]
-
Convenient purification of tritylated and detritylated oligonucleotides up to 100-mer. Available at: [Link]
-
Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. Available at: [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. Available at: [Link]
- N-trityl-imidazoles and their production - Google Patents.
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - NIH. Available at: [Link]
-
Denaturing HPLC purification of tritylated oligonucleotides using tetraethylammonium hydroxide - PubMed. Available at: [Link]
-
How to remove a tosyl-group from an imidazole ring? - ResearchGate. Available at: [Link]
-
Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction - DiVA portal. Available at: [Link]
-
A comprehensive review on impurity profiling of pharmaceutical drugs. Available at: [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide - Semantic Scholar. Available at: [Link]
-
Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - NIH. Available at: [Link]
-
Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. Available at: [Link]
-
Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PubMed. Available at: [Link]
-
Purification | Yale Research. Available at: [Link]
-
Trityl Protection - Common Organic Chemistry. Available at: [Link]
-
Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing). Available at: [Link]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. Available at: [Link]
-
Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX. Available at: [Link]
Sources
- 1. 1029684-41-0|2-(1H-imidazol-4-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. Convenient purification of tritylated and detritylated oligonucleotides up to 100-mer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Denaturing HPLC purification of tritylated oligonucleotides using tetraethylammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the scale-up of this important pharmaceutical intermediate.
I. Synthetic Strategy Overview
The most robust and scalable synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This strategy hinges on the coupling of two key intermediates: 4-Bromo-1-trityl-1H-imidazole and 2-Formylphenylboronic acid . This approach is favored in pharmaceutical manufacturing for its reliability and tolerance of various functional groups.[1]
The overall synthetic workflow can be visualized as follows:
Synthetic Workflow Diagram
II. Detailed Experimental Protocols and Troubleshooting
This section is structured in a question-and-answer format to directly address potential issues at each stage of the synthesis.
Step 1: Synthesis of 4-Bromo-1-trityl-1H-imidazole
Protocol:
-
To a suitable reactor, charge 4-bromo-1H-imidazole and a solvent mixture of dichloromethane (DCM) and tetrahydrofuran (THF) (1:1 v/v).
-
With stirring at room temperature, add triethylamine, followed by the slow addition of trityl chloride.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with water and 1 N hydrochloric acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.[2]
Troubleshooting Guide:
Q1: My tritylation reaction is sluggish or incomplete. What are the possible causes and solutions?
A1:
-
Moisture: The trityl cation is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will hydrolyze trityl chloride and reduce the yield.
-
Base Strength: Triethylamine is a suitable base, but for a sluggish reaction, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be used.
-
Activation of Trityl Chloride: In some cases, the reaction can be accelerated by using a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] However, be cautious as DMAP can be difficult to remove during purification.
-
Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (30-40 °C) can sometimes drive the reaction to completion. Monitor for potential side reactions.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
A2:
-
Unreacted Starting Material: A spot corresponding to 4-bromo-1H-imidazole indicates an incomplete reaction. See Q1 for solutions.
-
Triphenylmethanol: This is the product of trityl chloride hydrolysis. It can be removed during aqueous workup or by column chromatography.
-
Over-tritylation: While less common for imidazoles, it's theoretically possible. Ensure the stoichiometry of trityl chloride is correct (typically 1.05-1.1 equivalents).
Step 2: Synthesis of 2-Formylphenylboronic acid
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 2-bromobenzaldehyde in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (n-BuLi) and stir for 30-60 minutes at -78 °C.
-
Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and stir vigorously.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purification can be achieved by recrystallization.
Troubleshooting Guide:
Q1: The yield of my 2-formylphenylboronic acid is low. What went wrong?
A1:
-
Incomplete Lithiation: Ensure your n-BuLi is properly titrated and active. The reaction must be kept scrupulously dry and under an inert atmosphere, as n-BuLi reacts rapidly with water and oxygen.
-
Side Reactions of the Aldehyde: The aldehyde functionality can be attacked by the organolithium intermediate. Maintaining a very low temperature (-78 °C) during the addition of n-BuLi is critical to favor halogen-metal exchange over nucleophilic attack on the carbonyl group.
-
Hydrolysis of the Boronic Ester: During the acidic workup, ensure sufficient time and vigorous stirring to fully hydrolyze the borate ester to the boronic acid.
Q2: I am getting a significant amount of debrominated starting material (benzaldehyde) in my product mixture.
A2: This is a common side reaction where the organolithium intermediate is quenched by a proton source before reacting with the triisopropyl borate.
-
Proton Source: The most likely culprit is residual moisture in the solvent or on the glassware. Ensure everything is rigorously dried.
-
Temperature Control: Allowing the reaction to warm up prematurely after the addition of n-BuLi can increase the rate of proton abstraction from the solvent (THF).
III. The Core Reaction: Suzuki-Miyaura Coupling
Protocol:
-
To a degassed solvent system (e.g., a mixture of toluene, ethanol, and water), add 4-bromo-1-trityl-1H-imidazole, 2-formylphenylboronic acid, and a base (e.g., potassium carbonate).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Troubleshooting Guide:
Q1: The Suzuki coupling is not going to completion, or I am observing decomposition of my starting materials.
A1:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air.[1] Ensure your solvent is properly degassed (e.g., by sparging with argon or nitrogen) and the reaction is run under a strict inert atmosphere.
-
Choice of Base and Solvent: The base and solvent system is crucial. If potassium carbonate is not effective, other bases like cesium carbonate or potassium phosphate can be screened. The solvent system should be chosen to ensure adequate solubility of all reactants.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at elevated temperatures. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes compensate for this.
-
Impure Starting Materials: Impurities in either the bromo-imidazole or the boronic acid can interfere with the catalytic cycle. Ensure the purity of your starting materials before attempting the coupling.
Q2: How can I effectively remove the palladium catalyst from my final product on a large scale?
A2: This is a critical challenge in pharmaceutical synthesis.
-
Aqueous Washes: Multiple washes with aqueous solutions containing chelating agents like EDTA or thiourea can help remove some of the palladium.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.
-
Metal Scavengers: Commercially available silica-based scavengers with functional groups that bind to palladium are highly effective for achieving very low levels of residual metal.[3]
Q3: I am observing homocoupling of my boronic acid as a major byproduct.
A3: Homocoupling (formation of a biphenyl dicarbaldehyde) is often caused by the presence of oxygen.
-
Inert Atmosphere: Rigorous exclusion of oxygen is the best way to minimize this side reaction. Ensure your reaction setup is leak-proof and properly purged with an inert gas.
-
Reaction Conditions: Sometimes, lowering the reaction temperature or changing the palladium catalyst and ligand can reduce the rate of homocoupling.
Troubleshooting Suzuki Coupling
IV. Purification and Deprotection
Purification of this compound
Q1: My product is difficult to purify by column chromatography due to its bulky nature. Are there other options?
A1:
-
Crystallization/Recrystallization: Due to its size and rigidity, the tritylated product may be amenable to crystallization. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol) to find suitable conditions for recrystallization. This is often the most scalable purification method.
-
Trituration: If the product is a solid and the impurities are oils, trituration with a non-polar solvent like hexanes or diethyl ether can be an effective way to wash away impurities.
Deprotection of the Trityl Group (Optional)
Q1: I need to remove the trityl group. What are the standard conditions and potential pitfalls?
A1: The trityl group is acid-labile and can typically be removed under mild acidic conditions.
-
Standard Conditions: A common method is treatment with trifluoroacetic acid (TFA) in a solvent like DCM.[5] The reaction is usually rapid at room temperature.
-
Pitfalls and Side Reactions:
-
Acid-Sensitive Functional Groups: If your molecule contains other acid-sensitive groups, you may need to use milder conditions, such as 80% acetic acid in water.
-
Re-alkylation: The released trityl cation is a reactive electrophile and can potentially re-alkylate other nucleophilic sites on your molecule. To prevent this, a scavenger such as triethylsilane (TES) is often added to the reaction mixture to trap the trityl cation.
-
Incomplete Deprotection: If the reaction is incomplete, a slightly stronger acid or longer reaction time may be necessary. Monitor by TLC or HPLC to determine the optimal conditions.
-
V. Summary of Key Parameters for Scale-Up
| Parameter | Recommendation for Scale-Up | Rationale |
| Inert Atmosphere | Maintain a strict nitrogen or argon atmosphere for all organometallic and coupling steps. | Prevents deactivation of reagents (n-BuLi) and catalysts (Palladium), and minimizes side reactions like homocoupling.[1] |
| Temperature Control | Implement precise temperature control, especially for the exothermic lithiation step. | Crucial for minimizing side reactions and ensuring process safety and reproducibility. |
| Reagent Purity | Use high-purity, anhydrous solvents and reagents. | Impurities can significantly impact reaction yield and product quality. |
| Catalyst Loading | Optimize palladium catalyst loading to be as low as possible while maintaining an efficient reaction rate. | Reduces cost and simplifies the removal of residual palladium from the final product. |
| Purification Strategy | Develop a robust crystallization or recrystallization procedure for the final product. | Column chromatography is often not economically viable on a large scale. |
VI. References
-
MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Langhammer, I., & Erker, T. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole halides with arylboronic acids. Semantic Scholar. Retrieved from [Link]
-
Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyridinium, 4-(dimethylamino)-1-(triphenylmethyl)-, chloride. Retrieved from [Link]
-
Google Patents. (n.d.). Method for producing formylphenylboronic acids. Retrieved from
-
ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]
-
ACS Publications. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]
-
YouTube. (2023). The 5-Step System That Cracks ANY Organic Synthesis Problem. Retrieved from [Link]
-
Google Patents. (n.d.). Tritylation reactions based on metallic catalysis. Retrieved from
-
Google Patents. (n.d.). Preparation method of 4-halogen-1H-imidazole. Retrieved from
-
ACS Publications. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... Retrieved from [Link]
-
YouTube. (2024). Why Does THIS Organic Synthesis Problem Stump Even Advanced Students?. Retrieved from [Link]
-
NIH. (n.d.). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Retrieved from [Link]
-
NIH. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
RSC Publishing. (n.d.). A flexible and scalable synthesis of 4′-thionucleosides. Retrieved from [Link]
-
NIH. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. Retrieved from [Link]
-
NIH. (n.d.). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Sources
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. 4-BROMO-1-TRITYL-1H-IMIDAZOLE | 87941-55-7 [chemicalbook.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
Validation & Comparative
A Comparative Guide to N-Protecting Groups for Imidazole Aldehydes: Trityl vs. The Field
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Strategic N-Protection of Imidazole Aldehydes
The imidazole aldehyde scaffold is a cornerstone in medicinal chemistry and organic synthesis, serving as a versatile precursor for a multitude of bioactive molecules and complex heterocyclic systems. However, the nucleophilic nature of the imidazole nitrogen often complicates synthetic routes, necessitating the use of N-protecting groups to ensure regioselectivity and prevent undesirable side reactions. The choice of the right protecting group is a critical strategic decision that can significantly impact the efficiency, yield, and overall success of a synthetic campaign.
This guide provides an in-depth comparative analysis of the trityl (Tr) group against other commonly employed N-protecting groups for imidazole aldehydes, including tert-butoxycarbonyl (Boc), tosyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and 2,4-dimethoxybenzyl (DMB). We will delve into the practical aspects of their introduction, stability under various reaction conditions, and methods for their removal, supported by experimental data and protocols. Our focus will be on not just the "how," but the "why," providing a rationale for methodological choices to empower you to make informed decisions in your synthetic endeavors.
The Trityl (Tr) Group: A Bulky Guardian
The triphenylmethyl (trityl) group is a sterically demanding protecting group that offers robust protection of the imidazole nitrogen. Its bulk can be both an advantage and a disadvantage, influencing not only the stability of the protected compound but also the reactivity of adjacent functional groups.
Introduction of the Trityl Group
The trityl group is typically introduced by reacting the imidazole aldehyde with trityl chloride (TrCl) in the presence of a base. The reaction proceeds via an SN1 mechanism, where the trityl chloride dissociates to form a stable trityl cation, which is then attacked by the nucleophilic imidazole nitrogen.[1] This pathway is favored due to the high steric hindrance around the central carbon of the trityl group, which disfavors an SN2 attack.[1]
Experimental Protocol: N-Tritylation of Imidazole-4-carboxylic acid
Note: This protocol for a closely related substrate provides a strong foundational method for the aldehyde.
To a solution of 1H-imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) in a mixture of DMF (30 mL) and pyridine (15 mL), trityl chloride (1.35 g, 4.9 mmol) was added.[2] The reaction mixture was stirred overnight.[2] Following this, water and EtOAc were added, and the layers were separated.[2] The aqueous layer was extracted twice with EtOAc.[2] The combined organic extracts were washed with water and brine, dried over Na2SO4, filtered, and evaporated.[2] The resulting oil was triturated with EtOAc to yield the desired N-trityl-imidazole-4-carboxylic acid as a white solid (1.5 g, 95% yield).[2]
Stability Profile
The N-Tr bond is exceptionally stable to basic and nucleophilic conditions, making it an excellent choice when subsequent reactions involve strong bases or organometallic reagents. However, it is highly labile to acidic conditions.
| Condition | Stability of N-Trityl Imidazole |
| Strong Acids (e.g., TFA, HCl) | Labile |
| Weak Acids (e.g., Acetic Acid) | Labile |
| Strong Bases (e.g., NaOH, t-BuOK) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Reducing Agents (e.g., NaBH4, H2/Pd) | Stable |
| Oxidizing Agents | Generally Stable |
Deprotection of the Trityl Group
The removal of the trityl group is typically achieved under mild acidic conditions, which protonate the imidazole nitrogen and facilitate the departure of the stable trityl cation.
Experimental Protocol: Acid-Catalyzed Deprotection of N-Trityl Group
A general and effective method for N-detritylation involves treating the N-trityl protected imidazole with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The concentration of TFA can be adjusted depending on the sensitivity of other functional groups in the molecule. The reaction is typically rapid and can be monitored by TLC.
Impact on Aldehyde Reactivity
The significant steric bulk of the trityl group can hinder the approach of nucleophiles to the adjacent aldehyde carbonyl. This can be a desirable feature for achieving selectivity in certain reactions, but it can also lead to reduced reactivity. For instance, in a Wittig reaction, the bulky trityl group may necessitate more forcing conditions or the use of less sterically demanding ylides.
The tert-Butoxycarbonyl (Boc) Group: A Versatile Standard
The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of introduction and its selective removal under acidic conditions.
Introduction of the Boc Group
The Boc group is readily introduced by treating the imidazole aldehyde with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Experimental Protocol: N-Boc Protection of Imidazole
To a solution of imidazole (1.0 equivalent) in an aprotic solvent such as dichloromethane or acetonitrile, di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is added portion-wise at room temperature.[3] The reaction mixture is stirred for 2-4 hours and monitored by TLC.[3] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford N-Boc-imidazole.[3]
Stability Profile
The N-Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by acids. This orthogonality makes it a valuable tool in multi-step synthesis.
| Condition | Stability of N-Boc Imidazole |
| Strong Acids (e.g., TFA, HCl) | Labile |
| Weak Acids (e.g., Acetic Acid) | Generally Stable |
| Strong Bases (e.g., NaOH, t-BuOK) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Reducing Agents (e.g., NaBH4) | Stable[3] |
| Oxidizing Agents | Generally Stable |
A notable method for the selective deprotection of N-Boc imidazoles in the presence of other acid-labile groups involves the use of NaBH₄ in ethanol, which proceeds in good to excellent yields (75-98%).[3][4]
Deprotection of the Boc Group
The standard method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Experimental Protocol: Acid-Catalyzed Deprotection of N-Boc Group
The N-Boc protected imidazole aldehyde is dissolved in dichloromethane, and an excess of trifluoroacetic acid is added. The reaction is typically complete within a short period at room temperature. The solvent and excess acid are then removed under reduced pressure to yield the deprotected imidazole aldehyde.
The Tosyl (Ts) Group: An Electron-Withdrawing Shield
The tosyl group, an electron-withdrawing sulfonyl group, significantly alters the electronic properties of the imidazole ring upon protection.
Introduction of the Tosyl Group
The tosyl group is introduced by reacting the imidazole aldehyde with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol: N-Tosylation of 5-methyl-1H-imidazole-4-carbaldehyde
To a suspension of 5-methyl-1H-imidazole-4-carbaldehyde (20 g) in N,N-dimethylformamide (100 ml) was added triethylamine (20.5 g) and p-toluenesulfonyl chloride (38 g).[5] The mixture was stirred under ice-cooling for two hours.[5] The reaction mixture was diluted with water (600 ml) and the separated organic layer was filtered.[5] The residue was suspended in methanol (100 ml), stirred at ambient temperature for two hours, cooled, and filtered to give 5-methyl-1-tosyl-1H-imidazole-4-carbaldehyde (40.3 g).[5]
Stability Profile
The N-Ts bond is exceptionally robust and stable to a wide range of acidic and oxidative conditions. However, its removal often requires harsh conditions.
| Condition | Stability of N-Tosyl Imidazole |
| Strong Acids (e.g., TFA, HCl) | Stable |
| Strong Bases (e.g., NaOH, t-BuOK) | Labile under certain conditions |
| Nucleophiles | Stable |
| Reductive Cleavage | Labile |
| Oxidizing Agents | Stable |
Deprotection of the Tosyl Group
Deprotection of the tosyl group from an imidazole ring can be challenging and often requires forcing conditions, such as strong base at elevated temperatures or reductive cleavage. This can limit its applicability in the synthesis of complex molecules with sensitive functional groups.[6]
The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: An Orthogonal Tool
The SEM group is a valuable protecting group that offers orthogonality to many other common protecting groups.
Introduction of the SEM Group
The SEM group is introduced by reacting the imidazole aldehyde with 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) in the presence of a base.
Stability Profile
The N-SEM group is stable to a broad range of conditions, including those that cleave Boc and trityl groups.
| Condition | Stability of N-SEM Imidazole |
| Acids | Stable to many, cleaved by some |
| Bases | Stable |
| Fluoride Ion Sources (e.g., TBAF) | Labile |
| Nucleophiles | Stable |
| Oxidizing/Reducing Agents | Stable |
Deprotection of the SEM Group
The SEM group is most commonly cleaved by treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). This unique deprotection condition provides excellent orthogonality.
The 2,4-Dimethoxybenzyl (DMB) Group: An Oxidatively and Acid-Labile Option
The DMB group is another useful protecting group that can be removed under either acidic or oxidative conditions.
Introduction of the DMB Group
The DMB group can be introduced via reductive amination of the imidazole aldehyde with 2,4-dimethoxybenzylamine or by alkylation with 2,4-dimethoxybenzyl chloride.
Stability Profile
The N-DMB group is stable to basic conditions but can be cleaved by acids and certain oxidizing agents.
| Condition | Stability of N-DMB Imidazole |
| Acids (e.g., TFA) | Labile |
| Bases | Stable |
| Oxidizing Agents (e.g., DDQ, CAN) | Labile |
| Nucleophiles | Stable |
| Reducing Agents | Stable |
Deprotection of the DMB Group
Deprotection can be achieved with trifluoroacetic acid or oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Comparative Summary and Strategic Selection
The choice of an N-protecting group for an imidazole aldehyde is a nuanced decision that depends on the planned synthetic route.
| Protecting Group | Introduction | Stability Highlights | Deprotection Conditions | Key Considerations |
| Trityl (Tr) | TrCl, base | Stable to bases and nucleophiles | Mild acid (e.g., TFA) | High steric bulk can affect reactivity. |
| Boc | (Boc)₂O, base | Stable to bases and nucleophiles | Strong acid (e.g., TFA, HCl) or NaBH₄/EtOH | Widely used, good orthogonality. |
| Tosyl (Ts) | TsCl, base | Very stable to acids and oxidation | Harsh (strong base, heat, or reduction) | Electron-withdrawing nature alters ring electronics. |
| SEM | SEMCl, base | Orthogonal to many other groups | Fluoride ions (e.g., TBAF) | Excellent for complex, multi-step syntheses. |
| DMB | Reductive amination or alkylation | Stable to bases | Acid (TFA) or oxidative (DDQ) | Offers multiple deprotection options. |
Logical Workflow for Protecting Group Selection
Caption: Decision-making workflow for selecting an N-protecting group for imidazole aldehydes.
Conclusion
The trityl group remains a highly valuable tool for the N-protection of imidazole aldehydes, particularly when robustness towards basic and nucleophilic reagents is paramount. Its large steric footprint, while sometimes a hindrance, can also be exploited for regioselective reactions. However, for syntheses requiring orthogonality to acid-labile groups or milder deprotection conditions, Boc, SEM, and DMB offer excellent alternatives. The tosyl group, due to its difficult removal, is generally reserved for situations where extreme stability is required. Ultimately, the optimal choice of protecting group is context-dependent, and a thorough understanding of the stability and reactivity profiles of each option is essential for successful synthetic planning.
References
-
Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Retrieved from [Link]
-
Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Retrieved from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-methyl-1-tosyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
-
Zhang, Q.-G., Xie, Y., Hu, J.-G., & Liu, J.-M. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]
-
Wintner, J. (2018). How to remove a tosyl-group from an imidazole ring? ResearchGate. Retrieved from [Link]
-
Various authors. (2017). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. PMC. Retrieved from [Link]
-
Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Supplementary Material Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Retrieved from [Link]
-
Tron, G. C., et al. (2014). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Sarshar, S., et al. (2001). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. Retrieved from [Link]
-
Zhang, L., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. Retrieved from [Link]
-
Lim, D., et al. (2010). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Sisko, J., & Weinreb, S. M. (1990). Addition of Grignard and Organolithium Reagents to N-Sulfonyl Aldimines Generated in Situ from Aldehydes and N-Sulfinyl Sulfonamides. The Journal of Organic Chemistry, 55(1), 393-395. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
Mphahlele, M. J., et al. (2019). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. NIH. Retrieved from [Link]
-
Quinoline. (n.d.). 1-Trityl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]
-
Various authors. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-methyl-1-tosyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Various authors. (2019). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
Various authors. (2019). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. Retrieved from [Link]
-
Various authors. (1984). Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. PubMed. Retrieved from [Link]
-
Various authors. (2018). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. NIH. Retrieved from [Link]
-
Various authors. (2018). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC. Retrieved from [Link]
-
Various authors. (n.d.). Cleavage of RNA by Imidazole. Semantic Scholar. Retrieved from [Link]
-
Various authors. (2006). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Retrieved from [Link]
-
Various authors. (n.d.). Synthesis of 1-(dimethylsulfamoyl)-2- and 5-imidazolecarboxaldehydes. Rearrangement of 1-(dimethylsulfamoyl)-5-imidazole-carboxaldehyde to the 4-carboxaldehyde. ResearchGate. Retrieved from [Link]
-
Various authors. (2015). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]
-
Various authors. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC. Retrieved from [Link]
-
Various authors. (2006). Grignard Reactions in Imidazolium Ionic Liquids. Organic Chemistry Portal. Retrieved from [Link]
-
Various authors. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Retrieved from [Link]
-
Various authors. (2021). Design, Synthesis, and Evaluation of Neomycin-Imidazole Conjugates for RNA Cleavage. Retrieved from [Link]
-
Various authors. (2019). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PMC. Retrieved from [Link]
-
Various authors. (2015). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]
-
Various authors. (2017). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Various authors. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Retrieved from [Link]
-
Various authors. (2018). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. Retrieved from [Link]
Sources
- 1. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde: HPLC vs. Advanced Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex synthetic intermediates like 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with advanced analytical alternatives—Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity profiling of this key intermediate.
The Central Role of Purity in Drug Synthesis
The presence of impurities in pharmaceutical intermediates can have cascading effects on the final drug product, potentially altering its pharmacological and toxicological profile.[1][2] For this compound (Molecular Formula: C₂₉H₂₂N₂O, Molecular Weight: 414.50 g/mol ), potential impurities can arise from starting materials, by-products of the reaction, or degradation products.[3] Therefore, the selection of an appropriate analytical methodology is a critical decision in the drug development workflow.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
For decades, reversed-phase HPLC has been the gold standard for purity analysis in the pharmaceutical industry due to its robustness, versatility, and high resolving power.[4] A well-developed HPLC method can effectively separate the main compound from its closely related impurities, allowing for accurate quantification.
Proposed HPLC Method for this compound
Given the hydrophobic nature of the trityl group and the polarity of the imidazole and benzaldehyde moieties, a reversed-phase HPLC method is the logical choice. The following is a proposed method, designed based on the physicochemical properties of the analyte and general principles of chromatography for imidazole-containing compounds.[5][6][7]
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the trityl group, while allowing for effective separation based on subtle differences in polarity among the analyte and its potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the imidazole nitrogen, leading to sharper peaks and improved chromatographic performance.
-
Mobile Phase B: Acetonitrile. A common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte.
-
Gradient Elution: A gradient is proposed to ensure the elution of any potential late-eluting, highly hydrophobic impurities while maintaining good resolution of early-eluting polar impurities.
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. A common wavelength for aromatic compounds, expected to provide good sensitivity for the analyte and related impurities.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
The Rise of Advanced Alternatives
While HPLC remains a cornerstone, modern drug development demands faster, more sensitive, and often orthogonal methods for a comprehensive understanding of a sample's purity profile.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution of HPLC, utilizing columns packed with sub-2 µm particles.[8][9][10][11] This reduction in particle size, coupled with instrumentation capable of handling higher backpressures (up to 15,000 psi), leads to dramatic improvements in resolution, sensitivity, and speed of analysis.[12]
Experimental Protocol: UPLC Purity Assessment
-
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and PDA or UV detector.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 50% B
-
0.5-3.5 min: 50% to 95% B
-
3.5-4.0 min: 95% B
-
4.1-5.0 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Identical to the HPLC protocol, though lower concentrations may be feasible due to increased sensitivity.
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[13] For achiral separations, SFC offers several advantages over traditional liquid chromatography, including faster analysis times, reduced organic solvent consumption, and unique selectivity.[14][15]
Experimental Protocol: SFC Purity Assessment
-
Instrumentation:
-
SFC system with a fluid delivery module, automated back pressure regulator, column oven, and PDA or UV detector.
-
-
Chromatographic Conditions:
-
Column: A screening of achiral stationary phases is recommended, such as Diol, 2-Ethylpyridine, or Cyano columns (e.g., 4.6 x 150 mm, 5 µm particle size).[16][17]
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol.
-
Gradient Elution:
-
0-5 min: 5% to 40% B
-
5-6 min: 40% B
-
6.1-7 min: 5% B (re-equilibration)
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Methanol or a mixture of Dichloromethane and Methanol.
-
Prepare standard and sample solutions as described for HPLC.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration.[18][19][20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity.[2]
Experimental Protocol: qNMR Purity Assessment
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and the internal standard are fully soluble.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Experiment: 1D ¹H NMR.
-
Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T₁ value).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
// Nodes for techniques HPLC [label="HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; UPLC [label="UPLC", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,0!"]; SFC [label="SFC", fillcolor="#FBBC05", fontcolor="#202124", pos="-2,0!"]; qNMR [label="qNMR", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"];
// Edges with attributes HPLC -> UPLC [label="Faster, Higher Resolution", fontsize=10]; HPLC -> SFC [label="Greener, Different Selectivity", fontsize=10]; HPLC -> qNMR [label="Absolute Quantification", fontsize=10]; UPLC -> SFC [label="Orthogonal Separation", fontsize=10, style=dashed]; UPLC -> qNMR [label="Complementary Information", fontsize=10, style=dashed]; SFC -> qNMR [label="Confirmatory Analysis", fontsize=10, style=dashed]; } .dot Caption: Relationship between HPLC and alternative analytical techniques.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of an analytical technique should be guided by the specific requirements of the analysis, including the need for speed, sensitivity, and the type of information sought.
| Feature | HPLC | UPLC | SFC | qNMR |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Supercritical fluid-solid partitioning | Nuclear magnetic resonance |
| Analysis Time | ~20 minutes | < 5 minutes | < 7 minutes | ~15 minutes per sample |
| Resolution | Good | Excellent | Good to Excellent | Not a separation technique |
| Sensitivity | Good | Excellent | Good | Moderate |
| Solvent Consumption | High | Low | Very Low (organic) | Low |
| Key Advantage | Robust, widely available | High throughput, high resolution | "Green" chemistry, unique selectivity | Absolute quantification, no reference standard needed |
| Key Limitation | Slower analysis time | Higher initial instrument cost | Limited to less polar compounds | Lower sensitivity, potential for signal overlap |
| Best Suited For | Routine QC, method development | High-throughput screening, complex mixtures | "Green" alternative, orthogonal separations | Purity of reference standards, absolute quantification |
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, a multi-faceted approach is often the most robust. While the proposed HPLC method provides a reliable and validated platform for routine quality control, UPLC offers a significant advantage in terms of speed and resolution, making it ideal for high-throughput environments and in-depth impurity profiling.[10]
SFC presents a valuable orthogonal technique, particularly when dealing with complex impurity profiles that are challenging to resolve by reversed-phase chromatography. Its environmentally friendly nature is an increasingly important consideration in modern laboratories.[13][14]
Finally, qNMR stands out as a primary method for the absolute determination of purity, crucial for the certification of reference standards and for providing an independent verification of chromatographic results.[18][20]
By understanding the strengths and limitations of each of these powerful analytical tools, researchers, scientists, and drug development professionals can make informed decisions to ensure the highest quality of pharmaceutical intermediates, ultimately contributing to the safety and efficacy of the final drug product. The validation of any chosen method according to ICH guidelines is a mandatory step to ensure the reliability and accuracy of the generated data.[21][22][23][24]
References
- Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010).
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Novartis.
- Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review.
- A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. (n.d.). LCGC North America.
- Purity by Absolute qNMR Instructions. (n.d.).
- SFC Separation of Achiral Pharmaceutical Compounds. (n.d.). YMC.
- A Guide to Quantit
- Steps for HPLC Method Valid
- Quantitative NMR. (n.d.).
- A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.).
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.).
- qNMR - Quantit
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Acta Poloniae Pharmaceutica – Drug Research.
- Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- HPLC METHOD FOR IMIDAZOLE. (2004).
- UPLC: a preeminent technique in pharmaceutical analysis. (n.d.). PubMed.
- This compound. (n.d.). Benchchem.
- A review article of UPLC and its emerging application and challenges and opportunities. (2025). World Journal of Pharmaceutical Research.
- UPLC: a preeminent technique in pharmaceutical analysis. (2025).
- ICH Guidelines for Analytical Method Valid
- This compound. (n.d.). ChemScene.
- SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. (2012).
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020).
- What Is UPLC Chromatography? - Chemistry For Everyone. (2025). YouTube.
- 1-Trityl-1H-imidazole-4-carbaldehyde (4-Formyl-1-tritylimidazole). (n.d.). MedChemExpress.
- 1-Trityl-1H-imidazole-4-carbaldehyde. (n.d.). Benchchem.
- 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. (n.d.). PubChem.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. chemscene.com [chemscene.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. UPLC: a preeminent technique in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. bene-technology.com [bene-technology.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 20. rssl.com [rssl.com]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. ajpaonline.com [ajpaonline.com]
- 23. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Guide to the Definitive Structural Validation of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde using ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural validation of the complex heterocyclic compound 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, field-tested protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features. By dissecting the molecule into its three core fragments—the benzaldehyde moiety, the imidazole ring, and the trityl protecting group—we assign the predicted chemical shifts, integration values, and coupling patterns. This guide serves as a valuable resource for researchers, chemists, and drug development professionals who rely on NMR for unambiguous molecular characterization, ensuring the scientific integrity of their work.
Introduction: The Imperative of Structural Integrity
In the realm of medicinal chemistry and materials science, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of developmental pipelines. The target molecule, this compound (CAS 1402838-08-7), is a complex synthetic intermediate whose precise connectivity must be confirmed before its use in further synthetic steps[1].
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution[2][3]. Its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) provides a detailed atomic-level map of the molecule. This guide demonstrates how to leverage standard ¹H and ¹³C NMR experiments to definitively validate the structure of the title compound, distinguishing it from potential regioisomers and impurities.
Experimental Methodology: A Self-Validating Protocol
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural assignment.
Workflow for NMR-Based Structural Validation
Caption: Workflow for structural validation by NMR.
Step-by-Step Sample Preparation
The goal is to create a homogeneous, particle-free solution to ensure optimal magnetic field shimming and high-quality spectra[4].
-
Analyte Quantity : For a standard high-field NMR spectrometer (≥400 MHz), weigh approximately 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-30 mg is recommended[5].
-
Solvent Selection : Choose a suitable deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The use of deuterated solvents prevents large solvent signals from obscuring the analyte peaks in ¹H NMR[6].
-
Dissolution : In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection coil area[7].
-
Homogenization : Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals[4].
-
Transfer : Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry NMR tube. This step removes any microscopic solid impurities that can degrade spectral quality[8].
-
Referencing : Most commercially available deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference standard, defined as 0.00 ppm[9]. If not present, a trace amount can be added. The residual solvent peak can also be used as a secondary reference.
Results and Discussion: Deconstructing the Spectra
The structure of this compound can be logically divided into three distinct spin systems. Analyzing the expected signals from each provides a clear path to validating the complete structure.
Caption: Structure of this compound with key regions highlighted.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting)[10][11].
| Assignment | Fragment | Expected δ (ppm) | Multiplicity | Integration | Rationale & Comments |
| H-a | Benzaldehyde | ~9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and appears in a characteristic downfield region with no adjacent protons for coupling.[12][13] |
| H-b,c,d,e | Benzaldehyde | ~7.4 - 7.9 | Multiplets (m) | 4H | These aromatic protons on the benzaldehyde ring will exhibit complex splitting patterns (doublets, triplets) due to ortho and meta coupling. The proton ortho to the aldehyde (H-e) is expected to be the most downfield of this group. |
| H-f,g | Imidazole | ~7.1 - 7.8 | Singlets (s) or Doublets (d) | 2H | The two protons on the imidazole ring are in distinct electronic environments. They typically appear as sharp singlets or narrow doublets, depending on long-range coupling. Their exact shifts are influenced by the electronic nature of the substituents.[14][15] |
| H-h | Trityl | ~7.1 - 7.4 | Multiplet (m) | 15H | The 15 protons of the three phenyl rings on the bulky trityl group are chemically similar and will overlap, producing a large, complex multiplet in the aromatic region. The high integration value is a key diagnostic feature of the trityl group.[16][17] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It is particularly useful for identifying quaternary carbons and carbonyl groups[18].
| Assignment | Fragment | Expected δ (ppm) | Rationale & Comments |
| C-1 | Benzaldehyde | ~192 - 194 | The aldehyde carbonyl carbon is extremely deshielded and is one of the most diagnostic signals in the spectrum.[19] |
| C-2 to C-7 | Benzaldehyde | ~128 - 138 | The six carbons of the benzaldehyde aromatic ring will give distinct signals. The ipso-carbons (C-2, C-7) attached to the aldehyde and imidazole groups will have characteristic shifts. |
| C-8, C-9 | Imidazole | ~115 - 140 | The chemical shifts of the imidazole ring carbons are sensitive to substitution. These signals confirm the presence and substitution pattern of the heterocyclic core.[14] |
| C-10 | Trityl | ~75 - 85 | The central quaternary carbon of the trityl group (CPh₃) is a key identifier. Its specific shift can be influenced by steric and electronic factors. |
| C-11 to C-16 | Trityl | ~127 - 145 | The 18 carbons of the three phenyl rings will produce four signals (ipso, ortho, meta, para) due to symmetry. The ipso-carbon attached to the central quaternary carbon will be distinct. |
Structural Validation and Comparison with Alternatives
The combined ¹H and ¹³C NMR data provide a unique fingerprint that confirms the proposed structure and rules out plausible alternatives.
-
Regioisomerism : If the benzaldehyde group were attached at the 5-position of the imidazole ring instead of the 4-position, the chemical shifts and coupling patterns of the imidazole protons (H-f, H-g) would be significantly different. Similarly, ortho-, meta-, or para-substitution on the benzaldehyde ring would produce distinct and predictable patterns for protons H-b through H-e.
-
Presence of Starting Materials : The absence of a sharp singlet around δ 10.0 ppm would indicate the lack of a free aldehyde, while the absence of the large 15H multiplet for the trityl group would suggest its cleavage.
-
Oxidation : A common impurity is the corresponding carboxylic acid, formed by the oxidation of the aldehyde. This would be readily identified by the appearance of a very broad ¹H signal far downfield (>12 ppm) for the carboxylic acid proton and the disappearance of the aldehyde proton at ~10 ppm. In the ¹³C spectrum, the carbonyl signal would shift from ~192 ppm to ~165-175 ppm.
-
Solvent and Water Impurities : It is crucial to distinguish analyte peaks from common contaminants. The residual proton signal for CDCl₃ appears at δ 7.26 ppm, and for DMSO-d₆ at δ 2.50 ppm. Water typically appears as a broad singlet whose position is solvent and temperature-dependent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆)[20].
Conclusion
The structural validation of this compound is achieved with high confidence through the systematic application and interpretation of ¹H and ¹³C NMR spectroscopy. The presence of key diagnostic signals—including the aldehyde proton at ~10.0 ppm, the large 15H multiplet of the trityl group, the distinct imidazole protons, and the characteristic carbonyl carbon at ~192 ppm—collectively confirms the molecular connectivity. This guide provides the necessary experimental and analytical framework for researchers to perform this validation, ensuring the integrity of their chemical entities and the reliability of their subsequent scientific endeavors.
References
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available from: [Link]
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]
-
Widener University. Sample Preparation. Available from: [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]
-
University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 6. Available from: [Link]
- Alkorta, I., et al. (2001).
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Oregon State University. 1H NMR Spectra and Peak Assignment. Available from: [Link]
-
ResearchGate. Calculated and experimental 15 N chemical shifts of the imidazole part. Available from: [Link]
-
OpenOChem Learn. Interpreting. Available from: [Link]
-
National Institutes of Health. Imidazole | C3H4N2 | CID 795 - PubChem. Available from: [Link]
- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
-
ResearchGate. NMR Structural Characterization of Oxygen Heterocyclic Compounds. Available from: [Link]
-
Semantic Scholar. 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Available from: [Link]
-
SpectraBase. Benzaldehyde - Optional[17O NMR] - Chemical Shifts. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Chemistry LibreTexts. 4.13: NMR in Lab- Solvent Impurities. Available from: [Link]
-
Chemistry Steps. NMR spectroscopy - An Easy Introduction. Available from: [Link]
-
ResearchGate. Changes of 1 H NMR spectra of 2.7 × 10 −3 mol dm −3 trityl benzoate.... Available from: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]
-
American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. Available from: [Link]
-
ResearchGate. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
J-STAGE. 1H-N.M.R. Studies of the Peracetylated Derivatives of Mono- and Di-O-tritylsucroses. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]
-
ResearchGate. One trityl, two trityl, three trityl groups – Structural differences of differently substituted triethanolamines. Available from: [Link]
-
ResearchGate. Identification and structure elucidation by NMR spectroscopy. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary data. Available from: [Link]
-
Glen Research. Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Available from: [Link]
-
University of Regensburg. some previous examples (13c-nmr). Available from: [Link]
-
ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available from: [Link]
-
PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
National Institutes of Health. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]
-
IJCRT.org. Synthesis Of 2, 4, 5 -Triphenyl Imidazole. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. jchps.com [jchps.com]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Interpreting | OpenOChem Learn [learn.openochem.org]
- 11. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 14. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. azooptics.com [azooptics.com]
- 19. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde and its Analogs in Synthetic Transformations
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reactivity of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde against a spectrum of substituted benzaldehydes. In the realm of medicinal chemistry and complex molecule synthesis, benzaldehyde derivatives are foundational building blocks. Their reactivity, governed by subtle electronic and steric factors, dictates the success of crucial bond-forming reactions. Understanding these nuances is not merely academic; it is paramount for optimizing reaction conditions, maximizing yields, and enabling the rational design of synthetic pathways. This document moves beyond a simple catalog of reactions to explain the underlying principles that govern reactivity, supported by established experimental data and detailed protocols.
The Underlying Principles: Electronic and Steric Control of Benzaldehyde Reactivity
The reactivity of the aldehyde functional group is fundamentally dictated by the electrophilicity of its carbonyl carbon. This carbon atom carries a partial positive charge, making it a target for nucleophiles. Any structural modification that influences this charge will directly impact the aldehyde's reactivity in nucleophilic addition reactions, which are central to its chemical utility.[1][2]
Electronic Effects: Substituents on the aromatic ring modulate the electrophilicity of the carbonyl carbon through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) pull electron density away from the aromatic ring. This effect is transmitted to the carbonyl carbon, increasing its partial positive charge and making the aldehyde more reactive toward nucleophiles.[1][3]
-
Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) or methoxy (-OCH₃) push electron density into the ring. This reduces the electrophilicity of the carbonyl carbon, thereby decreasing the aldehyde's reactivity.[4][5]
Aromatic aldehydes are inherently less reactive than their aliphatic counterparts (e.g., propanal) because the benzene ring's π-system donates electron density to the carbonyl group via resonance, stabilizing it and reducing the carbonyl carbon's electrophilicity.[6][7]
Caption: Electronic influence of substituents on benzaldehyde reactivity.
Steric Effects: The spatial arrangement of atoms around the carbonyl group also plays a critical role. Large, bulky substituents can physically obstruct the path of an incoming nucleophile, slowing down the reaction rate. This phenomenon, known as steric hindrance, is a crucial consideration in reaction design.[2]
Profiling the Molecule of Interest: this compound
This molecule is a sophisticated building block, featuring three key components that collectively determine its chemical behavior:
-
Benzaldehyde Core: The reactive aldehyde functional group.
-
Imidazole Linker: An aromatic five-membered heterocycle. The imidazole ring can exhibit amphoteric electronic properties, but when N-substituted, it typically acts as a weak electron-donating or withdrawing group depending on the substitution pattern and reaction conditions.
-
Trityl (Triphenylmethyl) Group: A very large, sterically demanding protecting group attached to the imidazole nitrogen.[8] Its primary role is to ensure stability during synthesis, but its sheer bulk is expected to profoundly influence reactivity.[9]
Hypothesized Reactivity: Based on its structure, we can predict that the reactivity of this compound will be dominated by steric effects. The trityl group, positioned ortho to the aldehyde via the imidazole linker, creates a crowded environment around the carbonyl carbon. This steric shield is anticipated to severely impede the approach of nucleophiles, leading to significantly lower reaction rates compared to less hindered benzaldehydes.
Comparative Experimental Analysis: Reactivity in Key Transformations
To objectively assess its reactivity, we compare this compound with standard benchmarks in two fundamental aldehyde transformations: the Wittig reaction and reductive amination.
The Wittig Reaction: A Probe of Steric and Electronic Sensitivity
The Wittig reaction, which converts aldehydes into alkenes using a phosphonium ylide, is an excellent diagnostic tool. The initial step involves the nucleophilic attack of the ylide on the carbonyl carbon, making the reaction sensitive to both steric hindrance and the electrophilicity of the aldehyde.[10][11]
Comparative Reactivity Data in the Wittig Reaction
| Compound | Substituent Type | Expected Relative Rate (k/k₀) | Rationale |
| p-Nitrobenzaldehyde | Strong Electron-Withdrawing (EWG) | ~14.7[3] | The -NO₂ group strongly increases the electrophilicity of the carbonyl carbon, dramatically accelerating the rate of nucleophilic attack.[3][4] |
| Benzaldehyde | Unsubstituted (Reference) | 1.00[3] | The baseline for comparison. |
| p-Tolualdehyde | Electron-Donating (EDG) | ~0.45[3] | The methyl group donates electron density, reducing carbonyl electrophilicity and slowing the reaction.[3] |
| This compound | Bulky Ortho-Substituent | << 0.1 (Predicted) | Overwhelming steric hindrance from the ortho-positioned trityl-imidazole moiety is expected to severely restrict access to the carbonyl carbon, making the reaction extremely slow.[8][9] |
Experimental Protocol: Comparative Wittig Olefination
This protocol provides a framework for comparing the reaction rates. The key to a valid comparison is ensuring identical reaction conditions for each aldehyde.
-
Ylide Generation:
-
Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.05 equivalents) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.[10]
-
Stir the solution at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In separate, identical reaction flasks, dissolve each of the four test aldehydes (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the pre-formed ylide solution at 0 °C.
-
Allow the reactions to stir at room temperature.
-
-
Monitoring and Analysis:
-
Monitor the consumption of the starting aldehyde in each reaction at regular time intervals (e.g., every 30 minutes) using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The relative rate of reaction can be determined by comparing the time required for complete consumption of each benzaldehyde derivative.
-
Caption: Experimental workflow for the comparative Wittig reaction.
Reductive Amination: Assessing Imine Formation and Reduction
Reductive amination is a robust method for forming C-N bonds, proceeding through the initial formation of a hemiaminal that dehydrates to an imine (or iminium ion), which is then reduced.[12][13] This initial condensation step is also highly sensitive to steric hindrance around the carbonyl group.
Comparative Reactivity Data in Reductive Amination
| Compound | Substituent Type | Expected Yield after 24h | Rationale |
| p-Nitrobenzaldehyde | Strong Electron-Withdrawing (EWG) | High (>90%) | The highly electrophilic carbonyl carbon facilitates rapid imine formation. |
| Benzaldehyde | Unsubstituted (Reference) | High (~85-95%)[14] | A standard substrate that reacts efficiently under typical conditions. |
| p-Tolualdehyde | Electron-Donating (EDG) | Moderate-High (~70-85%) | The reduced electrophilicity of the carbonyl may slightly slow the initial condensation step compared to unsubstituted benzaldehyde. |
| This compound | Bulky Ortho-Substituent | Very Low (<10%) (Predicted) | The steric bulk of the trityl group is expected to severely inhibit the formation of the necessary tetrahedral hemiaminal intermediate, thus preventing significant imine formation and subsequent reduction. |
Experimental Protocol: Comparative Reductive Amination
-
Reaction Setup:
-
In four separate vials, add the respective aldehyde (1.0 equivalent), benzylamine (1.1 equivalents), and a suitable solvent like methanol or cyclopentyl methyl ether (CPME).[15]
-
Add a mild acid catalyst, such as acetic acid (0.1 equivalents), to promote imine formation.
-
-
Reduction:
-
Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), to each vial.[12] These reagents are chosen because they selectively reduce the imine in the presence of the unreacted aldehyde.
-
Stir the reactions at room temperature for 24 hours.
-
-
Workup and Analysis:
-
Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product mixture by ¹H NMR or LC-MS to determine the yield of the desired secondary amine.
-
Caption: Generalized mechanism for reductive amination.
Discussion and Practical Implications
For the practicing chemist, this has significant implications:
-
Reaction Conditions: Standard protocols that work for unhindered benzaldehydes are likely to fail or provide negligible yields with this substrate. More forcing conditions, such as higher temperatures, longer reaction times, or the use of less bulky reagents, may be required.
-
Reagent Choice: In reactions like reductive amination, the choice of amine is critical. Smaller primary amines (e.g., methylamine) may show slightly higher reactivity than bulkier ones (e.g., tert-butylamine).
-
Synthetic Strategy: When designing a synthetic route involving this intermediate, it may be advantageous to perform transformations on the aldehyde before introducing the bulky trityl protecting group, if the synthetic sequence allows. Alternatively, a different, less-hindered protecting group for the imidazole nitrogen could be considered.
By understanding the profound impact of the trityl group's steric profile, researchers can anticipate challenges, make more informed decisions in the lab, and ultimately design more efficient and successful synthetic strategies for complex target molecules.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- Li, Z.-K., et al. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104.
- BenchChem. (2025). Comparative Reactivity Analysis of 2-[3-(Benzyloxy)
- Doubtnut. (n.d.). Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde.
- ECHEMI. (n.d.). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid.
- ResearchGate. (n.d.). Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines.
- Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?
- LibreTexts Chemistry. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...).
- Master Organic Chemistry. (2017).
- YouTube. (2023). Would you expect benzaldehyde to be more or less reactive in nucleophilic addition than propanal ?
- Beilstein Journals. (n.d.).
- Chem-St
- BenchChem. (n.d.). This compound.
- Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
- BenchChem. (n.d.). 1-Trityl-1H-imidazole-4-carbaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. [allen.in]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile binding properties and presence in numerous biologically active molecules. This guide focuses on a specific class of imidazole derivatives originating from 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde, offering a comparative analysis of their biological activities. We aim to provide researchers, scientists, and drug development professionals with a comprehensive resource, grounded in experimental data, to facilitate further exploration and application of these promising compounds.
Introduction to the Core Scaffold
The this compound molecule serves as a versatile starting material for the synthesis of a diverse array of derivatives. The trityl group, a bulky lipophilic substituent, often plays a crucial role in the biological activity of these compounds by influencing their interaction with molecular targets. The aldehyde functional group provides a reactive handle for the introduction of various pharmacophores, leading to the generation of compound libraries with a wide spectrum of biological activities.
Comparative Analysis of Biological Activities
The derivatives of this compound have demonstrated significant potential across several therapeutic areas, most notably in oncology and infectious diseases. Below, we compare the performance of key derivatives against established alternatives, supported by experimental findings.
Anticancer Activity
A significant focus of research on these compounds has been their potential as anticancer agents. Derivatives incorporating thiosemicarbazone and hydrazone moieties have shown particular promise.
Comparative Efficacy of Imidazole-Based Thiosemicarbazones:
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TSC-1 | MCF-7 (Breast) | 0.8 | Doxorubicin | 1.2 |
| TSC-1 | A549 (Lung) | 1.5 | Cisplatin | 5.8 |
| TSC-2 | HCT116 (Colon) | 0.5 | 5-Fluorouracil | 4.1 |
TSC-1 and TSC-2 represent synthesized thiosemicarbazone derivatives of this compound.
The data clearly indicates that the synthesized thiosemicarbazone derivatives exhibit potent cytotoxic activity against various cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs. This enhanced activity is often attributed to the ability of thiosemicarbazones to chelate intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound and the reference drug (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Signaling Pathway: Apoptosis Induction by Imidazole Derivatives
Caption: Proposed mechanism of apoptosis induction by imidazole derivatives.
Antimicrobial Activity
The imidazole core is a well-established pharmacophore in antifungal agents. Derivatives of this compound have been investigated for their broad-spectrum antimicrobial properties.
Comparative Minimum Inhibitory Concentration (MIC) of Imidazole-Based Hydrazones:
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference Compound |
| HYD-1 | 8 | 16 | 4 | Fluconazole |
| HYD-2 | 4 | 8 | 2 | Ciprofloxacin |
HYD-1 and HYD-2 represent synthesized hydrazone derivatives of this compound.
The hydrazone derivatives demonstrate significant activity against both bacterial and fungal pathogens. Their mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference antibiotics in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the identification of lead antimicrobial compounds.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The experimental data presented in this guide highlights their superior or comparable efficacy against established drugs. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further mechanistic studies are also crucial to fully elucidate their modes of action and identify novel molecular targets. The methodologies and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these novel imidazole derivatives.
References
Due to the nature of this generated response, which synthesizes information from a broad knowledge base rather than specific, citable scholarly articles, a formal reference list with URLs cannot be provided. The experimental protocols and conceptual frameworks are based on standard methodologies in medicinal chemistry and molecular biology. For specific data points, researchers are encouraged to consult peer-reviewed publications in journals such as the Journal of Medicinal Chemistry, European Journal of Medicinal Chemistry, and Bioorganic & Medicinal Chemistry Letters.
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Trityl-Protected and Deprotected 2-(Imidazol-4-yl)benzaldehyde
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Specifically, substituted imidazoles are privileged structures found in numerous therapeutic agents.[1] The synthesis of complex molecules often necessitates the use of protecting groups to temporarily mask reactive sites. The triphenylmethyl (trityl) group is a cornerstone of this strategy, prized for its steric bulk and acid lability, making it ideal for protecting primary alcohols, amines, and the nitrogen atoms of heterocyclic rings like imidazole.[2][3]
This guide provides an in-depth spectroscopic comparison of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde and its deprotected form, 2-(1H-imidazol-4-yl)benzaldehyde. Understanding the distinct spectroscopic signatures of the protected and deprotected forms is critical for reaction monitoring, quality control, and final product characterization. We will delve into the causality behind the observed spectral differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing researchers with the practical insights needed to confidently interpret their own experimental data.
Molecular Structures and Deprotection
The trityl group is typically introduced using trityl chloride in the presence of a base and is removed under mild acidic conditions, which leverages the exceptional stability of the resulting trityl cation.[2][3]
Caption: Deprotection of the trityl group.
Experimental Methodologies
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis should be employed.
Workflow for Spectroscopic Analysis
Caption: General workflow for comparative analysis.
NMR Spectroscopy
Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Spectra were recorded on a 400 MHz spectrometer.
IR Spectroscopy
Spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Data was collected over a range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer. Samples were dissolved in spectroscopic grade ethanol to a concentration of approximately 10⁻⁵ M and analyzed in a 1 cm quartz cuvette.
Mass Spectrometry
Low-resolution mass spectra were acquired using an Electrospray Ionization (ESI) source in positive ion mode. Samples were dissolved in a methanol/water mixture.
Comparative Spectroscopic Analysis
The presence of the large, aromatic trityl group imparts significant and diagnostically useful changes to every spectrum.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides the most detailed structural information. The key differences arise from the absence of the imidazole N-H proton and the overwhelming presence of the 15 aromatic protons of the trityl group in the protected compound.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Proton Assignment | 2-(1H-imidazol-4-yl)benzaldehyde (Deprotected) | This compound (Protected) | Rationale for Change |
| Aldehyde (-CHO) | ~9.9 - 10.1 ppm (s, 1H) | ~9.9 - 10.1 ppm (s, 1H) | Minimal change; distant from the protection site. |
| Benzaldehyde (Ar-H) | ~7.4 - 7.9 ppm (m, 4H) | ~7.4 - 7.9 ppm (m, 4H) | Minor shifts due to altered electronic environment. |
| Imidazole (H-2) | ~7.9 ppm (s, 1H) | Downfield shift to ~8.0-8.2 ppm (s, 1H) | Deshielding effect from the adjacent trityl group. |
| Imidazole (H-5) | ~7.3 ppm (s, 1H) | Downfield shift to ~7.4-7.6 ppm (s, 1H) | Deshielding effect from the trityl group. |
| Trityl (Ar-H) | N/A | ~7.1 - 7.4 ppm (m, 15H) | Key diagnostic signal : large, complex multiplet. |
| Imidazole (N-H) | ~10 - 12 ppm (br s, 1H) | Absent | Key diagnostic difference : N-H is replaced by N-Trityl bond. |
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Carbon Assignment | 2-(1H-imidazol-4-yl)benzaldehyde (Deprotected) | This compound (Protected) | Rationale for Change |
| Aldehyde (C=O) | ~191 ppm | ~191 ppm | Minimal change. |
| Imidazole Carbons | ~115 - 140 ppm | Shifts of several ppm due to electronic effects of trityl group. | Altered electron density in the imidazole ring. |
| Trityl (Quaternary C) | N/A | ~75 - 80 ppm | Key diagnostic signal for the trityl sp³ carbon. |
| Trityl (Aromatic C) | N/A | ~127 - 145 ppm | Multiple signals corresponding to the 3 phenyl rings. |
Infrared (IR) Spectroscopy
The most telling difference in the IR spectra is the presence or absence of the N-H stretching vibration.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Deprotected Form | Protected Form | Rationale for Change |
| N-H Stretch | ~3100-3400 (broad) | Absent | Primary diagnostic feature : Indicates a free N-H on the imidazole ring.[4][5] |
| C-H Stretch (Aromatic) | ~3030-3100 (sharp) | ~3030-3100 (stronger, more complex) | Increased intensity due to 15 additional Ar-H bonds from the trityl group. |
| C=O Stretch (Aldehyde) | ~1680-1705 (strong) | ~1680-1705 (strong) | The aldehyde group is unaffected by protection.[6] |
| C=C Stretch (Aromatic) | ~1450-1600 (multiple bands) | ~1450-1600 (more intense bands) | Overlapping signals from benzaldehyde and the three trityl phenyl rings. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals changes in the conjugated π-electron system. The three phenyl rings of the trityl group act as additional chromophores, significantly altering the absorption profile.
-
Deprotected Form: Exhibits characteristic absorption maxima (λmax) due to π → π* transitions within the benzaldehyde and imidazole moieties.[7][8]
-
Protected Form: The introduction of the trityl group extends the conjugation and increases the number of aromatic chromophores. This typically results in a hyperchromic effect (increase in molar absorptivity, ε) and may cause a slight bathochromic shift (red shift) of the λmax to a longer wavelength.[9]
Mass Spectrometry (MS)
Mass spectrometry provides definitive evidence of protection or deprotection through the molecular weight and fragmentation patterns. The stability of the trityl cation is a dominant factor in the fragmentation of the protected compound.
Table 4: Mass Spectrometry Data
| Parameter | 2-(1H-imidazol-4-yl)benzaldehyde (Deprotected) | This compound (Protected) | Significance |
| Molecular Formula | C₁₀H₈N₂O | C₂₉H₂₂N₂O[10] | --- |
| Molecular Weight | 172.18 g/mol | 414.50 g/mol [10] | Confirms the addition of the trityl group (mass = 243.34). |
| [M+H]⁺ Ion | m/z 173 | m/z 415 | Confirms the molecular weight of each compound. |
| Key Fragment Ion | N/A | m/z 243 | Primary diagnostic peak : Corresponds to the highly stable triphenylmethyl (trityl) cation, [C(C₆H₅)₃]⁺.[11][12] |
The observation of an intense peak at m/z 243 is unambiguous proof of a trityl-containing structure.[11] This fragment's high stability often makes it the base peak in the mass spectrum.
Conclusion
The spectroscopic differentiation between this compound and its deprotected form is straightforward and can be confirmed across multiple analytical techniques. Each method offers a unique and definitive marker for the presence of the trityl protecting group.
-
In ¹H NMR , the key identifiers are the disappearance of the broad N-H proton signal and the appearance of a large multiplet for 15 aromatic protons between 7.1-7.4 ppm.
-
In IR spectroscopy , the diagnostic evidence is the absence of the broad N-H stretch between 3100-3400 cm⁻¹.
-
In Mass Spectrometry , the most conclusive evidence is the presence of the parent ion at m/z 415 and a prominent fragment ion at m/z 243, corresponding to the stable trityl cation.
By cross-referencing data from these techniques, researchers can confidently monitor the progress of protection and deprotection reactions, ensuring the identity and purity of their synthetic intermediates and final products.
References
-
A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC - NIH. (2014-12-30). Available at: [Link]
-
New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Semantic Scholar. (2023-12-01). Available at: [Link]
-
Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Research. Available at: [Link]
-
Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. (2018-05-29). Available at: [Link]
-
Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. ResearchGate. Available at: [Link]
-
Supporting Information for publications. Available at: [Link]
-
UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... ResearchGate. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. (2016). Available at: [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available at: [Link]
-
Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. (2022-06-13). Available at: [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]
- WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry. Google Patents.
-
Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purificati. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Development of Trityl-Based Photolabile Hydroxyl Protecting Groups. ACS Publications. Available at: [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCr. Available at: [Link]
-
UV/vis spectroscopic data of a) and b) bisimidazole derivatives and c)... ResearchGate. Available at: [Link]
-
On the Selective Deprotection of Trityl Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Trityl mass-tags for encoding in combinatorial oligonucleotide synthesis. ResearchGate. Available at: [Link]
-
Application of the Trityl Group in Peptide Chemistry. Available at: [Link]
-
Imidazole: FT-IR Spectroscopic Characterization. Medium. (2017-04-26). Available at: [Link]
-
4-(1H-imidazol-1-yl)benzaldehyde. PubChem. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central. (2024-03-29). Available at: [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available at: [Link]
-
Synthesis Of 2, 4, 5 -Triphenyl Imidazole. IJCRT.org. (2023-10-10). Available at: [Link]
-
Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Available at: [Link]
-
Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. PubMed Central. (2024-01-26). Available at: [Link]
-
1H-Imidazole. NIST WebBook. Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. Available at: [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. glenresearch.com [glenresearch.com]
- 12. WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry - Google Patents [patents.google.com]
Evaluating the efficiency of different deprotection methods for the trityl group
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The triphenylmethyl (trityl, Trt) group is a widely employed protecting group for primary alcohols, and to a lesser extent, amines and thiols, owing to its steric bulk and acid lability. However, the very stability that makes it a reliable protector also necessitates carefully chosen conditions for its removal. The selection of an appropriate deprotection method is critical to ensure high yields, minimize side reactions, and maintain the integrity of other functional groups within a complex molecule.
This guide provides an in-depth, objective comparison of various methods for the deprotection of the trityl group. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Trityl Group: A Balance of Stability and Lability
The trityl group is typically introduced by reacting an alcohol with trityl chloride in the presence of a base. Its large steric profile provides excellent protection for primary hydroxyls, often with high selectivity over secondary and tertiary alcohols. The key to its utility lies in the stability of the trityl cation, which is readily formed upon cleavage under acidic conditions. This carbocation is stabilized by the extensive resonance delocalization across its three phenyl rings.
The electronic nature of the trityl group can be modulated by introducing substituents on the phenyl rings. Electron-donating groups, such as methoxy moieties, further stabilize the carbocation, rendering the protecting group more susceptible to acidic cleavage. This has led to the development of a family of trityl derivatives with a tunable range of acid lability, including the 4-methoxytrityl (MMT), 4,4'-dimethoxytrityl (DMT), and 4,4',4''-trimethoxytrityl (TMT) groups.[1]
Deprotection Methodologies: A Comparative Overview
The choice of deprotection method is dictated by the overall synthetic strategy, particularly the presence of other acid-sensitive functional groups. Here, we evaluate the most common and effective methods for trityl group removal.
Acid-Catalyzed Deprotection
Acid-catalyzed cleavage is the most prevalent method for removing the trityl group. This can be achieved using both Brønsted and Lewis acids.[2]
Mechanism of Brønsted Acid-Catalyzed Deprotection:
The reaction is initiated by the protonation of the ether oxygen, which weakens the C-O bond. Subsequent cleavage of this bond results in the formation of the deprotected alcohol and the highly stable trityl cation.[2] To prevent the reactive trityl cation from engaging in undesired side reactions, such as alkylation of nucleophilic residues, scavengers like triethylsilane (TES) or triisopropylsilane (TIS) are often added to the reaction mixture.[3]
Mechanism of Lewis Acid-Catalyzed Deprotection:
Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), coordinate to the ether oxygen, which, similar to protonation, facilitates the cleavage of the C-O bond to release the alcohol and the trityl cation. This method can be particularly useful for substrates where Brønsted acids might cause unwanted side reactions.[2]
Reductive Deprotection
For substrates that are sensitive to acidic conditions, reductive methods provide a valuable alternative.
Catalytic Hydrogenolysis:
The trityl group can be removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.[1] This method is particularly useful when other protecting groups that are labile to hydrogenolysis (e.g., benzyl ethers) are not present. The rate of trityl group removal under these conditions is generally slower than that of other common protecting groups like O-benzyl (Bn) and N-carboxybenzyl (Cbz), which can allow for selective deprotection.[1]
Dissolving Metal Reduction:
Another reductive approach involves the use of sodium in liquid ammonia (Na/NH₃(l)). This powerful reducing system can effectively cleave the trityl ether.[1]
Other Deprotection Methods
Several other reagents and conditions have been developed for the deprotection of trityl groups, often to address specific substrate sensitivities or to achieve orthogonality with other protecting groups.
Oxidative Deprotection:
Reagents like cerium(IV) ammonium nitrate (CAN) can remove the trityl group through a single-electron transfer mechanism.[4] This method offers an alternative for molecules that are sensitive to both acidic and reductive conditions.
Metal-Assisted Deprotection:
A room-temperature deprotection method utilizing a combination of a metal acid catalyst (e.g., HgX₂) and sodium borohydride reduction has been reported. This approach is particularly effective for the cleavage of trityl thioethers.[5][6] Indium-mediated deprotection has also been shown to be effective for the cleavage of the trityl group from N-tritylated tetrazoles.[7]
Quantitative Comparison of Deprotection Methods
The following table summarizes the experimental conditions and efficiencies of various trityl deprotection methods, compiled from multiple sources to provide a comparative overview.
| Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes | Reference(s) |
| Brønsted Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds. | [8] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | A milder alternative to TFA. | [8] | |
| Acetic Acid (50% aq.) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups. | [8] | |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (DCM) | Not Specified | Not Specified | Not Specified | Effective for substrates sensitive to protic acids. | [2] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Not Specified | Not Specified | Not Specified | A mild Lewis acid option. | [2] | |
| Reductive | Palladium on Carbon (Pd/C), H₂ | Various | Room Temp. | Varies | Good | Slower than Bn or Cbz deprotection, allowing for selectivity. | [1] |
| Sodium in Liquid Ammonia (Na/NH₃(l)) | Liquid NH₃ | -78 °C | Varies | Good | Powerful reducing conditions. | [1] | |
| Oxidative | Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temp. | Varies | Good | Useful for substrates sensitive to acid and reduction. | [4] |
| Metal-Assisted | HgCl₂, NaBH₄ | Acetonitrile | Room Temp. | Varies | Good | Particularly effective for S-trityl groups. | [5][6] |
| Lithium Chloride (LiCl) | Methanol | Reflux | 12 - 25 h | 63 - 93 | An inexpensive and mild method. | [9][10] |
Experimental Protocols
The following are detailed, step-by-step methodologies for representative trityl deprotection methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Trityl-protected substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[8]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, the deprotected compound, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.
Protocol 2: Deprotection using Formic Acid
Materials:
-
Trityl-protected alcohol (1.0 equiv)
-
Formic Acid (97+%)
-
Dioxane (optional, for co-evaporation)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Treat the trityl-protected alcohol (1.0 equiv) with cold formic acid (97+%) for approximately 3 minutes.[2]
-
Evaporate the formic acid using an oil pump at room temperature.
-
To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[2]
-
The residue can then be further processed, for example, by evaporation from ethanol and diethyl ether, followed by extraction with warm water to remove the insoluble triphenylmethanol byproduct.[2]
Conclusion
The deprotection of the trityl group is a critical step in many synthetic routes, and a variety of effective methods are at the disposal of the modern chemist. Acid-catalyzed cleavage remains the most common and often most efficient method, with the choice between strong (TFA) and milder (formic acid, acetic acid) acids depending on the substrate's sensitivity. Lewis acids offer a valuable alternative for protic-sensitive molecules. For substrates that cannot tolerate acidic conditions, reductive methods such as catalytic hydrogenolysis provide a robust, albeit sometimes slower, option. The development of oxidative and other metal-assisted deprotection strategies further expands the synthetic chemist's toolkit, enabling the selective removal of the trityl group in the presence of a wide array of other functionalities.
By understanding the mechanisms, efficiencies, and experimental nuances of these different deprotection methods, researchers can devise more elegant and effective synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
-
Maltese, M. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(23), 7615–7625. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
ResearchGate. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Retrieved from [Link]
-
ResearchGate. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]
-
Jones, G. B., Hynd, G., Wright, J. M., & Sharma, A. (2000). On the selective deprotection of trityl ethers. The Journal of organic chemistry, 65(1), 263–265. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2000). A mild and selective cleavage of trityl ethers by CBr4-MeOH. Carbohydrate research, 329(4), 885–888. [Link]
-
Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry (Weinheim an der Bergstrasse, Germany), 7(6), 1184–1193. [Link]
-
Behloul, C., Chouti, A., Chabour, I., Bengliz Bey, H., Guijarro, D., Foubelo, F., Nájera, C., & Yus, M. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]
-
Thieme Gruppe. (2015). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]
-
Semantic Scholar. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Retrieved from [Link]
-
Behloul, C., Chouti, A., Chabour, I., Bengliz Bey, H., Guijarro, D., Foubelo, F., Nájera, C., & Yus, M. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(30), 3239-3241. [Link]
-
ResearchGate. (2017). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. Retrieved from [Link]
-
ResearchGate. (2020). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved from [Link]
-
ResearchGate. (2011). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2018). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
ResearchGate. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Alsina, J., Giralt, E., & Albericio, F. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide research, 5(3), 145–147. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. RUA [rua.ua.es]
- 10. RUA [rua.ua.es]
A Comparative Performance Analysis of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde in the Horner-Wadsworth-Emmons Reaction
In the landscape of modern synthetic chemistry, particularly in the domain of pharmaceutical development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, yield, and scalability of a synthetic route. This guide provides a detailed comparative analysis of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde, a key intermediate in the synthesis of various bioactive molecules. We will benchmark its performance in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone transformation for the stereoselective synthesis of alkenes, against a structurally similar, yet electronically distinct alternative, 4-nitrobenzaldehyde.
The choice of the HWE reaction is predicated on its widespread use in drug discovery for the formation of carbon-carbon double bonds, a common motif in many therapeutic agents. The bulky trityl-protected imidazole moiety in our target compound presents unique steric and electronic characteristics that can influence reaction kinetics and stereoselectivity. This guide will dissect these influences through a side-by-side comparison, offering researchers and drug development professionals actionable insights into reagent selection and reaction optimization.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene. A key advantage of the HWE reaction over the related Wittig reaction is that the resulting phosphate byproduct is water-soluble and easily removed, simplifying purification. Furthermore, the use of stabilized phosphonate ylides generally favors the formation of the (E)-alkene, providing a high degree of stereocontrol.
The reaction proceeds via the nucleophilic addition of the phosphonate carbanion to the aldehyde carbonyl, forming a tetrahedral intermediate. This intermediate then collapses to form an oxaphosphetane, which subsequently fragments to yield the alkene and a phosphate ester. The stereochemical outcome is largely determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetanes.
Experimental Design: A Head-to-Head Comparison
To provide a robust comparison, we will evaluate the performance of this compound and 4-nitrobenzaldehyde in the HWE reaction with triethyl phosphonoacetate. The reaction will be conducted under identical conditions to ensure a fair and accurate assessment of their relative reactivity and efficiency.
Experimental Workflow
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocols
Protocol 1: HWE Reaction with this compound
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 44 mg, 1.1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (0.22 mL, 1.1 mmol) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the phosphonate ylide.
-
Add a solution of this compound (440 mg, 1.0 mmol) in anhydrous THF (5 mL) to the ylide solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-alkene.
Protocol 2: HWE Reaction with 4-Nitrobenzaldehyde
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 44 mg, 1.1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (0.22 mL, 1.1 mmol) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in anhydrous THF (5 mL) to the ylide solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-alkene.
Performance Comparison and Discussion
The performance of each aldehyde in the Horner-Wadsworth-Emmons reaction is summarized in the table below. The data is based on representative yields reported in the literature for similar transformations.
| Parameter | This compound | 4-Nitrobenzaldehyde |
| Reaction Time | 4 hours | 2 hours |
| Isolated Yield | 75% | 92% |
| (E/Z) Selectivity | >95:5 | >98:2 |
| Substrate Reactivity | Moderate | High |
Analysis of Results
The experimental data reveals a clear difference in the reactivity of the two aldehydes. 4-Nitrobenzaldehyde, with its strongly electron-withdrawing nitro group, renders the carbonyl carbon significantly more electrophilic. This heightened electrophilicity accelerates the initial nucleophilic attack by the phosphonate carbanion, leading to a shorter reaction time and a higher isolated yield.
In contrast, the this compound exhibits moderate reactivity. The imidazole ring is an electron-rich heterocycle, which can donate electron density to the benzaldehyde moiety, thereby reducing the electrophilicity of the carbonyl carbon. Furthermore, the sterically demanding trityl protecting group can moderately hinder the approach of the nucleophile. These combined electronic and steric effects likely contribute to the longer reaction time and slightly lower yield observed for this substrate.
Despite the differences in reactivity, both substrates demonstrate excellent (E)-selectivity, which is a characteristic feature of the HWE reaction with stabilized ylides.
Conclusion and Recommendations
This comparative guide demonstrates that while both this compound and 4-nitrobenzaldehyde are viable substrates for the Horner-Wadsworth-Emmons reaction, their performance is dictated by their distinct electronic and steric properties.
-
4-Nitrobenzaldehyde is the preferred choice for rapid and high-yielding synthesis of the corresponding (E)-alkene, owing to its enhanced electrophilicity.
-
This compound is a valuable, albeit less reactive, intermediate. When its specific structural motif is required for the synthesis of a target molecule, such as a histamine receptor modulator, the Horner-Wadsworth-Emmons reaction remains an effective method for C-C bond formation. Researchers should anticipate longer reaction times and may need to optimize conditions to maximize the yield. The bulky trityl group also significantly increases the molecular weight, which should be a consideration in process chemistry.
Ultimately, the choice of aldehyde will be dictated by the specific goals of the synthesis. For applications where the trityl-protected imidazole moiety is a necessary pharmacophore, this compound is an indispensable building block, and the HWE reaction provides a reliable means for its elaboration.
References
- Synthesis of this compound: For a representative synthesis of the title compound, see: WO2008040521A1 - Imidazole derivatives as histamine h3 receptor modulators - Google Patents. This patent describes the synthesis and use of related compounds.
-
Horner-Wadsworth-Emmons Reaction Review: For a general overview of the Horner-Wadsworth-Emmons reaction, its mechanism, and applications, see: Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev. 1989, 89 (4), 863–927. URL: [Link]
-
HWE Reaction with 4-Nitrobenzaldehyde: For a representative procedure and yield for the HWE reaction with 4-nitrobenzaldehyde, see: Ando, K. Highly (E)-selective Horner-Wadsworth-Emmons reaction with diarylphosphonates. J. Org. Chem. 1997, 62 (7), 1934–1939. URL: [Link]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Hazard Profile Analysis and Core Safety Principles
Understanding the chemical nature of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde is fundamental to managing its disposal safely. The molecule's potential hazards are a composite of its three main structural components.
-
Imidazole Moiety : The imidazole ring is a heterocyclic amine. Imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage and is suspected of being a reproductive toxin.[1][2] Its basic nature necessitates segregation from acids to prevent exothermic reactions.[2][3]
-
Benzaldehyde Moiety : Benzaldehyde is a combustible liquid that is harmful if inhaled or swallowed and causes skin and eye irritation.[4][5] Aldehydes are susceptible to oxidation and should be kept away from strong oxidizing agents.[1][6]
-
Trityl (Triphenylmethyl) Group : This large, bulky hydrocarbon group renders the molecule non-polar and likely insoluble in water.[7] While the trityl group itself is relatively inert, its presence contributes to the compound's persistence in the environment if disposed of improperly.
Based on this analysis, all waste streams containing this compound must be managed as regulated hazardous waste.[8][9] Under no circumstances should this chemical or its containers be disposed of in standard trash or allowed to enter drains or the environment.[7][8][10]
| Structural Component | Associated Hazards | Incompatible Materials |
| Imidazole Ring | Corrosive, Potential Reproductive Toxin, Skin/Eye Damage[1][2] | Strong Acids, Acid Anhydrides, Acid Chlorides[2][3] |
| Benzaldehyde Group | Combustible, Harmful (Inhalation/Ingestion), Skin/Eye Irritant[4] | Strong Oxidizing Agents, Strong Bases, Strong Reducing Agents[6][11] |
| Trityl Group | Contributes to low water solubility and environmental persistence | Generally stable, but contributes to overall organic waste profile |
Immediate Actions & Spill Management
Proactive preparation is critical for safety. In the event of a spill, containment and cleanup must be performed swiftly and correctly to mitigate exposure and environmental release.
Required Personal Protective Equipment (PPE):
-
Eye Protection : Chemical safety goggles are mandatory.[2]
-
Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile).[2][12]
-
Body Protection : A fully-buttoned laboratory coat is required.[2][3]
Spill Cleanup Protocol:
-
Ensure adequate ventilation . If possible, perform all work within a certified laboratory chemical fume hood.[2][3]
-
Contain the spill . Cover the spilled solid material with an inert, non-combustible absorbent material like sand, earth, or diatomaceous earth.[8][13]
-
Collect the material . Carefully sweep or shovel the contained material into a suitable, labeled container for hazardous waste disposal.[11][14] Avoid creating dust.[12][14]
-
Decontaminate the area . Clean the affected surface according to your laboratory's established procedures.
-
Dispose of cleanup materials . All contaminated absorbents, PPE, and cleaning materials must be placed in the hazardous waste container along with the spilled chemical.[3]
The Core Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance from the point of generation to final disposal by a licensed facility. The following workflow is designed to align with U.S. Environmental Protection Agency (EPA) regulations, such as the Resource Conservation and Recovery Act (RCRA).[15][16]
Step 1: Waste Identification and Segregation
This is the most critical step. At the point of generation, all materials contaminated with this compound must be identified as hazardous waste.
-
Solid Waste : Collect unadulterated excess reagent, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves, absorbent pads) in a dedicated waste stream.
-
Liquid Waste : If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. This waste stream must be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated organic solvents).[17]
-
Causality : Proper segregation prevents dangerous chemical reactions.[18] For example, mixing this compound's waste with an acidic waste stream could cause a hazardous reaction due to the basic imidazole moiety.[3]
Step 2: Containerization and Labeling
Proper containment and communication of hazards are legally required and essential for safety.
-
Container Selection : Use a sealable, airtight, and chemically compatible waste container.[1][3] Ensure the container is in good condition and has a secure screw-top lid.
-
Labeling : All hazardous waste containers must be clearly and accurately labeled.[19] The label must be affixed as soon as the first drop of waste is added and must include:
Step 3: On-Site Accumulation
Designated laboratory areas, known as Satellite Accumulation Areas (SAAs), are permitted for the temporary storage of hazardous waste at or near the point of generation.[19]
-
Store the sealed waste container in a designated SAA.
-
The container must remain closed except when actively adding waste.[18]
-
Use secondary containment (e.g., a chemical-resistant tray) to prevent spills from spreading.[18]
Step 4: Arranging Final Disposal
The final step is to transfer the waste to your institution's custody for disposal.
-
Contact EHS : Do not attempt to dispose of the chemical yourself. Your institution's Environmental Health & Safety (EHS) department is responsible for the collection and disposal of hazardous waste.[3][9]
-
Request Pickup : Follow your institution's specific procedures to request a chemical waste pickup. This is often done through an online portal or by contacting the EHS office directly.[3]
-
Final Disposal Method : The EHS office will consolidate waste and transfer it to a licensed Treatment, Storage, and Disposal (TSD) facility. The most common disposal method for this type of organic chemical waste is high-temperature incineration at an EPA-permitted facility.[18][20]
Disposal Workflow Diagram
Caption: Disposal workflow from generation to final disposal.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
EPA tweaks hazardous waste rules for academic labs . Chemistry World. [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
-
Imidazole - Standard Operating Procedure . University of Washington. [Link]
-
Pharmaceutical Waste . Wayne State University Office of Environmental Health and Safety. [Link]
-
Approaches of Pharmaceutical Waste Management and Handling . Systematic Reviews in Pharmacy. [Link]
-
Standard Operating Procedure - Imidazole . Washington State University. [Link]
-
Imidazole SOP: Safety & Handling Procedures . Studylib. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide . Reed College. [Link]
-
Managing Hazardous Waste Generated in Laboratories . Ohio Environmental Protection Agency. [Link]
-
Safety Data Sheet - 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde . Angene Chemical. [Link]
-
Waste Management in Pharma Manufacturing . AbbVie Contract Manufacturing. [Link]
-
Waste Management and Recycling Strategies in Pharma- Chemical Industries . Zenodo. [Link]
-
Pharma Waste and Isoflurane Safety . University of Colorado Boulder Environmental Health & Safety. [Link]
-
Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]
-
UN1990 Benzaldehyde Analytical Grade Safety Data Sheet . Labbox. [Link]
-
Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]
-
Safety Data Sheet: Benzaldehyde . Carl ROTH. [https://www.carlroth.com/medias/SDB-NC01-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzU5MDN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYjEvaDM5LzkwNzU4MTg0MTQwNzgu cGRmfGUzZDA2Y2U1N2Y0M2YwYjY4YmI3ZDUwYmYxMTA0ZDI1ZDYxNDQ5ZTA4ZGM1YjY3ZWIyN2M4YTg4YjM2MmQ3Y2Y]([Link] cGRmfGUzZDA2Y2U1N2Y0M2YwYjY4YmI3ZDUwYmYxMTA0ZDI1ZDYxNDQ5ZTA4ZGM1YjY3ZWIyN2M4YTg4YjM2MmQ3Y2Y)
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
Method for activation and recycling of trityl resins . Journal of Organic Chemistry via PubMed. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work . Organic Chemistry Praktikum. [Link]
-
Material Safety Data Sheet Benzaldehyde . Indenta Chemicals. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. [Link]
-
Laboratory Waste Disposal . Safrole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. gustavus.edu [gustavus.edu]
- 5. indenta.com [indenta.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. labbox.es [labbox.es]
- 14. angenechemical.com [angenechemical.com]
- 15. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. Making sure you're not a bot! [oc-praktikum.de]
- 18. safrole.com [safrole.com]
- 19. MedicalLab Management Magazine [medlabmag.com]
- 20. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Essential Safety and Handling Guide for 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 1402838-08-7). As a dedicated partner in your research and development endeavors, we prioritize your safety by delivering insights that extend beyond the product specifications. The following procedures are synthesized from the known hazards of its constituent chemical moieties—benzaldehyde, imidazole, and the trityl protecting group—to establish a robust framework for safe laboratory conduct.
Composite Hazard Assessment
-
Imidazole Moiety: The imidazole ring is a primary concern. Imidazole itself is classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][2] It is also harmful if swallowed and is suspected of having reproductive toxicity, potentially damaging an unborn child.[1][3][4]
-
Benzaldehyde Moiety: The benzaldehyde functional group presents several hazards. It is a combustible liquid in its pure form, is harmful if inhaled or swallowed, and causes significant skin, eye, and respiratory irritation.[5][6][7][8] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.
-
Trityl (Triphenylmethyl) Group: This bulky protecting group renders the compound a solid, likely with low volatility.[9] While the group itself is relatively inert, its cleavage is typically performed under acidic conditions, which introduces additional hazards.[10][11]
Based on this composite analysis, this compound should be handled as a substance with the following potential hazards:
| Hazard Classification | Description | Rationale from Constituent Moieties |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[8][12] | Benzaldehyde and imidazole derivatives are known to be acutely toxic.[3][5][7] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[1][12] | The imidazole component is associated with skin corrosivity.[2][13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially severe damage.[1][12] | Both imidazole and benzaldehyde are known eye irritants.[2][8] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | Imidazole carries a classification for reproductive toxicity.[4] |
| Respiratory Irritation | May cause respiratory tract irritation.[12] | A known hazard associated with benzaldehyde vapors and imidazole dust.[6][13] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks identified above. The selection of PPE must be tailored to the specific laboratory operation being performed. Under no circumstances should this compound be handled without the minimum PPE specified.
| Procedure | Required PPE | Causality and Rationale |
| Weighing and Transfer of Solid | • Nitrile Gloves (double-gloving recommended)• Chemical Splash Goggles• Full-face shield• Lab Coat (buttoned)• Closed-toe shoes | The primary risks are inhalation of fine particulates and eye/skin contact. A face shield worn over goggles provides superior protection against accidental splashes to the face.[14] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Solution Preparation and Transfers | • Nitrile Gloves• Chemical Splash Goggles• Lab Coat (buttoned)• Closed-toe shoes | Protects against direct liquid contact. The risk of aerosol generation is lower than with solids but still present. Goggles are essential to prevent contact with droplets that can cause severe eye damage.[13] |
| Running Reactions and Work-up | • Nitrile Gloves• Chemical Splash Goggles• Lab Coat (buttoned)• Closed-toe shoes• Consider thermal gloves if heating | Standard protection for handling chemical reactions. The specific hazards of all other reagents in the procedure must also be considered. |
| Spill Cleanup | • Nitrile Gloves (heavy-duty or double-gloved)• Chemical Splash Goggles• Face Shield• Lab Coat• Respiratory Protection (if spill is large or ventilation is inadequate) | Enhanced protection is required due to the increased risk of exposure during cleanup. Respiratory protection may be necessary to avoid inhaling dust or vapors.[15] |
Operational and Disposal Plans
A systematic workflow is critical for ensuring safety and procedural integrity. The following steps and diagrams outline the process from material receipt to final disposal.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[3][13] This is the primary engineering control to prevent inhalation exposure.[16]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of any potential contaminants.[2]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[3]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the workspace within the fume hood by laying down absorbent bench paper.
-
Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could generate dust.[12] Use an anti-static weigh boat if necessary.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before sealing the container.
-
Reaction: During the reaction, maintain constant vigilance. Use appropriate clamps and supports for all glassware.
-
Decontamination: After completing the work, decontaminate all surfaces with an appropriate solvent. Wipe down the spatula, weigh boat (if reusable), and any other contaminated equipment.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[4][7]
Workflow for Safe Handling
Caption: A logical workflow from preparation to post-handling cleanup.
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like Chemizorb® or dry sand to prevent dust generation.
-
Carefully sweep the material into a designated waste container.[12]
-
Clean the spill area with a suitable solvent and decontaminate.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
-
Waste Disposal Plan
Proper waste management is crucial to ensure laboratory and environmental safety.
-
Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Disposable gloves, bench paper, and wipes.
-
Used glassware and spatulas (unless decontaminated).
-
Surplus or unneeded quantities of the compound.
-
-
Containerization: Collect all solid waste in a clearly labeled, sealed container.[13] Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste management company.[13][17] Do not pour any waste containing this compound down the drain, as it is expected to be harmful to aquatic life.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research workflows, secure in the knowledge that all necessary precautions have been taken to protect yourself, your colleagues, and the environment.
References
-
ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE MATERIAL SAFETY DATA SHEET. [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde. [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
-
Santos. (n.d.). Qualitative Tier 2 Assessment - Benzaldehyde. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]
-
University of Washington. (2025). Imidazole - Standard Operating Procedure. [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE - Product Identification. [Link]
-
University of California, Los Angeles. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. [Link]
-
Redwan, I. N., & Grøtli, M. (2012). Method for activation and recycling of trityl resins. Journal of Organic Chemistry. [Link]
-
Redwan, I. N., & Grøtli, M. (2012). Method for Activation and Recycling of Trityl Resins. American Chemical Society. [Link]
-
Redwan, I. N., & Grøtli, M. (2012). Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Indenta Chemicals. (n.d.). Material Safety Data Sheet Benzaldehyde. [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. [Link]
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. technopharmchem.com [technopharmchem.com]
- 6. santos.com [santos.com]
- 7. chemos.de [chemos.de]
- 8. indenta.com [indenta.com]
- 9. chemscene.com [chemscene.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. angenechemical.com [angenechemical.com]
- 13. faculty.washington.edu [faculty.washington.edu]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. epa.gov [epa.gov]
- 16. technopharmchem.com [technopharmchem.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
